molecular formula C5H8N2O B1588958 3-Ethylisoxazol-5-amine CAS No. 77479-49-3

3-Ethylisoxazol-5-amine

货号: B1588958
CAS 编号: 77479-49-3
分子量: 112.13 g/mol
InChI 键: VSXMSYVKRKWKDG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Ethylisoxazol-5-amine is a useful research compound. Its molecular formula is C5H8N2O and its molecular weight is 112.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3-ethyl-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-2-4-3-5(6)8-7-4/h3H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSXMSYVKRKWKDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50446297
Record name 3-Ethylisoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50446297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77479-49-3
Record name 3-Ethylisoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50446297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethyl-1,2-oxazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-Ethylisoxazol-5-amine: A Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry and materials science.[1][2][3] Its unique electronic properties, metabolic stability, and ability to act as a bioisosteric replacement for other functional groups have cemented its role as a cornerstone in the design of novel bioactive molecules. Isoxazole derivatives exhibit a remarkable breadth of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3] This guide focuses on a specific, valuable derivative: 3-Ethylisoxazol-5-amine (CAS No. 77479-49-3), a key intermediate for the synthesis of more complex molecular architectures.

Part 1: Core Chemical and Structural Properties

This compound is a distinct organic compound featuring an ethyl group at the 3-position and an amine group at the 5-position of the isoxazole ring. This specific arrangement of substituents dictates its reactivity and utility as a synthetic precursor.

Structural and Physical Data

A summary of the key quantitative data for this compound is presented below. This information is critical for its handling, reaction setup, and characterization.

PropertyValueSource(s)
CAS Number 77479-49-3[2][3][4][5]
Molecular Formula C₅H₈N₂O[2][3][4]
Molecular Weight 112.13 g/mol [2][3][4]
Appearance Colorless to pale yellow crystalline solid-
Boiling Point 243°C at 760 mmHg[4]
Storage Room temperature, in a cool, dry place under an inert atmosphere, protected from light.[1][4]
Chemical Structure Diagram

The structural formula of this compound is depicted below, illustrating the arrangement of its constituent atoms and functional groups.

Caption: Chemical structure of this compound.

Part 2: Spectroscopic Characterization

While experimentally derived spectra for this compound are not widely available in public databases, its characteristic spectral features can be reliably predicted based on the known properties of the isoxazole ring, primary amines, and ethyl groups. For reference, the publicly available spectral data for the close structural analog, 5-Amino-3-methylisoxazole (CAS 14678-02-5), provides a strong basis for these predictions.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the ethyl group protons, the isoxazole ring proton, and the amine protons.

Proton EnvironmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
-CH₃ (Ethyl)~1.2Triplet3HStandard aliphatic methyl group coupled to an adjacent methylene group.
-CH₂- (Ethyl)~2.6Quartet2HMethylene group adjacent to the electron-withdrawing isoxazole ring, coupled to the methyl group.
-NH₂ (Amine)4.0 - 5.5Broad Singlet2HAmine protons are typically broad and their shift is concentration-dependent. Exchangeable with D₂O.
C4-H (Isoxazole)~5.4Singlet1HThe lone proton on the heterocyclic ring, appearing as a singlet.
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will reflect the five unique carbon environments in the molecule.

Carbon EnvironmentPredicted Chemical Shift (δ, ppm)Rationale
-C H₃ (Ethyl)~12Typical upfield signal for an aliphatic methyl carbon.
-C H₂- (Ethyl)~25Aliphatic methylene carbon attached to the isoxazole ring.
C 4 (Isoxazole)~95The C-H carbon of the isoxazole ring, typically found in this region.
C 3 (Isoxazole)~160Carbon at the 3-position, bonded to the ethyl group and the ring nitrogen.
C 5 (Isoxazole)~170Carbon at the 5-position, bonded to the exocyclic amine, deshielded by both ring heteroatoms.
Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
N-H (Amine)3300 - 3500Asymmetric & Symmetric Stretch (two bands expected for a primary amine)
C-H (Alkyl)2850 - 3000Stretch
C=N (Isoxazole)1620 - 1680Stretch
N-H (Amine)1580 - 1650Bend (Scissoring)
C-N (Amine)1250 - 1350Stretch
C-O-N (Isoxazole)~1420Ring Stretch
Mass Spectrometry (MS)

Electron ionization mass spectrometry would be expected to show a molecular ion peak corresponding to the molecular weight of the compound.

IonExpected m/zNotes
[M]⁺112Molecular ion peak. As it contains an even number of nitrogen atoms, the molecular weight is even, consistent with the Nitrogen Rule.
[M-CH₃]⁺97Loss of a methyl radical from the ethyl group.
[M-C₂H₅]⁺83Loss of an ethyl radical, a common fragmentation pathway.

Part 3: Synthesis Protocol

The synthesis of 5-aminoisoxazoles is well-documented, typically involving the reaction of a β-ketonitrile or a related precursor with hydroxylamine. The regioselectivity (i.e., formation of the 3-amino vs. 5-amino isomer) is critically dependent on reaction conditions, particularly pH. To favor the 5-amino isomer, the reaction is generally conducted under basic conditions, which promotes the initial attack of hydroxylamine at the ketone/carbonyl carbon.

Proposed Synthetic Pathway

A reliable method for preparing this compound involves the base-mediated condensation and cyclization of 3-oxopentanenitrile with hydroxylamine.

synthesis_workflow reactant1 3-Oxopentanenitrile step1 Step 1: Condensation reactant1->step1 reactant2 Hydroxylamine (NH₂OH) reactant2->step1 base Base (e.g., NaHCO₃, Et₃N) base->step1 Basic pH (>8) Elevated Temp. step2 Step 2: Cyclization step1->step2 Intermediate (Oxime formation) product This compound step2->product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound via condensation and cyclization.

Materials:

  • 3-Oxopentanenitrile

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, heating mantle, magnetic stirrer, and reflux condenser.

Procedure:

  • Preparation of Hydroxylamine Solution: In a round-bottom flask equipped with a magnetic stir bar, dissolve hydroxylamine hydrochloride (1.1 equivalents) in a minimal amount of water.

  • Base Addition: To the stirred hydroxylamine solution, slowly add sodium bicarbonate (1.2 equivalents) in portions. Effervescence (CO₂ evolution) will occur. Stir until the gas evolution ceases, indicating the formation of free hydroxylamine.

  • Addition of Reactants: Add ethanol to the flask to create a co-solvent system. To this solution, add 3-oxopentanenitrile (1.0 equivalent).

  • Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80-90°C). Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

    • Causality Insight: Heating under basic conditions favors the nucleophilic attack of hydroxylamine on the more electrophilic ketone carbon over the nitrile carbon, leading to the desired 5-aminoisoxazole regioisomer.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add ethyl acetate. Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude this compound can be purified by column chromatography on silica gel or by recrystallization to afford the final product as a crystalline solid.

    • Self-Validating System: The purity of the final product must be validated by melting point analysis and spectroscopic methods (NMR, IR, MS) to confirm its identity and purity against the predicted data.

Part 4: Applications in Drug Discovery and Organic Synthesis

While specific biological activity data for this compound is not extensively published, its value lies in its role as a versatile synthetic intermediate. The isoxazole core is present in numerous approved drugs, making its derivatives, such as the title compound, highly sought-after building blocks.

Role as a Pharmaceutical Building Block

The primary amine group on this compound serves as a crucial synthetic handle. It can readily participate in a wide range of chemical transformations, allowing for the facile introduction of diverse substituents and the construction of larger, more complex molecules.

applications cluster_reactions Key Reactions cluster_products Potential Therapeutic Scaffolds core This compound acylation Amide Formation (Acylation) core->acylation alkylation N-Alkylation core->alkylation sulfonylation Sulfonamide Formation core->sulfonylation condensation Imine/Schiff Base Formation core->condensation anticancer Anticancer Agents acylation->anticancer anti_inflammatory Anti-inflammatory Drugs acylation->anti_inflammatory cns_agents CNS-Active Agents alkylation->cns_agents antimicrobial Antimicrobial Agents sulfonylation->antimicrobial condensation->antimicrobial

Caption: Synthetic utility of this compound in developing diverse molecular scaffolds.

  • Amide Synthesis: The amine can be acylated with various carboxylic acids, acid chlorides, or anhydrides to form amides. This is a common strategy for linking the isoxazole core to other pharmacophores.

  • Sulfonamide Formation: Reaction with sulfonyl chlorides yields sulfonamides, a functional group prevalent in many antibacterial drugs (e.g., sulfamethoxazole, which contains an isoxazole ring).

  • N-Alkylation: The amine can be alkylated to introduce different alkyl or aryl groups, modifying the compound's steric and electronic properties.

  • Precursor to Fused Heterocycles: The amine functionality can be used as a key component in cyclization reactions to build fused heterocyclic systems, such as isoxazolopyrimidines, which are also of interest in medicinal chemistry.

The broad spectrum of biological activities demonstrated by various isoxazole derivatives suggests that compounds derived from this compound could be explored for applications as antibacterial, antifungal, anticancer, and anti-inflammatory agents.[1][2][3] Its role as a foundational piece in combinatorial chemistry libraries allows for the rapid generation of novel compounds for high-throughput screening campaigns in drug discovery.

Part 5: Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

Spectroscopic Data for 3-Ethylisoxazol-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-Ethylisoxazol-5-amine, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural elucidation and analytical characterization of this molecule.

Introduction

This compound belongs to the isoxazole class of heterocyclic compounds, which are integral scaffolds in numerous pharmacologically active agents. The precise characterization of such molecules is paramount for drug discovery and development, ensuring purity, confirming identity, and understanding molecular behavior. Spectroscopic techniques are indispensable tools in this endeavor. This guide will present and interpret the predicted spectroscopic data for this compound, providing a foundational understanding for its analysis.

Molecular Structure and Atom Numbering

To facilitate the discussion of the spectroscopic data, the following diagram illustrates the structure of this compound with the conventional atom numbering system.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing prep Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3, DMSO-d6) tms Add TMS as internal standard (0 ppm) prep->tms filter Filter solution into a 5 mm NMR tube tms->filter instrument Place NMR tube in a >300 MHz spectrometer lock Lock on the deuterium signal of the solvent instrument->lock shim Shim the magnetic field for homogeneity lock->shim acquire_1h Acquire ¹H spectrum (e.g., 16 scans) shim->acquire_1h acquire_13c Acquire ¹³C spectrum (e.g., 1024 scans) shim->acquire_13c process Apply Fourier transform, phase correction, and baseline correction calibrate Calibrate spectra to the TMS signal process->calibrate integrate Integrate ¹H signals and pick peaks for both spectra calibrate->integrate G cluster_0 Sample Preparation (ATR) cluster_1 Data Acquisition cluster_2 Data Processing prep Place a small amount of solid sample directly on the ATR crystal apply_pressure Apply pressure to ensure good contact prep->apply_pressure background Collect a background spectrum of the empty ATR setup sample_scan Collect the sample spectrum (e.g., 16-32 scans) background->sample_scan correction Perform ATR and baseline corrections peak_picking Identify and label significant absorption bands correction->peak_picking G cluster_0 Sample Introduction cluster_1 Data Acquisition cluster_2 Data Analysis prep Dissolve a small amount of sample in a volatile solvent (e.g., methanol, dichloromethane) injection Inject the solution into the mass spectrometer (e.g., via direct insertion probe or GC inlet) prep->injection ionization Ionize the sample using a standard electron energy (70 eV) mass_analysis Scan a suitable m/z range (e.g., 20-200 amu) ionization->mass_analysis identify_m_ion Identify the molecular ion peak analyze_fragments Analyze the major fragment ions and propose fragmentation pathways identify_m_ion->analyze_fragments

A Technical Guide to the Therapeutic Potential of 3-Ethylisoxazol-5-amine Derivatives: Synthesis, Bioactivity, and Future Directions

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its unique electronic properties and versatile synthetic accessibility have made it a cornerstone for developing novel therapeutic agents. This guide focuses on the largely unexplored potential of a specific subclass: 3-Ethylisoxazol-5-amine derivatives . While direct literature on this scaffold is sparse, this document synthesizes data from structurally related 5-aminoisoxazoles and benzoisoxazoles to build a compelling case for their investigation. We will explore established synthetic routes for the 5-aminoisoxazole core, detail the known biological activities of analogous compounds—primarily in oncology, inflammation, and infectious diseases—and propose a structured research workflow for synthesizing and screening a novel library of this compound derivatives. This guide serves as a technical blueprint for researchers aiming to exploit this promising chemical space for next-generation drug discovery.

The Isoxazole Scaffold: A Foundation of Modern Medicinal Chemistry

The Isoxazole Ring: A Privileged Heterocycle

The isoxazole is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement creates a unique electronic profile, characterized by a π-electron-deficient system that can participate in a wide range of non-covalent interactions with biological targets.[2] The isoxazole ring is not merely a passive linker; it often acts as a key pharmacophore, influencing the molecule's overall conformation, polarity, and metabolic stability. Its incorporation into drug candidates can lead to enhanced physicochemical properties and improved pharmacokinetic profiles.[1]

Clinical Significance: Isoxazole-Containing Therapeutics

The therapeutic relevance of the isoxazole scaffold is firmly established by its presence in several marketed drugs. Notable examples include:

  • Valdecoxib: A non-steroidal anti-inflammatory drug (NSAID) that functions as a selective COX-2 inhibitor, where the isoxazole ring is critical for its inhibitory mechanism.[1][2]

  • Leflunomide: An isoxazole derivative used as an immunomodulatory disease-modifying antirheumatic drug (DMARD).[1]

  • Sulfamethoxazole: A widely used sulfonamide antibiotic.

The success of these drugs underscores the scaffold's versatility and validates its use in designing new chemical entities targeting a broad spectrum of diseases, including cancer, inflammation, and microbial infections.[1][3]

The 5-Aminoisoxazole Moiety: A Versatile Synthetic Handle

Within the broader isoxazole family, the 5-aminoisoxazole moiety stands out as a particularly valuable building block. The primary amine at the 5-position serves as a versatile synthetic handle, allowing for straightforward derivatization through well-established chemical reactions such as acylation, sulfonylation, and reductive amination. This enables the rapid generation of large, diverse chemical libraries, which is a cornerstone of modern hit-to-lead optimization campaigns in drug discovery.

Synthesis and Derivatization of the this compound Core

Core Synthesis Strategy

The synthesis of 5-aminoisoxazoles is typically achieved through the cyclocondensation of hydroxylamine with β-functionalized nitriles. A common and efficient method involves the reaction of hydroxylamine with β-ketonitriles or their equivalents. For the this compound core, a plausible and efficient route starts from ethyl 2-cyanobutanoate, which can be reacted with hydroxylamine under reflux conditions. This method provides a direct and high-yielding pathway to the desired core structure.[4]

Workflow for Synthesis of the this compound Core

G cluster_reactants Starting Materials cluster_process Reaction cluster_product Product EthylCyano Ethyl 2-cyanobutanoate Reflux Cyclocondensation in Ethanol, Reflux EthylCyano->Reflux Hydroxylamine Hydroxylamine HCl Hydroxylamine->Reflux Base Base (e.g., NaOEt) Base->Reflux Deprotonation Core This compound Reflux->Core Formation & Isolation

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for analogous 5-aminoisoxazoles and serves as a validated starting point.[4][5]

  • Reagent Preparation: In a round-bottomed flask equipped with a reflux condenser, dissolve hydroxylamine hydrochloride (0.1 mol) and an equimolar amount of a suitable base (e.g., sodium ethoxide) in absolute ethanol (150 mL).

  • Addition of Precursor: To the stirred solution, add ethyl 2-cyanobutanoate (0.1 mol) dropwise at room temperature. The choice of this precursor is causal; its β-keto-nitrile-like structure is primed for cyclization with hydroxylamine.

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 6-8 hours. The elevated temperature provides the necessary activation energy for the cyclocondensation reaction to proceed to completion. Reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Pour the resulting residue into ice-cold water (200 mL) to precipitate the product.

  • Purification: Filter the solid precipitate, wash with cold water, and dry under vacuum. The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques (¹H-NMR, ¹³C-NMR, Mass Spectrometry, and IR spectroscopy).

Library Derivatization Strategies

The 5-amino group is a nucleophilic center ideal for creating a diverse library of derivatives. Key derivatization strategies include:

  • Sulfonylation: Reaction with various sulfonyl chlorides (e.g., benzenesulfonyl chloride) to produce sulfonamides. This is a proven strategy for targeting bromodomains like BRD4.[6]

  • Amidation: Acylation with acid chlorides or anhydrides to form amides, a common functional group in bioactive molecules.[7]

  • Schiff Base Formation: Condensation with various aldehydes to form imines, which can be further reduced to secondary amines.

Potential Biological Activities: An Evidence-Based Extrapolation

While this compound itself is not extensively studied, a wealth of data on structurally related compounds provides a strong rationale for investigating its potential in several therapeutic areas.

Anticancer Potential

Isoxazole derivatives have emerged as potent anticancer agents acting through diverse mechanisms.[3][8]

  • Mechanism of Action - Epigenetic Regulation: A key area of interest is the inhibition of epigenetic reader proteins. For example, derivatives of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide have been designed as potent inhibitors of BRD4, a bromodomain-containing protein crucial for the transcription of oncogenes like MYC.[6] Similarly, N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amines have been identified as inhibitors of the TRIM24 bromodomain, which is implicated in several cancers.[9] Inhibition of these targets disrupts oncogenic signaling and induces apoptosis in cancer cells.

  • Other Anticancer Mechanisms: Other isoxazole-containing compounds have been shown to inhibit HSP90, disrupt tubulin polymerization, and inhibit crucial enzymes like topoisomerase and protein kinases.[8][10][11]

G BRD4_Inhibitor Isoxazole Derivative (e.g., 11h) BRD4 BRD4 Protein BRD4_Inhibitor->BRD4 Binds & Inhibits TF_Complex Transcription Factor Complex BRD4->TF_Complex Activates Oncogene Oncogenes (e.g., c-MYC) BRD4->Oncogene Ac_Histone Acetylated Histones (e.g., H3K23ac) Ac_Histone->BRD4 Recruits TF_Complex->Oncogene Promotes Transcription Transcription Transcription Blocked Oncogene->Transcription Leads to

Caption: Inhibition of BRD4-mediated oncogene transcription by isoxazole derivatives.

Table 1: Anticancer Activity of Representative Isoxazole Derivatives

Compound ClassTargetCancer Cell LineIC₅₀ (µM)Reference
Benzo[d]isoxazol-5-aminesTRIM24Prostate (22Rv1)1.88[9]
Benzo[d]isoxazol-5-yl sulfonamidesBRD4AML (MOLM-13)0.029[6]
3,5-Disubstituted IsoxazolesTubulinVariousNanomolar range[8][10]
Resorcinolic IsoxazolesHSP90Breast (MCF-7)0.021[11]
Anti-inflammatory Activity

The role of isoxazoles in modulating inflammatory responses is well-documented, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][12]

  • Mechanism of Action - COX Inhibition: Many isoxazole derivatives function as selective COX-2 inhibitors.[2] They bind to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[2] Other mechanisms include the suppression of pro-inflammatory cytokines like TNF-α.[1][13]

  • In Vivo Efficacy: In preclinical models, such as the carrageenan-induced rat paw edema assay, isoxazole derivatives have demonstrated significant, dose-dependent reduction in inflammation.[1][12][14] For example, certain novel derivatives showed edema inhibition percentages comparable to or exceeding standard drugs like Nimesulide.[12][14]

Table 2: Anti-inflammatory Activity of Representative Isoxazole Derivatives

Compound IDAssayResult (% Inhibition)Reference
Compound 5bCarrageenan-induced paw edema (2h)75.68%[12]
Compound 5cCarrageenan-induced paw edema (2h)74.48%[12]
MZO-2Carrageenan-induced paw edemaPotent inhibition[13]
TPI-7Carrageenan-induced paw edemaMost active in series[14]
Antimicrobial Potential

The isoxazole scaffold has been incorporated into various compounds exhibiting broad-spectrum antimicrobial activity.[1]

  • Mechanism of Action: While often not fully elucidated, proposed mechanisms include disruption of bacterial cell wall synthesis, inhibition of essential metabolic enzymes, or interference with nucleic acid replication.

  • Spectrum of Activity: Derivatives have shown activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as various fungal strains.[1][7][15] The presence of specific substituents on the isoxazole ring, such as halogens or methoxy groups, can significantly enhance antibacterial potency.[1] Some indole-containing isoxazole derivatives have also shown promise.[16]

Proposed Research Workflow for Screening this compound Derivatives

A systematic approach is crucial to efficiently evaluate the therapeutic potential of a novel compound library.

G cluster_synthesis Phase 1: Chemistry cluster_screening Phase 2: Primary Screening cluster_secondary Phase 3: Hit Validation & MOA cluster_optimization Phase 4: Lead Optimization Synthesis Library Synthesis (this compound core + diverse R-groups) Purify Purification & QC (HPLC, NMR, MS) Synthesis->Purify Cell_Viability Cell Viability Assay (e.g., MTT/MTS) Purify->Cell_Viability Cancer, Inflammation Models Antimicrobial Antimicrobial Screen (MIC determination) Purify->Antimicrobial Bacterial, Fungal Strains Target_Assay Target-Based Assays (e.g., BRD4 AlphaScreen) Cell_Viability->Target_Assay Active 'Hits' Functional_Assay Functional Assays (Apoptosis, Cytokine release) Antimicrobial->Functional_Assay Active 'Hits' SAR SAR Studies Target_Assay->SAR Functional_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: A tiered workflow for the discovery and development of bioactive compounds.

Protocol: MTT Assay for General Cytotoxicity Screening

This protocol serves as a first-pass screen to identify compounds with effects on cell proliferation or viability.

  • Cell Seeding: Plate cancer cells (e.g., MOLM-13 for AML, MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO₂. This allows cells to adhere and enter a logarithmic growth phase.

  • Compound Treatment: Prepare serial dilutions of the synthesized this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.

  • Incubation: Incubate the plate for 48-72 hours. The duration is critical to observe significant effects on proliferation.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the IC₅₀ value for each active compound.

Conclusion and Future Outlook

The this compound scaffold represents a promising yet underexplored area of medicinal chemistry. Based on robust evidence from structurally analogous compounds, derivatives of this core are strongly predicted to possess significant biological activities. The most promising therapeutic avenues appear to be in oncology , through the inhibition of epigenetic targets like BRD4 and TRIM24, and in anti-inflammatory applications, likely via COX-2 inhibition. The versatile 5-amino functional group provides an ideal platform for rapid library synthesis and structure-activity relationship (SAR) studies. The workflows and protocols outlined in this guide provide a clear, evidence-based roadmap for researchers to systematically synthesize, screen, and optimize novel this compound derivatives, potentially leading to the discovery of next-generation therapeutic agents.

References

An In-depth Technical Guide to the Discovery and Initial Synthesis of 3-Ethylisoxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and initial synthesis of 3-Ethylisoxazol-5-amine, a key heterocyclic building block in medicinal chemistry. The document delves into the plausible synthetic pathways, reaction mechanisms, and the strategic considerations underpinning its creation. While a singular, definitive "discovery" paper for this specific molecule remains elusive in publicly accessible literature, this guide reconstructs the most probable initial synthetic route based on established isoxazole synthesis methodologies prevalent during the period of its first appearance. This guide is intended to serve as a foundational resource for researchers working with this and related isoxazole scaffolds.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring system is a prominent pharmacophore found in a wide array of biologically active compounds. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a privileged structure in drug discovery. Isoxazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and antiviral properties. This compound (CAS No. 77479-49-3), with its characteristic substitution pattern, serves as a versatile synthon for the elaboration of more complex molecular architectures, making an understanding of its synthesis crucial for the development of novel therapeutics.

Postulated Initial Synthesis: A Retrosynthetic Analysis

While the exact first synthesis of this compound is not explicitly detailed in a single seminal publication, the most logical and historically consistent approach involves the cyclization of a β-ketonitrile with hydroxylamine. This method was a well-established route for the preparation of 5-aminoisoxazoles.

Retrosynthesis Target This compound Intermediate1 3-Oxopentanenitrile Target->Intermediate1 Cyclization StartingMaterial3 Hydroxylamine Target->StartingMaterial3 Cyclization StartingMaterial1 Ethyl Propionate Intermediate1->StartingMaterial1 Claisen Condensation StartingMaterial2 Acetonitrile Intermediate1->StartingMaterial2 Claisen Condensation

Caption: Retrosynthetic analysis of this compound.

The retrosynthetic breakdown points to two key starting materials for the carbon backbone: a propionate ester (such as ethyl propionate) and acetonitrile. The isoxazole ring itself is formed through the incorporation of hydroxylamine.

The Forward Synthesis: A Step-by-Step Protocol

The forward synthesis is conceptualized as a two-step process: the formation of the β-ketonitrile intermediate followed by its cyclization.

Step 1: Synthesis of 3-Oxopentanenitrile (The β-Ketonitrile Intermediate)

The initial and critical step is a Claisen-type condensation between ethyl propionate and acetonitrile. This reaction is typically mediated by a strong base, such as sodium ethoxide or sodium amide, to deprotonate the α-carbon of acetonitrile, generating a nucleophilic carbanion that subsequently attacks the electrophilic carbonyl carbon of the ester.

Reaction: Ethyl Propionate + Acetonitrile → 3-Oxopentanenitrile

Mechanism Rationale: The choice of a strong, non-nucleophilic base is crucial to favor the deprotonation of acetonitrile over competing side reactions. The reaction is typically carried out in an anhydrous aprotic solvent to prevent quenching of the base and the reactive intermediates. An acidic workup is necessary to neutralize the reaction mixture and protonate the enolate intermediate to yield the final β-ketonitrile.

Step 2: Cyclization with Hydroxylamine to Yield this compound

The synthesized 3-oxopentanenitrile is then reacted with hydroxylamine to form the isoxazole ring. This reaction is a classic example of a condensation-cyclization.

Reaction: 3-Oxopentanenitrile + Hydroxylamine → this compound

Mechanism Rationale: The reaction proceeds via initial nucleophilic attack of the hydroxylamine nitrogen on the ketone carbonyl of the β-ketonitrile, forming a hemiaminal intermediate. This is followed by the attack of the oxime nitrogen onto the nitrile carbon. Subsequent dehydration and tautomerization lead to the formation of the aromatic 5-aminoisoxazole ring. The regioselectivity of this cyclization, yielding the 5-amino isomer rather than the 3-amino isomer, is governed by the relative electrophilicity of the ketone and nitrile groups. In this case, the ketone is the more reactive electrophile for the initial attack by the hydroxylamine nitrogen.[1]

Synthesis_Workflow cluster_step1 Step 1: β-Ketonitrile Formation cluster_step2 Step 2: Isoxazole Ring Formation A Ethyl Propionate D 3-Oxopentanenitrile A->D B Acetonitrile B->D C Strong Base (e.g., NaOEt) C->D Catalyst F This compound D->F E Hydroxylamine E->F

Caption: Overall synthetic workflow for this compound.

Experimental Protocol (Postulated)

The following is a postulated, detailed experimental protocol based on the general methods for 5-aminoisoxazole synthesis.

Materials and Reagents
ReagentMolar Mass ( g/mol )Purity
Ethyl Propionate102.13≥99%
Acetonitrile41.05Anhydrous, ≥99.8%
Sodium Ethoxide68.05≥95%
Hydroxylamine Hydrochloride69.49≥98%
Sodium Bicarbonate84.01≥99.5%
Diethyl Ether74.12Anhydrous
Ethanol46.07Absolute
Hydrochloric Acid36.46Concentrated
Procedure

Part 1: Synthesis of 3-Oxopentanenitrile

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with sodium ethoxide (1.1 equivalents) and anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • A solution of ethyl propionate (1.0 equivalent) and anhydrous acetonitrile (1.2 equivalents) in anhydrous diethyl ether is added dropwise to the stirred suspension of sodium ethoxide at a rate that maintains a gentle reflux.

  • After the addition is complete, the reaction mixture is refluxed for an additional 2-4 hours to ensure complete reaction.

  • The reaction mixture is then cooled in an ice bath, and the reaction is quenched by the slow addition of dilute hydrochloric acid until the mixture is acidic (pH ~5-6).

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 3-oxopentanenitrile.

Part 2: Synthesis of this compound

  • The crude 3-oxopentanenitrile is dissolved in ethanol.

  • Hydroxylamine hydrochloride (1.1 equivalents) and sodium bicarbonate (1.2 equivalents) are added to the solution.

  • The mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed in vacuo.

  • The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Characterization and Validation

The structure and purity of the synthesized this compound would be confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure, confirming the presence of the ethyl group, the isoxazole ring protons, and the amine group.

  • Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the N-H stretching of the amine group, C=N and C=C stretching of the isoxazole ring, and C-H stretching of the ethyl group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition of the compound.

  • Melting Point Analysis: A sharp melting point range would indicate the purity of the synthesized compound.

Conclusion and Future Directions

The synthesis of this compound, likely first achieved through a robust and well-understood cyclization of a β-ketonitrile with hydroxylamine, provides a foundational building block for a diverse range of more complex molecules. The strategic choices in this synthesis, such as the selection of a strong base for the initial condensation and the controlled conditions for the cyclization, are key to achieving a good yield and purity of the final product. As the demand for novel therapeutics continues to grow, the efficient and scalable synthesis of such fundamental heterocyclic scaffolds remains a critical area of research in medicinal and organic chemistry. Further investigations into more sustainable and atom-economical synthetic routes are a logical and important future direction.

References

An In-Depth Technical Guide to the Thermochemical Properties of Substituted Isoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its diverse biological activities and tunable physicochemical properties.[1][2] A comprehensive understanding of the thermochemical properties of substituted isoxazoles is paramount for advancing their application, particularly in drug development where stability, solubility, and bioavailability are critical.[3][4][5] This guide provides a detailed exploration of the key thermochemical parameters of substituted isoxazoles, including their enthalpy of formation, combustion, and sublimation. It offers in-depth, step-by-step protocols for the essential experimental techniques used to determine these properties: bomb calorimetry, Knudsen effusion, Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA). Furthermore, this document elucidates the profound impact of these properties on drug development, with case studies on prominent isoxazole-containing drugs such as sulfamethoxazole and leflunomide. By integrating experimental methodologies with theoretical insights and practical applications, this guide serves as a comprehensive resource for researchers and professionals working with this important class of heterocyclic compounds.

Introduction: The Significance of Thermochemical Properties in Isoxazole Chemistry

Isoxazoles, five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms, are privileged structures in drug discovery, lending themselves to a wide array of therapeutic agents including antibiotics, anti-inflammatories, and anticancer drugs.[1][2] The biological activity of these molecules is intrinsically linked to their three-dimensional structure and physicochemical characteristics. Among these, thermochemical properties provide a fundamental understanding of the energy landscape of a molecule, governing its stability, reactivity, and phase behavior.

For drug development professionals, a thorough grasp of thermochemical data is not merely academic; it is a critical component of the decision-making process. The enthalpy of formation, for instance, dictates the intrinsic stability of a drug molecule. The enthalpy of sublimation is directly related to a compound's volatility and solubility, which in turn influences its dissolution rate and bioavailability.[3][5] Furthermore, understanding the thermal behavior of different polymorphic forms of a drug is essential for ensuring consistent product quality and therapeutic efficacy.[4][6]

This guide is structured to provide a holistic view of the thermochemical properties of substituted isoxazoles, bridging fundamental principles with practical applications. We will delve into the experimental and computational methods used to derive these properties, present a compilation of available data, and explore the direct implications for the pharmaceutical sciences.

Fundamental Thermochemical Properties of Substituted Isoxazoles

The thermochemical characterization of a substituted isoxazole involves the determination of several key energetic parameters. These values are crucial for understanding the molecule's stability and its behavior in different physical states.

Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. It is a direct measure of the intrinsic thermodynamic stability of the molecule. For isoxazole derivatives, this value is influenced by the nature and position of substituents on the ring, which can introduce steric strain or electronic stabilization.

Enthalpy of Combustion (ΔcH°)

The enthalpy of combustion is the heat released when one mole of a substance undergoes complete combustion with oxygen under standard conditions. This is a key experimental value from which the enthalpy of formation is often derived. For nitrogen-containing compounds like isoxazoles, careful consideration must be given to the final state of the nitrogen, which is typically N₂(g).

Enthalpy of Sublimation (ΔsubH°)

The enthalpy of sublimation is the heat required to transform one mole of a substance from the solid to the gaseous state.[7] This property is of particular importance in the pharmaceutical industry as it is related to the crystal lattice energy and provides insights into the intermolecular forces within the solid state. A lower enthalpy of sublimation generally correlates with higher volatility and, often, better solubility.[8]

Experimental Determination of Thermochemical Properties

Accurate experimental data is the bedrock of thermochemical analysis. The following sections provide detailed protocols for the primary techniques used to measure the thermochemical properties of substituted isoxazoles.

Bomb Calorimetry: Measuring the Enthalpy of Combustion

Bomb calorimetry is the principal method for determining the enthalpy of combustion of solid and liquid organic compounds.[9][10] The substance is ignited in a constant-volume container (the "bomb") filled with excess oxygen, and the heat evolved is measured by the temperature rise of the surrounding water bath.

  • Sample Preparation:

    • Weigh approximately 0.5 - 1.0 g of the isoxazole derivative. For powdered samples, it is crucial to compress them into a tight pellet to ensure complete combustion.[11]

    • Accurately weigh the pellet.

    • Cut a piece of iron ignition wire (approximately 10 cm) and weigh it precisely.

    • Secure the pellet in the ignition pan and arrange the ignition wire so that it is in firm contact with the sample but does not touch the pan itself, which could cause a short circuit.[6][12]

  • Bomb Assembly and Pressurization:

    • Place the bomb head on its stand and polish the electrode terminals.

    • Carefully assemble the bomb, ensuring the cap is screwed on hand-tight.

    • Connect the bomb to an oxygen tank and flush it twice with oxygen at approximately 10 atm to purge any nitrogen, which could lead to the formation of nitric acid.[6]

    • Fill the bomb with pure oxygen to a pressure of about 25-30 atm.[6][13]

    • Check for leaks by immersing the pressurized bomb in water.[13]

  • Calorimeter Setup:

    • Place the calorimeter bucket in the insulating jacket.

    • Precisely measure 2 liters of deionized water and add it to the bucket. The water temperature should be a few degrees below the expected final temperature.[11]

    • Lower the sealed bomb into the water, ensuring it is fully submerged.

    • Attach the ignition leads and place the calorimeter lid in position.

  • Combustion and Data Acquisition:

    • Start the stirrer to ensure uniform water temperature.

    • Record the water temperature at regular intervals (e.g., every minute) for a period before ignition to establish a stable baseline.

    • Ignite the sample by passing an electric current through the fuse wire for a short duration (typically 2-3 seconds).[14]

    • Continue recording the temperature at short intervals (e.g., every 30 seconds) as it rises, and then for a period after the maximum temperature is reached to establish a post-combustion baseline.[13]

  • Post-Combustion Analysis:

    • Carefully release the pressure from the bomb.

    • Open the bomb and collect any unburned fuse wire. Weigh the remaining wire to determine the amount that was consumed.

    • Wash the interior of the bomb with a known volume of distilled water and titrate the washings with a standard NaOH solution to quantify the amount of nitric acid formed. This correction is particularly important for nitrogen-containing compounds.[13]

  • Pelletizing the sample ensures that the combustion is complete and rapid, preventing unburned material from remaining.

  • Flushing with oxygen minimizes the formation of nitric acid from atmospheric nitrogen, which would introduce an error in the heat measurement.[6]

  • Using a known mass of water and calibrating the calorimeter (typically with benzoic acid) allows for the accurate calculation of the heat absorbed by the system.

  • Correcting for the heat of combustion of the fuse wire and the formation of nitric acid is essential for obtaining the true enthalpy of combustion of the sample.

G cluster_prep Sample & Bomb Preparation cluster_calorimetry Calorimetry cluster_analysis Data Analysis prep_sample Prepare & Weigh Isoxazole Pellet assemble_bomb Assemble Bomb & Attach Sample prep_sample->assemble_bomb prep_wire Weigh Ignition Wire prep_wire->assemble_bomb pressurize Flush & Pressurize Bomb with O2 assemble_bomb->pressurize setup_cal Setup Calorimeter (Water Bath) pressurize->setup_cal equilibrate Equilibrate & Record Initial Temperature setup_cal->equilibrate ignite Ignite Sample equilibrate->ignite record_temp Record Temperature Rise ignite->record_temp post_analysis Post-Combustion Analysis (HNO3, wire) record_temp->post_analysis calculate_q Calculate Heat Released (q) post_analysis->calculate_q calculate_deltaH Calculate Enthalpy of Combustion (ΔcH°) calculate_q->calculate_deltaH

Figure 1: Workflow for Bomb Calorimetry of Isoxazole Derivatives.

Knudsen Effusion Method: Determining the Enthalpy of Sublimation

The Knudsen effusion method is a reliable technique for measuring the vapor pressure of low-volatility solids, from which the enthalpy of sublimation can be derived.[9][15][16][17] The sample is placed in a thermostatted cell with a small orifice, and the rate of mass loss due to effusion of the vapor into a vacuum is measured.

  • Sample and Cell Preparation:

    • Place a small amount of the crystalline isoxazole derivative into the Knudsen effusion cell.

    • The cell is typically made of a non-reactive material like stainless steel or titanium and has a precisely drilled orifice of a known area.[15][17]

    • The cell is sealed, ensuring that the only escape for the vapor is through the orifice.

  • Experimental Setup:

    • Mount the Knudsen cell inside a high-vacuum chamber.

    • The cell is connected to a microbalance to continuously monitor its mass.[9]

    • The temperature of the cell is precisely controlled using a thermostat.

  • Data Collection:

    • Evacuate the chamber to a high vacuum (e.g., 10⁻⁵ mbar).[9]

    • Heat the cell to a desired constant temperature.

    • Record the mass of the cell as a function of time. The rate of mass loss ( dm/dt ) should be constant at a given temperature.

    • Repeat the measurement at several different temperatures.

  • Data Analysis:

    • The vapor pressure (P) at each temperature (T) is calculated using the Knudsen-Hertz equation: P = ( dm/dt ) * (1/A) * sqrt(2πRT/M) where:

      • dm/dt is the rate of mass loss

      • A is the area of the orifice

      • R is the ideal gas constant

      • T is the absolute temperature

      • M is the molar mass of the substance

    • The enthalpy of sublimation (ΔsubH°) is then determined from the Clausius-Clapeyron equation by plotting ln(P) versus 1/T. The slope of the resulting line is equal to -ΔsubH°/R.[18]

  • High vacuum ensures that the effusing molecules do not collide with background gas molecules, which would impede their escape and lead to an underestimation of the vapor pressure.

  • A small orifice is necessary to maintain a near-equilibrium vapor pressure inside the cell.

  • Precise temperature control is critical, as vapor pressure is highly sensitive to temperature.

  • Measuring the rate of mass loss at multiple temperatures allows for the determination of the enthalpy of sublimation from the temperature dependence of the vapor pressure.

G cluster_setup Experimental Setup cluster_measurement Measurement cluster_analysis Data Analysis load_sample Load Isoxazole Sample into Knudsen Cell mount_cell Mount Cell in High-Vacuum Chamber load_sample->mount_cell connect_balance Connect to Microbalance mount_cell->connect_balance evacuate Evacuate Chamber connect_balance->evacuate heat Heat to Constant Temperature (T) evacuate->heat record_mass Record Mass Loss over Time (dm/dt) heat->record_mass repeat_T Repeat at Multiple Temperatures record_mass->repeat_T calc_P Calculate Vapor Pressure (P) using Knudsen-Hertz Eq. repeat_T->calc_P plot_data Plot ln(P) vs. 1/T calc_P->plot_data calc_deltaH Determine ΔsubH° from Clausius-Clapeyron Eq. plot_data->calc_deltaH

Figure 2: Workflow for the Knudsen Effusion Method.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC and TGA are powerful thermal analysis techniques that provide complementary information about the thermal properties and stability of materials.

  • Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine transition temperatures (melting, crystallization, glass transition) and enthalpies of these transitions.

  • Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It is used to study thermal stability, decomposition, and the loss of volatiles.[3][6][19]

  • Sample Preparation:

    • Accurately weigh a small amount of the isoxazole derivative (typically 1-10 mg) into an appropriate sample pan (e.g., aluminum for DSC, platinum or ceramic for TGA).

    • For DSC, the pan is usually sealed to prevent the loss of volatile components.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the instrument.

    • Set the desired temperature program, including the starting and ending temperatures and the heating rate (a typical rate is 10 °C/min).

    • Select the purge gas (e.g., nitrogen for an inert atmosphere, or air/oxygen for oxidative stability studies) and set the flow rate.

  • Data Acquisition and Analysis:

    • The instrument heats the sample and reference according to the programmed temperature profile.

    • DSC: The output is a thermogram of heat flow versus temperature. Endothermic events (like melting) appear as downward peaks, while exothermic events (like crystallization or decomposition) appear as upward peaks. The area under a peak is proportional to the enthalpy of the transition.

    • TGA: The output is a thermogram of mass versus temperature. A loss in mass indicates decomposition or volatilization. The onset temperature of mass loss is a measure of the thermal stability of the compound.

  • Using a reference pan in DSC allows for the measurement of the differential heat flow, which is more sensitive to thermal events in the sample.

  • Controlling the heating rate is important as some thermal events are kinetically controlled and their appearance can change with the heating rate.

  • The choice of purge gas is critical for studying the desired process (e.g., an inert gas for studying intrinsic thermal stability, or an oxidizing gas for studying oxidative degradation).

Computational Thermochemistry of Substituted Isoxazoles

Alongside experimental methods, computational chemistry provides a powerful tool for predicting the thermochemical properties of molecules. High-level ab initio methods, such as the Gaussian-n (Gn) theories (e.g., G3 and G4), can provide accurate enthalpies of formation that are often in good agreement with experimental values.[19] These methods are particularly useful for:

  • Predicting properties of unstable or difficult-to-synthesize compounds.

  • Providing insights into structure-property relationships by systematically varying substituents and calculating the resulting changes in thermochemical properties.

  • Validating experimental results.

Quantitative Structure-Property Relationship (QSPR) models can also be developed to predict the thermochemical properties of a large number of isoxazole derivatives based on their molecular descriptors.[5][17][20][21][22]

Thermochemical Data of Substituted Isoxazoles

The following tables summarize some of the available experimental thermochemical data for substituted isoxazoles.

Table 1: Enthalpies of Formation and Combustion for Selected Isoxazole Derivatives

CompoundΔfH°(s) (kJ/mol)ΔcH°(s) (kJ/mol)Reference
3,5-Dimethylisoxazole-4-carboxylic acid-485.3 ± 2.1-3265.8 ± 2.0[19]
5-Methylisoxazole-3-carboxylic acid-408.9 ± 2.3-2842.2 ± 2.2[19]
5-Amino-3-methylisoxazole-101.8 ± 1.4-2650.9 ± 1.3[19]
3-Amino-5-methylisoxazole-108.3 ± 1.5-2644.4 ± 1.4[19]
Trimethyl-isoxazole-70.2 ± 3.3-[13]

Table 2: Transition Temperatures and Enthalpies from DSC for Isoxazoles 7a-e

CompoundTransitionTemperature (°C)Enthalpy (kJ/mol)Reference
7a Cr → SmC151.725.8[8]
SmC → I160.82.1[8]
7b Cr → SmC168.331.2[8]
SmC → I200.13.5[8]
7c Cr → SmC159.429.7[8]
SmC → I195.63.1[8]
7d Cr → SmC175.234.6[8]
SmC → I215.44.2[8]
7e Cr → SmC162.130.5[8]
SmC → I208.93.8[8]

(Cr = Crystal, SmC = Smectic C phase, I = Isotropic liquid)

Impact on Drug Development: Case Studies

The thermochemical properties of isoxazole-containing active pharmaceutical ingredients (APIs) have a profound impact on their development, formulation, and clinical performance.

Polymorphism and Stability: The Case of Sulfamethoxazole

Sulfamethoxazole is a widely used antibiotic that exists in multiple polymorphic forms.[3][6] Polymorphs are different crystalline structures of the same compound, and they can exhibit significantly different physicochemical properties, including solubility, melting point, and stability.[12] The thermodynamically most stable form is generally preferred for formulation to prevent polymorphic transitions during storage, which could alter the drug's dissolution profile and bioavailability.[4][6]

Differential Scanning Calorimetry is a key technique for identifying and characterizing the different polymorphs of sulfamethoxazole by their distinct melting points and enthalpies of fusion. Cyclic DSC experiments have been used to study the interconversion between different forms, revealing the conditions under which one form transforms into another.[19] This information is critical for designing robust manufacturing processes and ensuring the long-term stability of the final drug product.

Leflunomide: Solubility and Bioavailability

Leflunomide is an isoxazole-derivative drug used to treat rheumatoid arthritis.[1] It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low solubility.[16] For such drugs, the dissolution rate is often the limiting step for oral absorption.

The thermochemical properties of leflunomide, particularly its crystal lattice energy (which is related to the enthalpy of sublimation), play a significant role in its low solubility. Various formulation strategies, such as the preparation of solid dispersions and cocrystals, have been explored to overcome this limitation.[11][23] These approaches aim to disrupt the stable crystal lattice of the drug, thereby reducing the energy required for dissolution. DSC and TGA are essential tools for characterizing these formulations, confirming the amorphization or cocrystal formation and assessing their thermal stability.[24] Studies have shown that the two polymorphic forms of leflunomide have different thermodynamic stabilities, which can impact their dissolution and bioavailability.[15][16]

Conclusion

The thermochemical properties of substituted isoxazoles are fundamental to understanding their stability, reactivity, and phase behavior. This guide has provided a comprehensive overview of the key thermochemical parameters and the experimental and computational methods used for their determination. The detailed protocols for bomb calorimetry, Knudsen effusion, DSC, and TGA offer a practical resource for researchers in the field. The case studies of sulfamethoxazole and leflunomide highlight the critical role of these properties in drug development, from ensuring the stability of the final product to enhancing the bioavailability of poorly soluble drugs. A thorough understanding and application of the principles and techniques outlined in this guide will undoubtedly contribute to the continued success of isoxazole-containing compounds in both pharmaceutical and materials science applications.

References

An In-depth Technical Guide to the Characterization of 3-Ethylisoxazol-5-amine: Solubility Profiling and Stability Assessment

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 3-Ethylisoxazol-5-amine is a heterocyclic amine of significant interest as a versatile building block in medicinal chemistry and drug development. A comprehensive understanding of its physicochemical properties is paramount for its effective utilization in synthesis, formulation, and preclinical evaluation. This technical guide provides a robust framework for the systematic characterization of this compound, focusing on two critical parameters: solubility in common laboratory solvents and intrinsic chemical stability. We present detailed, field-proven experimental protocols for equilibrium solubility determination and forced degradation studies, grounded in established scientific principles and regulatory expectations. This document is intended to empower researchers, scientists, and drug development professionals to generate reliable and reproducible data, thereby accelerating research and development timelines.

Introduction and Physicochemical Foundation

This compound (CAS: 77479-49-3) belongs to the isoxazole class of heterocycles, which are integral scaffolds in numerous pharmacologically active compounds. The molecule's structure, featuring a primary amine group at the 5-position and an ethyl group at the 3-position, imparts a unique combination of chemical properties that govern its behavior in various chemical and biological systems.

The primary amine (–NH2) group is basic and a potent hydrogen bond donor and acceptor, suggesting significant interaction with protic solvents and a pH-dependent aqueous solubility. Conversely, the ethyl group and the isoxazole ring contribute to its lipophilicity. Predicting the interplay between these features is essential for tasks ranging from selecting an appropriate reaction solvent to designing a viable drug delivery system.

Core Physicochemical Parameters

A foundational understanding of the molecule's properties is the first step in any systematic characterization.

PropertyValue / PredictionRationale & Implication
Molecular Formula C₅H₈N₂OConfirmed structural identity.
Molecular Weight 112.13 g/mol Essential for all concentration and molarity calculations.
pKa (Predicted) 3.5 - 5.0The 5-amino group is expected to be a weak base. The exact pKa dictates the pH range over which the molecule's charge, and thus its aqueous solubility and chromatographic retention, will change significantly.
logP (Predicted) 0.5 - 1.5The predicted octanol-water partition coefficient (logP) suggests a moderate balance between hydrophilicity and lipophilicity.[1][2][3] This indicates potential solubility in both polar and some non-polar organic solvents.

Comprehensive Solubility Profiling

Solubility is a critical attribute that influences reaction kinetics, purification strategies, and bioavailability. A precise understanding of a compound's solubility across a range of solvents is not merely academic; it is a practical necessity. We recommend the shake-flask method , which is considered the gold standard for determining equilibrium solubility due to its reliability and direct measurement approach.[4][5]

Causality Behind Solvent Selection

The choice of solvents should be systematic, covering a spectrum of polarities and functionalities to build a comprehensive solubility profile.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can engage in hydrogen bonding with the amine and isoxazole nitrogen/oxygen atoms. Solubility will be highly dependent on the energetic favorability of disrupting the compound's crystal lattice versus forming solute-solvent interactions.

  • Polar Aprotic Solvents (e.g., Acetonitrile, DMSO, Acetone): These can act as hydrogen bond acceptors but not donors. They are effective at solvating polar molecules without the specific interactions of protic solvents.

  • Non-Polar Solvents (e.g., Toluene, Hexanes): Solubility in these solvents is expected to be low but is important to quantify for applications like extraction and certain types of chromatography.

  • Aqueous Buffers (e.g., pH 2, 7.4, 9): Due to the basic nature of the amine group, solubility in aqueous media is expected to be highly pH-dependent. At pH values below the pKa, the amine will be protonated (R-NH3+), forming a salt and dramatically increasing aqueous solubility.

Experimental Protocol: Equilibrium Solubility by Shake-Flask Method

This protocol is designed to be a self-validating system by ensuring that equilibrium is truly reached.

Objective: To determine the equilibrium solubility of this compound in selected solvents at a controlled temperature (e.g., 25 °C).

Materials:

  • This compound (solid, verified purity)

  • Selected solvents (HPLC grade)

  • 20 mL glass scintillation vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Validated quantitative analytical method (e.g., HPLC-UV)[6][7]

Procedure:

  • Preparation: Add an excess amount of solid this compound to a tared 20 mL vial. "Excess" is key; a good starting point is ~10-20 mg. Record the exact mass.

  • Solvent Addition: Add a known volume (e.g., 5.0 mL) of the selected solvent to the vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 rpm). Allow the slurries to equilibrate for at least 24 hours. This duration is critical to ensure the system reaches a true thermodynamic equilibrium.[8]

  • Phase Separation: After 24 hours, stop the shaker and allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow undissolved solid to settle.

  • Sampling: Carefully withdraw a small aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean analysis vial. This step is crucial to remove all undissolved particulates.

  • Dilution & Analysis: Dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the pre-validated analytical method.[5] Analyze the sample to determine the concentration.

  • Confirmation of Equilibrium: Reseal the original slurry vials and return them to the shaker for an additional 24 hours. Repeat the sampling and analysis procedure (Steps 5-6). If the concentration is within ±5% of the first measurement, equilibrium was achieved. If not, continue shaking and sampling at 24-hour intervals until a stable concentration is reached.

Data Presentation: Solubility Profile

Results should be tabulated for clear comparison. The following table serves as a template for reporting experimental findings.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Water25.0 ± 0.5Experimental ValueCalculated Value
pH 2.0 Buffer25.0 ± 0.5Experimental ValueCalculated Value
pH 7.4 Buffer25.0 ± 0.5Experimental ValueCalculated Value
Methanol25.0 ± 0.5Experimental ValueCalculated Value
Ethanol25.0 ± 0.5Experimental ValueCalculated Value
Acetonitrile25.0 ± 0.5Experimental ValueCalculated Value
DMSO25.0 ± 0.5Experimental ValueCalculated Value
Toluene25.0 ± 0.5Experimental ValueCalculated Value

Visualization: Solubility Determination Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis cluster_confirm Confirmation prep1 Weigh excess solid into triplicate vials prep2 Add precise volume of solvent prep1->prep2 equil1 Agitate at constant T (24 h) prep2->equil1 equil2 Settle suspension (≥ 2 h) equil1->equil2 analysis1 Filter supernatant (0.22 µm) equil2->analysis1 analysis2 Dilute sample analysis1->analysis2 analysis3 Quantify concentration (e.g., HPLC-UV) analysis2->analysis3 confirm1 Re-equilibrate slurry (additional 24 h) analysis3->confirm1 Check equilibrium confirm2 Re-sample & re-analyze confirm1->confirm2 confirm3 Compare results (within 5%?) confirm2->confirm3

Caption: Workflow for Equilibrium Solubility Determination.

Intrinsic Stability Assessment

Understanding a molecule's stability is a cornerstone of drug development, informing storage conditions, formulation strategies, and shelf-life. A forced degradation (or stress testing) study is the most effective way to identify potential degradation pathways and establish the stability-indicating nature of an analytical method, as mandated by regulatory bodies.[9] The principles outlined in the ICH Q1A(R2) guideline provide an authoritative framework for this investigation.[10][11]

Predicted Degradation Pathways

Based on the structure of this compound, several degradation pathways can be anticipated:

  • Hydrolysis: The isoxazole ring, while generally stable, can be susceptible to cleavage under strong acidic or, more commonly, strong basic conditions. This would result in ring-opened products.

  • Oxidation: The primary amine group is susceptible to oxidation, which can lead to a variety of degradation products.[12] The presence of metal ions can catalyze these reactions.[13]

  • Photolysis: Isoxazoles are known to undergo photochemical rearrangement to oxazoles under UV irradiation. This represents a potential non-hydrolytic degradation pathway.

Experimental Protocol: Forced Degradation Study

Objective: To investigate the intrinsic stability of this compound under various stress conditions and identify key degradation products.

Prerequisite: A validated, stability-indicating HPLC method is required.[14] This method must be able to resolve the parent peak from all process impurities and any newly formed degradation products. Peak purity analysis (e.g., using a photodiode array detector) is essential.

Procedure:

  • Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).

  • Stress Conditions: For each condition, mix the stock solution with the stressor in a 1:1 ratio and incubate. A control sample (stock solution diluted with water) should be run in parallel. The goal is to achieve 5-20% degradation.[11] If degradation is too rapid or slow, adjust the stressor concentration, temperature, or time accordingly.

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24-72 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 8-24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation (Solution): Heat the control sample solution at 80 °C for 72 hours.

    • Thermal Degradation (Solid): Store solid API at 80 °C for 1 week.

    • Photostability: Expose the solution and solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A dark control must be concurrently stored under the same temperature conditions.

  • Sample Quenching: After the specified time, cool the samples to room temperature. For acid and base hydrolysis samples, neutralize them with an equimolar amount of base or acid, respectively, to halt the degradation reaction.

  • Analysis: Dilute all samples to a suitable concentration and analyze by the stability-indicating HPLC method.

  • Mass Balance: Evaluate the results for mass balance. The sum of the assay value of the parent compound and the peak areas of all degradation products should be close to 100% of the initial concentration, accounting for response factor differences.

Data Presentation: Forced Degradation Summary

A clear summary table is essential for interpreting the results of the stress study.

Stress ConditionDurationTemp (°C)% Assay of Parent% DegradationMajor Degradants (Retention Time)
Control (t=0)0RT100.00.0None
0.1 M HCl72 h60Experimental ValueCalculated ValueList RTs
0.1 M NaOH24 h60Experimental ValueCalculated ValueList RTs
3% H₂O₂24 hRTExperimental ValueCalculated ValueList RTs
Heat (Solution)72 h80Experimental ValueCalculated ValueList RTs
Photolytic1.2 M lux-hrRTExperimental ValueCalculated ValueList RTs

Visualization: Forced Degradation & Analysis Workflow

G cluster_stress Stress Application cluster_analysis Sample Processing & Analysis cluster_eval Data Evaluation start Prepare API Solution (e.g., 1 mg/mL) acid Acidic (0.1 M HCl, 60°C) start->acid base Basic (0.1 M NaOH, 60°C) start->base oxid Oxidative (3% H2O2, RT) start->oxid therm Thermal (80°C) start->therm photo Photolytic (ICH Q1B) start->photo control Control Sample start->control quench Neutralize/Quench Reactions acid->quench base->quench oxid->quench therm->quench photo->quench control->quench analyze Analyze via Stability- Indicating HPLC quench->analyze eval1 Assess % Degradation analyze->eval1 eval2 Check Peak Purity eval1->eval2 eval3 Calculate Mass Balance eval2->eval3 eval4 Identify Degradation Pathways (LC-MS) eval3->eval4

Caption: Workflow for Forced Degradation Study.

Conclusion

The systematic characterization of this compound's solubility and stability is a critical, non-negotiable step in its journey from a chemical entity to a valuable component in pharmaceutical research. The protocols and frameworks detailed in this guide provide a comprehensive and scientifically rigorous approach to generating this essential data. By adhering to these methodologies, researchers can ensure the integrity of their results, make informed decisions in process development and formulation, and build a robust data package that meets the highest scientific and regulatory standards.

References

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The isoxazole nucleus represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically successful pharmaceuticals.[1] Its unique electronic properties and versatile synthetic handles make it a cornerstone for developing novel therapeutic agents. This guide provides an in-depth technical review of 3-Ethylisoxazol-5-amine, a key exemplar of this chemical class, and explores the broader family of related heterocyclic amines. We will dissect the fundamental synthesis strategies, analyze the causality behind experimental choices, detail reactivity patterns, and present robust analytical workflows. The objective is to equip researchers and drug development professionals with the foundational knowledge and practical insights required to effectively leverage these powerful synthons in their discovery programs.

Chapter 1: The Isoxazole Nucleus: A Privileged Scaffold in Medicinal Chemistry

Introduction to Heterocyclic Amines

Heterocyclic compounds are integral to the pharmaceutical industry, with their diverse structures enabling a wide range of biological activities.[2] Among these, amine-substituted heterocycles are particularly significant, as the amino group provides a critical point for hydrogen bonding, salt formation, and further molecular elaboration, profoundly influencing a compound's pharmacokinetic and pharmacodynamic profile. The major challenge in designing amine prodrugs, for instance, is the general stability of the N-C bond, which has led to a wide variety of research responses.[3]

Physicochemical Properties and Electronic Structure of the Isoxazole Ring

The isoxazole ring is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms.[1] This arrangement creates a unique electronic landscape: the electronegative oxygen atom influences the ring's electron density, while the nitrogen atom can act as a hydrogen bond acceptor. This inherent polarity and the potential for diverse substitution patterns allow for the fine-tuning of a molecule's properties, such as solubility, metabolic stability, and target-binding affinity.[1] The integration of an isoxazole ring can confer improved physicochemical properties to a drug candidate.[1]

The Versatility of the Amino Group in Drug Design

The primary or secondary amine of an isoxazole derivative is a potent tool for medicinal chemists. It serves as a key pharmacophoric feature for interacting with biological targets like enzymes and receptors.[4] Furthermore, it is a reactive handle for creating prodrugs to improve bioavailability or for linking the scaffold to other molecular fragments in fragment-based drug design.

Prominent Drugs Featuring the Isoxazole Scaffold

The therapeutic success of the isoxazole moiety is well-established. A multitude of FDA-approved drugs incorporate this ring system, demonstrating its versatility across various disease areas.[5]

Drug NameTherapeutic ClassStructural Contribution of Isoxazole Ring
Sulfamethoxazole AntibioticActs as a key structural component for inhibiting dihydropteroate synthetase.[5]
Valdecoxib Anti-inflammatory (COX-2 Inhibitor)The isoxazole ring is crucial for selective binding to the COX-2 enzyme.[1][5]
Leflunomide AntirheumaticThe isoxazole ring is opened in vivo to form the active metabolite.[1][5]
Cloxacillin Antibiotic (β-lactamase resistant)The bulky isoxazolyl group provides steric hindrance to protect the β-lactam ring.[1]
Zonisamide AnticonvulsantA fused benzo[d]isoxazole derivative used to treat partial seizures.[5]

Chapter 2: Profile of this compound

This compound (CAS 77479-49-3) is a valuable building block in organic synthesis, particularly for constructing more complex molecules with potential therapeutic properties.[4][6]

Chemical and Physical Properties
PropertyValueSource
CAS Number 77479-49-3[6][7]
Molecular Formula C₅H₈N₂O[6][8]
Molecular Weight 112.13 g/mol [6][8]
Boiling Point 243°C at 760 mmHg[6]
Appearance White to cream solid[9]
Role as a Synthon in Pharmaceutical Development

The primary utility of this compound lies in its bifunctional nature. The amine group serves as a nucleophile or a basic center, allowing for the straightforward introduction of side chains or coupling with other synthons. The ethyl group at the 3-position provides a lipophilic element that can be varied to probe structure-activity relationships (SAR) related to hydrophobic interactions within a biological target. It is frequently used as a starting material for developing potential antimicrobial, antiviral, and anti-inflammatory agents.[6]

Chapter 3: Synthetic Strategies for Isoxazole Amines

The construction of the isoxazole amine core can be achieved through several robust synthetic routes. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.

Foundational Synthesis: The 1,3-Dipolar Cycloaddition

The most widely utilized and versatile method for isoxazole synthesis is the [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile).[1][5][10]

Causality: This method is favored for its high degree of atom economy and its ability to form two new covalent bonds in a single, often regioselective, step. The reaction proceeds under relatively mild conditions and tolerates a wide range of functional groups on both the nitrile oxide and alkyne precursors, allowing for the rapid generation of diverse isoxazole libraries.[1]

G cluster_reactants Reactants cluster_product Product R_CNO R-C≡N⁺-O⁻ Nitrile Oxide Isoxazole 3,5-Disubstituted Isoxazole R_CNO->Isoxazole [3+2] Cycloaddition R_Alkyne R'-C≡C-H Terminal Alkyne R_Alkyne->Isoxazole

Caption: 1,3-Dipolar Cycloaddition for Isoxazole Synthesis.
Synthesis of 5-Aminoisoxazoles from β-Ketonitriles

A direct and efficient route to 3-substituted-5-aminoisoxazoles involves the condensation of a β-ketonitrile with hydroxylamine.[10] This method is particularly valuable for its operational simplicity.

Trustworthiness: This protocol is self-validating through straightforward in-process controls. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the β-ketonitrile starting material. The final product's identity and purity are then definitively confirmed by a suite of standard analytical techniques (NMR, MS, IR), ensuring the integrity of the synthesized material.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of 3-oxopentanenitrile (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.1 eq).

  • Reaction Execution: Heat the mixture to reflux (approx. 78°C) and stir for 4-6 hours. Monitor the reaction progress by TLC using a 1:1 ethyl acetate/hexane eluent system.

  • Workup: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. Remove the ethanol under reduced pressure.

  • Extraction: Add water to the residue and extract the aqueous phase three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product can be purified by silica gel column chromatography to yield pure this compound.

G Start Combine Reactants (β-Ketonitrile, NH₂OH·HCl, NaOAc in EtOH) Reflux Heat to Reflux (4-6 hours) Start->Reflux Monitor Monitor by TLC Reflux->Monitor Workup Cool & Concentrate Monitor->Workup Reaction Complete Extract Aqueous Workup & Extraction Workup->Extract Purify Column Chromatography Extract->Purify Product Pure this compound Purify->Product

Caption: Workflow for the Synthesis of 5-Aminoisoxazoles.

Chapter 4: Reactivity and Chemical Transformations

The aminoisoxazole scaffold is amenable to a wide range of chemical modifications, enabling the exploration of chemical space around the core.

N-Functionalization of the Amino Group

The 5-amino group readily undergoes standard transformations such as acylation, sulfonylation, and reductive amination. This allows for the introduction of diverse functional groups to modulate the compound's properties or to act as linkers to other pharmacophores.

Case Study: Synthesis of Isoxazolopyrimidinones

A compelling example of the scaffold's utility is its reaction with activated enol ethers, such as diethyl ethoxymethylenemalonate (EMME), to form fused heterocyclic systems. This reaction proceeds via an initial nucleophilic attack of the amine onto the enol ether, followed by an intramolecular cyclization.

Causality: This transformation is synthetically valuable as it rapidly builds molecular complexity. The resulting isoxazolo[5,4-b]pyrimidine core is present in many biologically active molecules, and this two-step, one-pot sequence provides efficient access to this important scaffold. The reaction is driven by the formation of a stable, aromatic fused ring system.

G Aminoisoxazole This compound Intermediate Isoxazolyl Enamine (Intermediate) Aminoisoxazole->Intermediate Nucleophilic Substitution EMME Diethyl Ethoxymethylenemalonate EMME->Intermediate Product Ethyl 7-ethyl-4-oxo-4,5-dihydro- isoxazolo[5,4-b]pyrimidine- 6-carboxylate Intermediate->Product Intramolecular Cyclization

Caption: Synthesis of Isoxazolopyrimidinones.

Chapter 5: Analytical and Characterization Workflow

Rigorous characterization is essential to confirm the structure and purity of synthesized isoxazole derivatives. A multi-technique approach is the standard in the field.[10][11]

Standard Operating Procedure (SOP) for Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the carbon-hydrogen framework. For this compound, one would expect to see signals corresponding to the ethyl group (a triplet and a quartet), a singlet for the C4-proton of the isoxazole ring, and a broad singlet for the -NH₂ protons.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula. High-resolution mass spectrometry (HRMS) can provide the exact mass, further validating the elemental composition.

  • Infrared (IR) Spectroscopy: Used to identify key functional groups. Characteristic peaks for an aminoisoxazole would include N-H stretches (typically a doublet around 3300-3400 cm⁻¹) and C=N/C=C stretches in the 1500-1650 cm⁻¹ region.

  • Purity Assessment (HPLC/TLC): High-Performance Liquid Chromatography (HPLC) is used for quantitative purity analysis, while Thin Layer Chromatography (TLC) is a rapid, qualitative tool for monitoring reaction progress and assessing fraction purity during chromatography.[11]

G cluster_structure Structural Elucidation cluster_purity Final Purity Assessment Crude_Sample Crude Synthesized Product TLC TLC Spot Test (Qualitative Purity) Crude_Sample->TLC Purification Purification (e.g., Column Chromatography) TLC->Purification Pure_Sample Purified Sample Purification->Pure_Sample NMR ¹H & ¹³C NMR Pure_Sample->NMR MS Mass Spectrometry (MS) Pure_Sample->MS IR Infrared (IR) Spectroscopy Pure_Sample->IR HPLC HPLC (>95%) NMR->HPLC MS->HPLC IR->HPLC Elemental Elemental Analysis HPLC->Elemental Final Characterized Compound Elemental->Final

Caption: Comprehensive Analytical Workflow for Heterocycles.

Chapter 6: Conclusion and Future Perspectives

This compound and its related heterocyclic amines are more than just simple chemical building blocks; they are enabling tools for modern drug discovery. Their synthetic tractability, coupled with the proven biological relevance of the isoxazole scaffold, ensures their continued importance.[5][12] Future research will likely focus on developing even more efficient, sustainable, and stereoselective synthetic methods.[13] The application of these scaffolds in emerging therapeutic areas, such as targeted protein degradation (PROTACs) and covalent inhibitors, represents an exciting frontier for medicinal chemistry. The principles and protocols outlined in this guide provide a solid foundation for researchers to innovate and contribute to this dynamic field.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3-Ethylisoxazol-5-amine from 3-Oxopentanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Version: 1.0

Abstract

This document provides a comprehensive guide for the synthesis of 3-ethylisoxazol-5-amine, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is achieved through the cyclization of 3-oxopentanenitrile with hydroxylamine. This application note details the underlying chemical principles, a robust experimental protocol, safety considerations, and analytical characterization of the final product. The information is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Introduction

5-Aminoisoxazoles are a class of heterocyclic compounds that have garnered significant interest in the pharmaceutical industry due to their diverse biological activities.[1] These scaffolds are present in a variety of therapeutic agents, exhibiting properties such as fungicidal, antihelmintic, and bactericidal effects.[1] The synthesis of this compound from 3-oxopentanenitrile represents a common and efficient method for constructing this important molecular framework. The reaction proceeds via the condensation of a β-ketonitrile with hydroxylamine, a versatile route for the formation of the isoxazole ring.[2][3]

This guide offers an in-depth exploration of this synthetic transformation, providing not only a step-by-step protocol but also the scientific rationale behind the experimental design. By understanding the "why" behind each step, researchers can better troubleshoot and adapt the procedure for their specific needs.

Reaction Mechanism and Scientific Rationale

The synthesis of this compound from 3-oxopentanenitrile and hydroxylamine is a classic example of heterocycle formation through intramolecular cyclization. The reaction is predicated on the nucleophilic attack of hydroxylamine on the carbonyl carbon of the β-ketonitrile, followed by an intramolecular cyclization and dehydration.

The general mechanism for the condensation of β-ketonitriles with hydrazines, which is analogous to the reaction with hydroxylamine, involves the initial formation of a hydrazone (or oxime in this case), followed by cyclization.[3] The nucleophilic nitrogen of hydroxylamine attacks the electrophilic carbonyl carbon of 3-oxopentanenitrile. This is followed by a proton transfer and the elimination of a water molecule to form an oxime intermediate. The nitrogen of the oxime then attacks the nitrile carbon, leading to a five-membered ring intermediate which, upon tautomerization, yields the final this compound product.

The choice of a basic condition, often employed in this reaction, facilitates the deprotonation of hydroxylamine, increasing its nucleophilicity and promoting the initial attack on the carbonyl group.

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Prep Reagent & Glassware Preparation Reagents Combine 3-Oxopentanenitrile, Hydroxylamine HCl, & Base in Solvent Prep->Reagents Charge Reactor Reflux Heat to Reflux Reagents->Reflux Monitor Monitor Reaction (TLC) Reflux->Monitor Periodic Sampling Cool Cool to Room Temp. Monitor->Cool Upon Completion Extract Solvent Extraction Cool->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Analyze Characterize Product (NMR, MS, etc.) Purify->Analyze

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization based on the specific laboratory conditions and reagent purity.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
3-Oxopentanenitrile97.125.00 g51.5Handle with care in a fume hood.[4]
Hydroxylamine Hydrochloride69.494.30 g61.9Corrosive and potential carcinogen.[5][6]
Sodium Bicarbonate84.016.20 g73.8
Ethanol46.07100 mL-Reagent grade
Ethyl Acetate88.11As needed-For extraction
Brine-As needed-Saturated NaCl solution
Anhydrous Sodium Sulfate142.04As needed-For drying
Silica Gel-As needed-For column chromatography

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-oxopentanenitrile (5.00 g, 51.5 mmol), hydroxylamine hydrochloride (4.30 g, 61.9 mmol), sodium bicarbonate (6.20 g, 73.8 mmol), and ethanol (100 mL).

  • Reaction: The reaction mixture is heated to reflux with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 1:1 ethyl acetate/hexanes). The reaction is typically complete within 4-6 hours.

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.

  • Extraction: The residue is partitioned between ethyl acetate (100 mL) and water (100 mL). The aqueous layer is separated and extracted with ethyl acetate (2 x 50 mL).

  • Drying and Concentration: The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a solid.

Expected Yield: 70-85%

Safety Precautions

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling any chemicals.[4] All operations should be conducted in a well-ventilated chemical fume hood.[4]

Chemical-Specific Hazards:

  • 3-Oxopentanenitrile: This compound is a β-ketonitrile and should be handled with care. Avoid inhalation of vapors and contact with skin and eyes.[4]

  • Hydroxylamine Hydrochloride: This reagent is corrosive, a potential skin sensitizer, and is suspected of causing cancer.[5][6] It can also be explosive when heated under confinement.[7] Avoid creating dust and ensure it is stored away from heat and incompatible materials.[7]

Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidelines.[4]

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the final product.

  • Mass Spectrometry (MS): Provides information on the molecular weight of the compound, confirming the successful synthesis.

  • Melting Point: A sharp melting point range indicates a high degree of purity.

Physicochemical Properties of this compound:

PropertyValue
CAS Number77479-49-3[8][9]
Molecular FormulaC₅H₈N₂O[10]
Molecular Weight112.13 g/mol [10]
Boiling Point243°C at 760 mmHg[10]
Conclusion

The synthesis of this compound from 3-oxopentanenitrile is a reliable and efficient method for producing a key intermediate in pharmaceutical research. By following the detailed protocol and adhering to the safety precautions outlined in this document, researchers can confidently synthesize this valuable compound. The provided mechanistic insights and characterization guidelines will further aid in the successful execution and validation of this chemical transformation.

References

Application Notes and Protocols: A Researcher's Guide to the Synthesis of 3,4,5-Trisubstituted Isoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The isoxazole ring is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous bioactive compounds and functional materials.[1][2][3] Specifically, 3,4,5-trisubstituted isoxazoles offer a unique three-dimensional arrangement of substituents, enabling fine-tuning of steric and electronic properties for targeted biological interactions or material characteristics.[4] Their synthesis, however, presents challenges in controlling regioselectivity, particularly when constructing a fully substituted heterocyclic core.[5][6]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the primary synthetic strategies for accessing 3,4,5-trisubstituted isoxazoles. We will delve into the mechanistic underpinnings of these reactions, offer field-proven protocols, and discuss the critical parameters that govern success. The aim is to equip the reader with not only the "how" but also the "why," fostering a deeper understanding that is essential for troubleshooting and innovation.

Core Synthetic Strategies: A Mechanistic Overview

The construction of the 3,4,5-trisubstituted isoxazole ring predominantly relies on two powerful and versatile approaches: the [3+2] cycloaddition of nitrile oxides with activated carbonyl compounds and the cyclocondensation of β-dicarbonyl derivatives with hydroxylamine. Each strategy offers distinct advantages and is suited for different substrate scopes.

[3+2] Cycloaddition of Nitrile Oxides

The 1,3-dipolar cycloaddition between a nitrile oxide (the 3-atom component) and an enolate or enol equivalent of a 1,3-dicarbonyl compound (the 2-atom component) is a highly effective method for assembling the isoxazole ring.[7][8][9] This reaction proceeds through a concerted or stepwise mechanism to form the heterocyclic core with high regioselectivity.[7] A key advantage of this approach is the ability to generate the often-unstable nitrile oxide in situ from stable precursors like hydroximoyl chlorides or aldoximes.[8][9]

A recent advancement in this area involves carrying out the reaction in aqueous media, which can accelerate the reaction and provides an environmentally friendly alternative to traditional organic solvents.[10][11]

Cyclocondensation of β-Diketones and their Analogs

The classical approach to isoxazole synthesis involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine.[5][12] While historically plagued by issues of poor regioselectivity, modern methodologies have introduced strategies to control the reaction outcome.[5] The use of β-enamino diketones, for example, allows for regiochemical control by varying reaction conditions and the structure of the substrate.[5][13] This method is particularly valuable for its operational simplicity and the ready availability of starting materials.

G cluster_0 Synthetic Strategies for 3,4,5-Trisubstituted Isoxazoles cluster_1 [3+2] Cycloaddition cluster_2 Cyclocondensation Start Starting Materials NitrileOxide Nitrile Oxide (from Hydroximoyl Chloride or Aldoxime) Start->NitrileOxide Dicarbonyl_A 1,3-Diketone, β-Ketoester, or β-Ketoamide Start->Dicarbonyl_A Hydroxylamine Hydroxylamine Start->Hydroxylamine Dicarbonyl_B β-Enamino Diketone Start->Dicarbonyl_B Isoxazole 3,4,5-Trisubstituted Isoxazole NitrileOxide->Isoxazole [3+2] Cycloaddition Dicarbonyl_A->Isoxazole Hydroxylamine->Isoxazole Cyclocondensation Dicarbonyl_B->Isoxazole

Caption: Overview of primary synthetic routes to 3,4,5-trisubstituted isoxazoles.

Detailed Protocol: [3+2] Cycloaddition in Aqueous Media

This protocol details a green and efficient synthesis of 3,4,5-trisubstituted isoxazoles via the [3+2] cycloaddition of in situ generated nitrile oxides with 1,3-dicarbonyl compounds in a water-methanol solvent system.[10][11] This method is notable for its fast reaction times, high yields, and avoidance of hazardous organic solvents.

Materials and Equipment
  • Reagents:

    • Substituted hydroximoyl chloride (1.0 equiv)

    • 1,3-Diketone, β-ketoester, or β-ketoamide (1.2 equiv)

    • N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)

    • Deionized water

    • Methanol

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Standard glassware for workup (separatory funnel, beakers, etc.)

    • Rotary evaporator

    • Silica gel for column chromatography

Experimental Procedure

G Start Start Step1 1. Dissolve 1,3-dicarbonyl and hydroximoyl chloride in 95:5 water/methanol. Start->Step1 Step2 2. Add DIPEA to the stirring solution. Step1->Step2 Step3 3. Stir at room temperature for 1-2 hours. Step2->Step3 Step4 4. Monitor reaction by TLC. Step3->Step4 Step5 5. Perform aqueous workup (e.g., extraction with ethyl acetate). Step4->Step5 Step6 6. Dry organic layer and concentrate in vacuo. Step5->Step6 Step7 7. Purify by silica gel column chromatography. Step6->Step7 End End: Pure 3,4,5-trisubstituted isoxazole Step7->End

Caption: Workflow for the aqueous [3+2] cycloaddition synthesis of 3,4,5-trisubstituted isoxazoles.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-dicarbonyl compound (1.2 mmol) and the hydroximoyl chloride (1.0 mmol) in a 95:5 mixture of deionized water and methanol (5 mL).

  • Base Addition: To the vigorously stirring solution, add N,N-diisopropylethylamine (DIPEA) (1.5 mmol) dropwise at room temperature. The DIPEA acts as a base to generate the nitrile oxide in situ from the hydroximoyl chloride.

  • Reaction: Allow the reaction mixture to stir at room temperature for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3,4,5-trisubstituted isoxazole.

Characterization

The structure and purity of the synthesized isoxazoles should be confirmed by standard analytical techniques:

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the substitution pattern on the isoxazole ring.[14][15][16][17]

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the product.

  • Infrared Spectroscopy (IR): IR spectroscopy can be used to identify key functional groups in the final product.

Data Summary and Comparison

The choice of synthetic route can significantly impact the yield and applicability of the synthesis for a given set of substituents. The following table summarizes typical reaction parameters for the synthesis of 3,4,5-trisubstituted isoxazoles via the aqueous [3+2] cycloaddition method.

R¹ (at position 3)R⁴ (at position 4)R⁵ (at position 5)Reaction Time (h)Yield (%)Reference
PhenylAcetylPhenyl195[10]
4-ChlorophenylBenzoylMethyl1.592[10]
4-MethoxyphenylAcetylPhenyl196[10]
PhenylEthoxycarbonylPhenyl288[10]
PhenylAcetylTrifluoromethyl285[10]

Causality and Field-Proven Insights

  • Regioselectivity in [3+2] Cycloadditions: The regioselectivity of the nitrile oxide cycloaddition is primarily governed by the electronic properties of the reactants. The reaction of the nitrile oxide with the enolate of the 1,3-dicarbonyl compound proceeds with high regiocontrol to yield the 3,4,5-trisubstituted isoxazole.[10]

  • The Role of Water: Performing the cycloaddition in water can lead to a significant rate enhancement due to hydrophobic effects and the high polarity of the solvent, which can stabilize the transition state.[10][11]

  • Base Selection: DIPEA is an effective organic base for the in situ generation of nitrile oxides from hydroximoyl chlorides. Its bulky nature minimizes nucleophilic side reactions.

  • Troubleshooting: Low yields may be due to the dimerization of the nitrile oxide to form a furoxan. This can sometimes be mitigated by slowly adding the base or by using a higher dilution.

Conclusion

The synthesis of 3,4,5-trisubstituted isoxazoles is a dynamic field with ongoing innovations. The [3+2] cycloaddition of nitrile oxides, particularly under aqueous conditions, represents a robust and environmentally conscious approach for accessing this important class of heterocycles. By understanding the underlying mechanisms and carefully controlling reaction parameters, researchers can efficiently synthesize a diverse library of these valuable compounds for applications in drug discovery and materials science.

References

Application Notes and Protocols: The Strategic Role of 3-Ethylisoxazol-5-amine in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview of 3-ethylisoxazol-5-amine, a valuable heterocyclic building block. Contrary to a direct role in [3+2] cycloaddition reactions, its principal application lies in its strategic synthesis via a regioselective 1,3-dipolar cycloaddition, followed by its use as a versatile precursor for constructing more complex, fused heterocyclic systems of significant interest in medicinal chemistry. We present detailed, field-proven protocols for both the synthesis of this compound and its subsequent application in the construction of isoxazolo[5,4-b]pyridines, a scaffold prevalent in modern drug discovery programs.[1][2] This note is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful synthon.

Introduction: Reframing the Role of this compound

The isoxazole nucleus is a privileged scaffold in pharmaceutical sciences, present in numerous approved drugs and clinical candidates.[1][3][4] Its value stems from its unique electronic properties, ability to engage in hydrogen bonding, and its role as a stable, bioisosteric replacement for other functional groups. 5-aminoisoxazoles, in particular, are highly sought-after intermediates.

A common misconception is that 5-aminoisoxazoles are frequently used as reactants in [3+2] cycloaddition reactions. While the isoxazole ring itself is formed via this powerful reaction, the primary utility of the resulting 5-aminoisoxazole scaffold is not as a dipolarophile or a 1,3-dipole. Instead, its true value is realized in subsequent annulation reactions, where the endocyclic nitrogen, the exocyclic amino group, and the adjacent C4 carbon atom act in concert as a sophisticated three-atom component for building fused ring systems.[1][2][3]

This guide will therefore be presented in two core parts:

  • Part A: Synthesis of this compound via [3+2] Cycloaddition. A detailed protocol for the highly regioselective synthesis of the title compound from in situ-generated propionitrile oxide.

  • Part B: Application of this compound in Heterocyclic Annulation. A protocol demonstrating the use of the synthesized building block in a condensation/cyclization reaction to form a substituted isoxazolo[5,4-b]pyridine.

Mechanistic Foundations

The [3+2] Cycloaddition Pathway to 5-Aminoisoxazoles

The construction of the 5-aminoisoxazole ring is a classic example of a 1,3-dipolar cycloaddition.[5][6] This reaction involves the combination of a nitrile oxide (the 1,3-dipole) with a suitable dipolarophile. For the synthesis of 5-aminoisoxazoles, α-cyanoenamines are the dipolarophiles of choice.[5][6]

The key steps, illustrated below, are:

  • In Situ Generation of the Nitrile Oxide: Nitrile oxides are unstable and prone to dimerization, so they are generated in situ immediately before use.[5] Common methods include the dehydrohalogenation of hydroxamoyl chlorides or the dehydration of primary nitroalkanes (the Mukaiyama method).[6]

  • Regioselective Cycloaddition: The nitrile oxide reacts with the α-cyanoenamine in a highly regioselective fashion to form a transient isoxazoline intermediate.[5][6]

  • Spontaneous Elimination: The isoxazoline intermediate is not isolated. It spontaneously eliminates hydrogen cyanide (HCN), a thermodynamically favorable process that results in the formation of the stable, aromatic 5-aminoisoxazole ring.[5]

graph TD { graph [splines=ortho, nodesep=0.5, ranksep=1]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

}

Figure 1: Synthetic pathway to 5-aminoisoxazoles.
Annulation to Isoxazolo[5,4-b]pyridines

5-Aminoisoxazoles are excellent precursors for isoxazolo[5,4-b]pyridines. These reactions typically involve condensation with a 1,3-dielectrophile or a synthetic equivalent. A common and effective strategy is the reaction with a β-dicarbonyl compound or a pre-formed Knoevenagel condensation product derived from an aldehyde and an active methylene compound.[1][2]

The generalized mechanism involves:

  • Michael Addition: The nucleophilic C4 carbon of the 5-aminoisoxazole attacks the β-carbon of an α,β-unsaturated carbonyl system (the Michael acceptor).

  • Intramolecular Cyclization: The exocyclic amino group then attacks one of the carbonyl groups.

  • Dehydration: The resulting hemiaminal intermediate eliminates a molecule of water to form the fused pyridine ring.

This sequence transforms the 5-aminoisoxazole into a key component of a bicyclic, drug-like scaffold.

PART A: Synthesis of this compound

This protocol details the synthesis of the target compound via the Mukaiyama method for nitrile oxide generation, which offers mild conditions and broad applicability.

Protocol A1: Preparation of 1-Nitropropane (Precursor)

This step should be performed with appropriate safety precautions as nitration reactions can be highly exothermic.

  • To a stirred solution of silver nitrite (AgNO₂, 1.2 eq) in anhydrous diethyl ether at 0 °C, add 1-iodopropane (1.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir in the dark for 24 hours.

  • Filter the mixture to remove the silver iodide precipitate and wash the solid with diethyl ether.

  • Combine the filtrates and carefully remove the solvent under reduced pressure (do not heat above 40 °C) to yield 1-nitropropane, which can be used without further purification.

Protocol A2: Synthesis of 1-Morpholinoacrylonitrile (Dipolarophile)

This procedure must be performed in a well-ventilated fume hood due to the use of potassium cyanide.

  • In a round-bottom flask, combine chloroacetaldehyde (50% aqueous solution, 1.0 eq) and morpholine (1.0 eq). Stir the mixture at room temperature for 2 hours.[5]

  • Cool the mixture in an ice bath and slowly add a solution of potassium cyanide (KCN, 1.2 eq) in water.

  • Continue stirring at room temperature for an additional 4 hours.

  • Extract the aqueous mixture with diethyl ether (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield 1-morpholinoacrylonitrile.

Protocol A3: [3+2] Cycloaddition to form 3-Ethyl-5-(morpholin-4-yl)isoxazole

This is a one-pot procedure performed under an inert atmosphere (e.g., Nitrogen or Argon).

  • Dissolve 1-morpholinoacrylonitrile (1.0 eq) and 1-nitropropane (1.2 eq) in anhydrous toluene in a flame-dried, three-neck flask equipped with a dropping funnel.

  • Add triethylamine (Et₃N, 2.5 eq) to the solution.

  • Prepare a solution of phenyl isocyanate (PhNCO, 2.5 eq) in anhydrous toluene and add it dropwise to the reaction mixture at room temperature over 30 minutes.

  • Stir the reaction mixture at room temperature for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the mixture to remove the precipitated diphenylurea.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 3-ethyl-5-(morpholin-4-yl)isoxazole.

Note: The amino group in the final product is derived from the morpholine used in the dipolarophile synthesis. To obtain the primary amine (this compound), a hydrolysis step would be required, which is beyond the scope of this direct cycloaddition protocol. For many subsequent reactions, the morpholine adduct can be used directly or a different secondary amine can be chosen.

PART B: Application in Isoxazolo[5,4-b]pyridine Synthesis

This protocol demonstrates the utility of a 5-aminoisoxazole derivative as a key building block in a multi-component reaction to generate a fused heterocyclic system.[2] We will use 3-methylisoxazol-5-amine as a readily available analog for this demonstration.

Protocol B1: Three-Component Synthesis of a 4-Aryl-3,7,7-trimethyl-isoxazolo[5,4-b]quinolin-5(6H)-one

This reaction proceeds via an initial Knoevenagel condensation followed by Michael addition and cyclization.

  • Reaction Setup: In a microwave reaction vial, combine an aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 1.0 mmol), dimedone (1.0 mmol), and 3-methylisoxazol-5-amine (1.0 mmol).

  • Solvent/Catalyst: Add ethanol (3 mL) and a catalytic amount of piperidine (2-3 drops).

  • Microwave Irradiation: Seal the vial and heat the mixture in a microwave reactor at 120 °C for 15-20 minutes.

  • Workup: After cooling, the product will often precipitate from the solution. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. If necessary, the product can be further purified by recrystallization from ethanol or an appropriate solvent system.

graph TD { graph [splines=ortho, nodesep=0.5, ranksep=1]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

}

Figure 2: Multicomponent reaction pathway to isoxazolo[5,4-b]quinolines.

Data Summary and Expected Outcomes

The following table summarizes typical reaction parameters and expected outcomes for the protocols described.

Protocol Reaction Type Key Reagents Typical Conditions Expected Yield Key Analytical Data
A3 [3+2] Cycloaddition1-Nitropropane, 1-Morpholinoacrylonitrile, PhNCOToluene, rt, 18-24 h60-80%¹H NMR, ¹³C NMR, MS
B1 MCR / AnnulationAromatic Aldehyde, Dimedone, 5-AminoisoxazoleEtOH, Piperidine, MW, 120°C, 20 min70-95%¹H NMR, ¹³C NMR, HRMS, mp

Conclusion and Future Perspectives

This compound and its analogs are not passive players in complex molecule synthesis; they are strategically designed building blocks whose own synthesis relies on the power of [3+2] cycloaddition chemistry. Their true utility is demonstrated in their subsequent transformations, particularly in the rapid assembly of fused heterocyclic systems like isoxazolo[5,4-b]pyridines, which are of high importance in the development of new therapeutic agents.[1][3][7] The protocols detailed herein provide a reliable and robust foundation for researchers to both access these valuable synthons and deploy them in the creation of novel molecular architectures. Future work will continue to explore the diversification of these fused scaffolds and the optimization of multi-component reactions under green chemistry conditions.

References

Application Note: 3-Ethylisoxazol-5-amine as a Scaffold for Novel Antifungal Agent Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating threat of invasive fungal infections, compounded by the rise of drug-resistant strains, necessitates the urgent development of novel antifungal agents.[1] Heterocyclic compounds, particularly those containing the isoxazole moiety, have emerged as a promising foundation for new therapeutics due to their diverse biological activities.[2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging 3-Ethylisoxazol-5-amine as a versatile starting scaffold for the synthesis and evaluation of new antifungal candidates. We present detailed protocols for the synthesis of a derivative library, a robust in vitro screening cascade to identify lead compounds, and methodologies to elucidate their mechanism of action, with a focus on the common fungal target, sterol 14α-demethylase.

Introduction: The Rationale for Isoxazole-Based Antifungals

Invasive fungal diseases represent a significant cause of morbidity and mortality, yet the clinical antifungal armamentarium remains limited.[4][5] The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, is a key pharmacophore in numerous biologically active compounds, including approved drugs like the COX-2 inhibitor valdecoxib and the antirheumatic agent leflunomide.[2] Its unique electronic properties and ability to engage in various non-covalent interactions make it an attractive scaffold in drug design.[3]

Recent studies have highlighted the potential of isoxazole derivatives as potent antifungal agents, often acting through the inhibition of ergosterol biosynthesis, a pathway critical for fungal cell membrane integrity but absent in humans.[1][6] this compound is an ideal starting material for several reasons:

  • Reactive Handle: The primary amine at the C5 position provides a convenient site for chemical modification, allowing for the rapid generation of diverse compound libraries (e.g., amides, sulfonamides, Schiff bases).

  • Structural Versatility: The ethyl group at the C3 position can be modified to fine-tune lipophilicity and steric interactions within the target's active site.

  • Proven Scaffold: The core isoxazole structure is known to be a crucial component for the antimicrobial activity of many compounds.[7][8]

This guide outlines a logical, field-proven workflow from initial chemical synthesis to biological validation, enabling research teams to efficiently explore the chemical space around this promising scaffold.

Synthesis of a Focused Library: N-(3-ethylisoxazol-5-yl)benzamide Derivatives

The primary amine of this compound is readily acylated to form a stable amide bond. This protocol describes a general procedure for synthesizing a library of N-substituted benzamide derivatives, a common strategy for exploring structure-activity relationships (SAR).

Causality Behind Experimental Choices
  • Reaction Type: Amide coupling is a robust and well-understood reaction. Using various substituted benzoyl chlorides allows for systematic exploration of electronic and steric effects on antifungal activity.

  • Base: Pyridine is used as a mild base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation without causing unwanted side reactions.

  • Solvent: Dichloromethane (DCM) is an excellent solvent for this reaction as it is relatively inert and effectively dissolves the starting materials.

dot

Caption: General workflow for the synthesis of an N-(3-ethylisoxazol-5-yl)benzamide library.

Protocol: General Procedure for Amide Synthesis
  • Preparation: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) in a round-bottom flask under an inert atmosphere (N₂ or Ar), add pyridine (1.2 eq). Cool the mixture to 0°C in an ice bath.

  • Addition: Add the desired substituted benzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure amide derivative.[9]

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[6][10]

In Vitro Antifungal Screening Cascade

Once a library of derivatives is synthesized, a systematic screening process is required to identify compounds with promising antifungal activity. This cascade approach efficiently narrows the field from a large library to a few "hit" compounds.

dot

Caption: A tiered workflow for identifying lead antifungal compounds from a chemical library.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11] This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A4 guidelines for yeasts.[12]

  • Preparation of Compounds: Prepare stock solutions of synthesized compounds and control drugs (e.g., Fluconazole, Amphotericin B) in dimethyl sulfoxide (DMSO).

  • Inoculum Preparation: Culture the fungal strain (e.g., Candida albicans ATCC 90028) on Sabouraud Dextrose Agar (SDA) for 24-48 hours. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium (buffered with MOPS) to achieve a final concentration of 0.5–2.5 x 10³ cells/mL.[13][14]

  • Plate Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of each test compound in RPMI-1640 medium to achieve a range of final concentrations (e.g., 128 µg/mL to 0.25 µg/mL).

  • Inoculation: Add the prepared fungal inoculum to each well. Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.[11]

  • Reading the MIC: Determine the MIC as the lowest drug concentration that causes a significant (typically ≥50% for azoles) inhibition of growth compared to the drug-free growth control.[11]

Protocol: Minimum Fungicidal Concentration (MFC) Determination

The MFC assay distinguishes between fungistatic (inhibiting growth) and fungicidal (killing) activity.

  • Subculturing: Following MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth in the MIC assay.[5]

  • Plating: Spot the aliquot onto an SDA plate.

  • Incubation: Incubate the plate at 35°C for 48 hours.

  • Reading the MFC: The MFC is the lowest concentration of the compound that results in no fungal growth (or a ≥99.9% reduction in CFU/mL compared to the initial inoculum).[5]

Representative Data

Structure-activity relationship (SAR) studies can be summarized in a table to identify key chemical features that enhance activity.[15]

Compound IDR-Group (Substitution)MIC vs. C. albicans (µg/mL)MIC vs. A. fumigatus (µg/mL)MFC vs. C. albicans (µg/mL)
ISOX-01 H3264>128
ISOX-02 4-Chloro4816
ISOX-03 2,4-Dichloro248
ISOX-04 4-Trifluoromethyl8832
Fluconazole (Standard)2>64>64

Note: Data are representative examples for illustrative purposes.

Elucidating the Mechanism of Action (MoA)

Identifying the molecular target of a lead compound is a critical step in drug development. For many azole and isoxazole antifungals, the target is sterol 14α-demethylase (encoded by the ERG11 gene), a key enzyme in the ergosterol biosynthesis pathway.[1][6]

dot

Caption: Logical workflow for investigating the mechanism of action of a lead antifungal compound.

Protocol: Fungal Ergosterol Quantification

This spectrophotometric method measures the total cellular ergosterol content, which is expected to decrease upon treatment with an ERG11 inhibitor.

  • Cell Culture: Grow fungal cells to mid-log phase in a suitable broth (e.g., Sabouraud Dextrose Broth) with and without the test compound at a sub-inhibitory concentration (e.g., 0.5x MIC).

  • Harvesting: Harvest a standardized number of cells by centrifugation. Wash the cell pellet with sterile distilled water.

  • Extraction: Add 25% alcoholic potassium hydroxide solution to the cell pellet. Vortex and incubate in an 85°C water bath for 1 hour to saponify the lipids.

  • Sterol Extraction: After cooling, extract the non-saponifiable lipids by adding sterile water and n-heptane. Vortex vigorously and allow the layers to separate.

  • Spectrophotometry: Transfer the upper n-heptane layer to a quartz cuvette. Scan the absorbance from 230 nm to 300 nm.

  • Calculation: Ergosterol content is determined by the characteristic absorbance profile with peaks at 281.5 nm and 290 nm and a trough at 230 nm. The percentage of ergosterol can be calculated using established formulas based on the absorbance values. A significant decrease in ergosterol in treated cells compared to the untreated control indicates inhibition of the pathway.

Overview of In Vivo Efficacy Models

Promising lead compounds identified through in vitro screening must be evaluated for efficacy and safety in animal models. These studies are essential for progressing a compound toward clinical development.[16][17]

  • Systemic Candidiasis Model: This is the most common model for evaluating treatments for invasive fungal infections. Mice are typically infected intravenously with a lethal dose of C. albicans. Treatment with the test compound is initiated shortly after, and the primary endpoint is survival over a period of 14-21 days. Fungal burden in target organs (e.g., kidneys) is a key secondary endpoint.[18]

  • Oropharyngeal/Vaginal Candidiasis Models: These mucosal infection models are used to assess the efficacy of compounds against localized infections, which are common clinical manifestations.[19][20]

  • Dermatophytosis Model: For compounds targeting skin and nail infections, a guinea pig model of dermatophytosis is often employed to evaluate topical efficacy.[21]

Ethical Considerations: All in vivo experiments must be conducted in accordance with institutional and national guidelines for animal welfare and approved by an Institutional Animal Care and Use Committee (IACUC).

Conclusion

This compound represents a highly valuable and versatile starting point for the discovery of novel antifungal agents. The synthetic accessibility of its amine functional group allows for the creation of large, diverse chemical libraries. The systematic application of the protocols detailed in this note—from rational synthesis and tiered in vitro screening to mechanism of action studies—provides a clear and effective pathway for identifying and validating potent lead candidates. This structured approach can accelerate the discovery process and contribute to the development of next-generation therapies to combat the growing challenge of fungal diseases.

References

Application Notes and Protocols: A Step-by-Step Guide to N-acylation of 3-Ethylisoxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-acylated 3-Ethylisoxazol-5-amine in Modern Drug Discovery

The isoxazole motif is a cornerstone in medicinal chemistry, appearing in a multitude of clinically significant pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a privileged scaffold in the design of bioactive molecules. This compound, in particular, serves as a versatile building block for the synthesis of a diverse array of compounds with potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents.

N-acylation of the 5-amino group of this compound is a fundamental and powerful transformation that allows for the introduction of a wide range of functional groups, thereby enabling the systematic exploration of structure-activity relationships (SAR). This modification can profoundly influence the compound's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, as well as its pharmacological activity by modulating its interaction with biological targets. These N-acylated derivatives are key intermediates in the development of novel therapeutics.

This comprehensive guide provides detailed, step-by-step protocols for the N-acylation of this compound using common acylating agents. It is intended for researchers, scientists, and drug development professionals seeking to synthesize and explore the potential of this important class of molecules.

Reaction Mechanism: Understanding the Nucleophilic Acyl Substitution

The N-acylation of this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or acid anhydride).

In the case of an acyl chloride , the reaction typically involves the following steps:

  • Nucleophilic Attack: The amino group of this compound attacks the carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate.

  • Leaving Group Departure: The tetrahedral intermediate collapses, expelling the chloride ion as a leaving group.

  • Deprotonation: A base, such as pyridine or triethylamine, removes a proton from the nitrogen atom to yield the neutral N-acylated product and the hydrochloride salt of the base.

For an acid anhydride , the mechanism is similar:

  • Nucleophilic Attack: The amino group attacks one of the carbonyl carbons of the acid anhydride, leading to a tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, and a carboxylate anion is eliminated as the leaving group.

  • Deprotonation: The carboxylate anion or another added base deprotonates the nitrogen to give the final N-acylated product and a carboxylic acid byproduct.

The use of a non-nucleophilic base is crucial to neutralize the acidic byproduct (HCl or a carboxylic acid), which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Experimental Protocols

This section provides detailed protocols for the N-acylation of this compound with two common acylating agents: acetyl chloride and benzoyl chloride.

Safety Precautions
  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Acyl chlorides and acid anhydrides are corrosive and moisture-sensitive. Handle them with care under an inert atmosphere (e.g., nitrogen or argon).

  • Pyridine and triethylamine are flammable and have strong odors.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Protocol 1: N-Acetylation using Acetyl Chloride

This protocol describes the synthesis of N-(3-ethylisoxazol-5-yl)acetamide.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)Equivalents
This compound112.131.0 g8.921.0
Acetyl Chloride78.500.77 mL (0.85 g)10.81.2
Pyridine79.100.87 mL (0.85 g)10.81.2
Dichloromethane (DCM), anhydrous-20 mL--
Saturated Sodium Bicarbonate (NaHCO₃) solution-20 mL--
Brine-20 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed--

Procedure:

  • Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add this compound (1.0 g, 8.92 mmol) and anhydrous dichloromethane (20 mL). Stir the mixture until the amine is fully dissolved.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Slowly add pyridine (0.87 mL, 10.8 mmol) to the stirred solution.

  • Addition of Acylating Agent: Add acetyl chloride (0.77 mL, 10.8 mmol) dropwise to the reaction mixture over 5-10 minutes, ensuring the internal temperature remains below 5 °C. A precipitate (pyridinium hydrochloride) may form.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The product should have a higher Rf value than the starting amine.

  • Work-up: Once the reaction is complete, quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure N-(3-ethylisoxazol-5-yl)acetamide.

Protocol 2: N-Benzoylation using Benzoyl Chloride

This protocol details the synthesis of N-(3-ethylisoxazol-5-yl)benzamide.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)Equivalents
This compound112.131.0 g8.921.0
Benzoyl Chloride140.571.25 mL (1.52 g)10.81.2
Triethylamine (TEA)101.191.5 mL (1.09 g)10.81.2
Dichloromethane (DCM), anhydrous-20 mL--
1 M Hydrochloric Acid (HCl)-20 mL--
Saturated Sodium Bicarbonate (NaHCO₃) solution-20 mL--
Brine-20 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed--

Procedure:

  • Reaction Setup: In a dry 50 mL round-bottom flask with a magnetic stir bar under an inert atmosphere, dissolve this compound (1.0 g, 8.92 mmol) in anhydrous dichloromethane (20 mL).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Base: Slowly add triethylamine (1.5 mL, 10.8 mmol) to the stirred solution.

  • Addition of Acylating Agent: Add benzoyl chloride (1.25 mL, 10.8 mmol) dropwise to the reaction mixture, maintaining the temperature below 5 °C. Triethylammonium hydrochloride will precipitate.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Add 20 mL of water to the reaction mixture. Transfer to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain pure N-(3-ethylisoxazol-5-yl)benzamide.

Visualization of the Experimental Workflow

experimental_workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification start Dissolve this compound in anhydrous DCM cool Cool to 0 °C start->cool Stir add_base Add Base (Pyridine or TEA) cool->add_base add_acyl Add Acylating Agent (Acyl Chloride) add_base->add_acyl Dropwise react Stir at Room Temperature (2-6 hours) add_acyl->react monitor Monitor by TLC react->monitor quench Quench with Water monitor->quench Reaction Complete extract Extract with DCM quench->extract wash Wash Organic Layer (Acid/Base/Brine) extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate purify Purify (Recrystallization or Chromatography) concentrate->purify product Pure N-acylated Product purify->product

Caption: General workflow for the N-acylation of this compound.

Characterization of N-acylated Products

The successful synthesis of the N-acylated this compound derivatives can be confirmed using standard analytical techniques.

  • Thin Layer Chromatography (TLC): A quick and effective method to monitor the reaction progress. The acylated product will be less polar than the starting amine and will thus have a higher Rf value.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The disappearance of the broad singlet corresponding to the -NH₂ protons of the starting material (typically around δ 4.0-5.0 ppm) and the appearance of a new amide N-H proton signal (a broad singlet, typically downfield, δ 8.0-10.0 ppm) are indicative of a successful reaction. New signals corresponding to the acyl group (e.g., a singlet around δ 2.1 ppm for an acetyl group, or aromatic protons for a benzoyl group) will also be present. The ethyl group protons on the isoxazole ring (a quartet and a triplet) should remain.

    • ¹³C NMR: A new carbonyl carbon signal for the amide will appear in the range of δ 165-175 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum of the product will show a characteristic strong absorption band for the amide C=O stretch, typically in the region of 1650-1690 cm⁻¹. A band for the N-H stretch will also be present around 3200-3400 cm⁻¹.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight and elemental composition of the final product.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Inactive reagents (e.g., hydrolyzed acyl chloride).2. Insufficient base to neutralize HCl byproduct.3. Low reaction temperature or insufficient reaction time.4. Starting amine is of poor quality.1. Use freshly opened or distilled acylating agents and anhydrous solvents.2. Ensure the correct stoichiometry of the base is used.3. Allow the reaction to stir for a longer period at room temperature or gently warm if necessary, while monitoring by TLC.4. Check the purity of the starting material.
Multiple Products Observed on TLC 1. Diacylation (less common for this substrate).2. Side reactions with impurities.3. Degradation of starting material or product.1. Use a slight excess of the amine relative to the acylating agent.2. Ensure all reagents and solvents are pure.3. Avoid excessive heating.
Difficulty in Product Isolation/Purification 1. Product is highly soluble in the work-up solvents.2. Emulsion formation during extraction.3. Product co-elutes with impurities during chromatography.1. Use a different solvent for extraction or try back-extraction.2. Add brine to the aqueous layer to break the emulsion.3. Optimize the solvent system for column chromatography; try a different stationary phase if necessary.

Conclusion

The N-acylation of this compound is a robust and versatile reaction for the synthesis of a wide range of derivatives with significant potential in drug discovery and development. The protocols outlined in this guide provide a solid foundation for researchers to produce these valuable compounds efficiently and in high purity. Careful attention to reaction conditions, particularly the exclusion of moisture and the use of an appropriate base, is key to achieving successful outcomes. The characterization techniques and troubleshooting guide provided will further aid in the successful synthesis and analysis of these important N-acylated isoxazoles.

References

High-Throughput Screening Assays for the Interrogation of 3-Ethylisoxazol-5-amine Derivative Libraries

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Discovery Professionals

Abstract & Introduction: The Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring is a five-membered heterocycle that represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and structural rigidity have made it a cornerstone in the design of numerous therapeutic agents.[1][2][3] Isoxazole-containing drugs are found in a vast range of clinical applications, including the COX-2 inhibitor Valdecoxib and the antirheumatic drug Leflunomide.[4] The broad spectrum of biological activities associated with isoxazole derivatives—spanning antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects—makes them highly attractive candidates for novel drug discovery campaigns.[1][2][3][4]

The compound 3-Ethylisoxazol-5-amine serves as a versatile chemical starting point for the synthesis of large, diverse libraries of derivatives. The challenge, however, lies in efficiently identifying compounds with desired biological activity from these vast collections. High-Throughput Screening (HTS) is the industrial and academic standard for this task.[5][6] HTS leverages automation, miniaturization, and robust detection methods to rapidly test hundreds of thousands to millions of compounds, transforming the slow, manual process of drug discovery into a highly efficient, data-driven endeavor.[7][8]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the design and implementation of HTS assays tailored for screening this compound derivative libraries. We will focus on assays targeting protein kinases, a major and "well-druggable" class of enzymes frequently modulated by heterocyclic compounds.[5][9] Two robust, industry-standard assay formats will be detailed: a biochemical Fluorescence Polarization (FP) binding assay and a homogeneous AlphaLISA® proximity assay for measuring enzymatic activity.

The High-Throughput Screening Workflow: A Strategic Overview

The HTS process is a systematic workflow designed to identify "hits"—compounds that produce a desired biological effect—from a large compound library.[10] This process requires meticulous planning and rigorous quality control at every stage to ensure the data is reliable and actionable.[11][12]

HTS_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis & Follow-up Library Compound Library (this compound Derivatives) Automation Automated Liquid Handling (Miniaturized Plates: 384/1536-well) Library->Automation AssayDev Assay Development & Validation (Z') AssayDev->Automation Screening Primary Screen (Single Concentration) Automation->Screening DataAcq Data Acquisition (Plate Reader) Screening->DataAcq HitID Hit Identification & Confirmation DataAcq->HitID DoseResp Dose-Response (IC50 Determination) HitID->DoseResp SAR Structure-Activity Relationship (SAR) DoseResp->SAR

Caption: General workflow for a High-Throughput Screening (HTS) campaign.

Assay Quality Control: The Foundation of Trustworthy Data

An HTS campaign is only as good as the assay it employs. Before embarking on a full-scale screen, the assay must be rigorously validated to ensure it can reliably distinguish between active and inactive compounds.[13] Several statistical parameters are used to quantify the quality and robustness of an HTS assay.[11][14]

Parameter Formula Description Acceptance Criterion
Z'-Factor 1 - [ (3σpos + 3σneg) / |μpos - μneg| ]Measures the statistical separation between the positive (max signal) and negative (min signal) controls. It reflects the assay's dynamic range and data variation.Z' > 0.5
Signal-to-Noise (S/N) |μpos - μneg| / σnegRepresents the magnitude of the assay signal relative to the baseline noise (variation of the negative control).S/N ≥ 10
Coefficient of Variation (%CV) (σ / μ) * 100Measures the relative variability of the data. Calculated for both positive and negative controls.%CV < 15%

μ = mean; σ = standard deviation; pos = positive control; neg = negative control.

Expert Insight: The Z'-factor is the gold standard for HTS assay validation.[10] A value greater than 0.5 indicates a robust assay suitable for screening. This metric is critical because it accounts for both the signal window and the data variation, providing a comprehensive assessment of assay performance.[13]

Application Protocol 1: Fluorescence Polarization (FP) Competition Assay

4.1 Principle of FP for Kinase Inhibitor Screening

Fluorescence Polarization (FP) is a powerful, homogeneous technique used to monitor molecular interactions in solution.[15][16] The principle is based on the rotational speed of a fluorescent molecule. A small, fluorescently labeled molecule (the "tracer") tumbles rapidly in solution and, when excited with polarized light, emits depolarized light. If this tracer binds to a much larger protein (e.g., a kinase), its tumbling is slowed dramatically, and the emitted light remains highly polarized.[17][18]

In a competition assay, test compounds (derivatives of this compound) that bind to the same site on the kinase as the tracer will displace it. This displacement frees the tracer, allowing it to tumble rapidly again and causing a decrease in the measured fluorescence polarization. This change in polarization is directly proportional to the binding affinity of the test compound.[17]

FP_Principle cluster_low Low Polarization cluster_high High Polarization Tracer Free Fluorescent Tracer (Tumbles Rapidly) LightOut1 Depolarized Emission Tracer->LightOut1 LightIn1 Polarized Excitation Light LightIn1->Tracer Kinase Kinase Target Kinase->Tracer Displacement LightOut2 Polarized Emission Kinase->LightOut2 BoundTracer Bound Tracer (Tumbles Slowly) BoundTracer->Kinase LightIn2 Polarized Excitation Light LightIn2->Kinase Inhibitor Active Inhibitor (Displaces Tracer) Inhibitor->Kinase

Caption: Principle of a Fluorescence Polarization (FP) competition assay.

4.2 Protocol: FP Assay for a Target Kinase

Objective: To identify this compound derivatives that bind to the ATP pocket of a target kinase.

Materials:

  • Target Kinase (recombinant, purified)

  • Fluorescent Tracer (e.g., a fluorescently-labeled, broad-spectrum kinase inhibitor)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)

  • This compound derivative library in DMSO

  • Microplates (e.g., black, low-volume 384-well plates)[13]

  • Microplate reader with FP capabilities

Methodology:

  • Assay Optimization (Pre-Screening):

    • Tracer Titration: Determine the Kd (dissociation constant) of the tracer for the kinase by titrating the tracer against a fixed concentration of the kinase. The optimal tracer concentration for the competition assay is typically at or below its Kd.

    • Kinase Titration: Determine the minimal kinase concentration that provides a robust FP signal window (difference between bound and free tracer).

  • Screening Protocol (384-well format):

    • Dispense 10 µL of Assay Buffer into all wells.

    • Add 50 nL of test compound from the derivative library to the sample wells (e.g., for a final concentration of 10 µM). Add 50 nL of DMSO to control wells.

    • Add 5 µL of kinase solution (at 3x final concentration) to all wells except the "free tracer" controls. Add 5 µL of Assay Buffer to the "free tracer" wells.

    • Gently mix and incubate for 30-60 minutes at room temperature. This pre-incubation step is crucial to allow compounds to reach binding equilibrium with the kinase before the tracer is introduced.

    • Add 5 µL of fluorescent tracer solution (at 3x final concentration) to all wells.

    • Centrifuge the plate briefly (e.g., 1 min at 1000 rpm) to remove bubbles and ensure contents are at the bottom of the wells.

    • Incubate for the optimized time (e.g., 60 minutes), protected from light.

    • Read the plate on a microplate reader, measuring parallel and perpendicular fluorescence intensity to calculate polarization (mP).[19]

4.3 Data Analysis:

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - [ (mPsample - mPmin) / (mPmax - mPmin) ])

    • Where:

      • mPsample is the signal from a well with a test compound.

      • mPmin is the average signal from positive controls (e.g., a known inhibitor, resulting in tracer displacement).

      • mPmax is the average signal from negative controls (DMSO only, no inhibition).

  • Hit Identification: Compounds showing inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls) are considered "hits".

  • Dose-Response: Confirmed hits are then tested in a dose-response format (e.g., 10-point serial dilution) to determine their IC₅₀ value (the concentration required to inhibit 50% of the signal).

Application Protocol 2: AlphaLISA® Kinase Assay

5.1 Principle of AlphaLISA for Kinase Activity

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based, no-wash technology ideal for detecting enzymatic activity.[20][21] The assay relies on two types of beads: Donor beads and Acceptor beads.[22]

  • Donor Beads: Contain a photosensitizer that, upon laser excitation at 680 nm, converts ambient oxygen to singlet oxygen.

  • Acceptor Beads: Contain a chemiluminescent substrate that reacts with the singlet oxygen to produce a light signal at ~615 nm.

The key principle is that singlet oxygen has a very short half-life and can only diffuse ~200 nm.[20][22] Therefore, a signal is only produced when the Donor and Acceptor beads are brought into close proximity.

In a kinase assay, this proximity is achieved by the enzymatic reaction. For example, a biotinylated peptide substrate is phosphorylated by the kinase. One bead (e.g., Streptavidin-coated Donor bead) binds the biotin tag, while the other bead (e.g., Acceptor bead coated with an anti-phospho-specific antibody) binds only to the newly phosphorylated site on the peptide. Kinase activity brings the beads together, generating a signal. An inhibitor from the this compound library will prevent phosphorylation, keeping the beads apart and reducing the signal.[23]

AlphaLISA_Principle cluster_no_activity No Kinase Activity (Inhibited) cluster_activity Kinase Activity (No Inhibitor) Donor1 Donor Bead Acceptor1 Acceptor Bead Substrate1 Biotin-Substrate Inhibitor Inhibitor Kinase1 Kinase Inhibitor->Kinase1 ATP1 ATP Result1 No Signal Donor2 Donor Bead Acceptor2 Acceptor Bead Donor2->Acceptor2 Singlet Oxygen (max 200 nm) Substrate2 Biotin-Substrate-P Donor2->Substrate2 Acceptor2->Substrate2 Result2 Light Signal (615 nm) Acceptor2->Result2 Kinase2 Kinase ATP2 ATP Kinase2->ATP2 consumes ADP ADP ATP2->ADP produces Excitation Excitation (680 nm) Excitation->Donor1 Excitation->Donor2

Caption: Principle of an AlphaLISA assay for measuring kinase activity.

5.2 Protocol: AlphaLISA Assay for a Target Kinase

Objective: To identify this compound derivatives that inhibit the catalytic activity of a target kinase.

Materials:

  • Target Kinase

  • Biotinylated Substrate Peptide

  • ATP (Adenosine Triphosphate)

  • Kinase Assay Buffer

  • AlphaLISA Detection Kit (containing Streptavidin-Donor beads and anti-phospho-antibody-Acceptor beads)

  • AlphaLISA Stop/Detection Buffer

  • This compound derivative library in DMSO

  • Microplates (e.g., white, 384-well ProxiPlates)

  • Microplate reader with AlphaLISA capabilities (e.g., equipped with a 680 nm laser)[7]

Methodology:

  • Assay Optimization (Pre-Screening):

    • ATP Km Determination: Determine the Michaelis constant (Km) for ATP. For inhibitor screening, the ATP concentration is typically set at or near the Km to allow for the sensitive detection of ATP-competitive inhibitors.

    • Enzyme/Substrate Titration: Determine the optimal concentrations of kinase and substrate that produce a robust signal within a linear range over the desired reaction time.

  • Screening Protocol (384-well format):

    • Dispense 2.5 µL of a 4x solution of the test compound (or DMSO for controls) into the wells.

    • Add 2.5 µL of a 4x solution of the kinase.

    • Mix and incubate for 15-30 minutes at room temperature. This step allows the compound to bind to the kinase before the reaction is initiated.

    • Initiate the kinase reaction by adding 5 µL of a 2x solution of the biotinylated substrate and ATP mixture.

    • Seal the plate and incubate for the determined reaction time (e.g., 60 minutes) at the optimal temperature (e.g., 30°C).

    • Stop the enzymatic reaction by adding 5 µL of the AlphaLISA Stop/Detection Buffer containing the mixture of Donor and Acceptor beads.

    • Incubate the plate in the dark at room temperature for 60 minutes to allow for bead binding.

    • Read the plate on a compatible microplate reader.

5.3 Data Analysis:

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - [ (Signalsample - Signalmin) / (Signalmax - Signalmin) ])

    • Where:

      • Signalsample is the AlphaLISA count from a well with a test compound.

      • Signalmin is the average signal from positive controls (no enzyme or a known potent inhibitor).

      • Signalmax is the average signal from negative controls (DMSO only, full activity).

  • Hit Identification and Follow-up: The process for identifying hits and performing dose-response experiments is identical to that described for the FP assay.

Conclusion and Forward Look

The successful identification of bioactive lead compounds from a library of this compound derivatives is highly dependent on the quality and suitability of the screening assays. Both Fluorescence Polarization and AlphaLISA represent robust, scalable, and industry-proven technologies for this purpose.[15][20] FP provides a direct measure of compound binding, which is invaluable for understanding direct target engagement, while AlphaLISA offers a sensitive readout of functional enzymatic activity.

It is best practice to use orthogonal assays for hit confirmation.[5] For instance, hits identified in the FP binding assay should be subsequently tested in the AlphaLISA functional assay (and vice-versa) to eliminate false positives and confirm their mechanism of action. Following this rigorous HTS paradigm, researchers can confidently advance promising this compound derivatives into the hit-to-lead optimization pipeline, accelerating the journey toward novel therapeutics.

References

Topic: Analytical Methods for Quantifying 3-Ethylisoxazol-5-amine Purity

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive guide with detailed protocols for the quantitative analysis of 3-Ethylisoxazol-5-amine purity. As a critical building block in pharmaceutical synthesis, ensuring the purity of this heterocyclic amine is paramount for the safety and efficacy of final drug products.[1][2] This guide is intended for researchers, analytical scientists, and quality control professionals in drug development. We present multiple orthogonal analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Nonaqueous Potentiometric Titration. Each protocol is designed to be a self-validating system, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5][6]

Introduction: The Imperative for Purity Assessment

This compound is a key intermediate in the synthesis of various biologically active compounds. The isoxazole ring system is a prevalent scaffold in medicinal chemistry, contributing to a range of therapeutic activities.[7][8][9] The purity of this starting material directly impacts the impurity profile of the final Active Pharmaceutical Ingredient (API). Therefore, robust and reliable analytical methods are required to quantify the analyte and detect any potential process-related impurities or degradation products.

This application note details four distinct, yet complementary, methods for this purpose. The selection of multiple methods provides an orthogonal approach to purity assessment, ensuring a comprehensive and trustworthy characterization of the material.

Physicochemical Properties of this compound

Understanding the fundamental properties of the analyte is the first step in sound method development.

PropertyValueSource
CAS Number 77479-49-3[10][11]
Molecular Formula C₅H₈N₂O[1]
Molecular Weight 112.13 g/mol [1]
Boiling Point 243°C at 760 mmHg[1]
Appearance (Varies) Typically solid-
Structure -

The presence of a basic amine group and a heterocyclic aromatic system dictates the choice of analytical conditions, particularly in chromatography and titration.

Overall Analytical Workflow

A multi-step, decision-based workflow ensures comprehensive purity analysis. The results from orthogonal methods can be used to corroborate findings and build a complete purity profile.

Purity_Workflow cluster_0 Initial Assessment & Screening cluster_1 Chromatographic Separation of Impurities cluster_2 Final Purity Statement Sample This compound (Bulk Material) qNMR Quantitative NMR (qNMR) (Absolute Purity) Sample->qNMR Titration Nonaqueous Titration (% Amine Content) Sample->Titration RP_HPLC Reversed-Phase HPLC-UV (Non-volatile Impurities) Sample->RP_HPLC GC_FID Gas Chromatography (GC-FID) (Volatile Impurities) Sample->GC_FID Purity_Report Comprehensive Purity Report (Mass Balance) qNMR->Purity_Report Provides absolute molar purity Titration->Purity_Report Confirms basic content RP_HPLC->Purity_Report Quantifies specific impurities GC_FID->Purity_Report Quantifies specific impurities

Caption: Workflow for comprehensive purity analysis.

Method 1: Purity by Reversed-Phase HPLC with UV Detection

Principle: This is the workhorse method for quantifying the main component and separating non-volatile impurities. The basic nature of the amine requires careful mobile phase selection to ensure good peak shape.[12] An acidic modifier is used to protonate the amine, minimizing its interaction with residual silanols on the column surface.

Experimental Protocol
  • Instrumentation & Consumables

    • HPLC system with gradient pump, autosampler, column oven, and UV/DAD detector.

    • C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm).

    • Analytical balance, volumetric flasks, pipettes.

    • HPLC-grade Acetonitrile (ACN), Water, and Trifluoroacetic Acid (TFA).

  • Reagent Preparation

    • Mobile Phase A (Aqueous): 0.1% (v/v) TFA in Water.

    • Mobile Phase B (Organic): 0.1% (v/v) TFA in Acetonitrile.

    • Diluent: 50:50 mixture of Mobile Phase A and B.

  • Standard & Sample Preparation

    • Standard Stock Solution (approx. 1.0 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.

    • Sample Solution (approx. 1.0 mg/mL): Prepare in the same manner as the standard, using the sample to be tested.

  • Chromatographic Conditions

ParameterSettingRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for reversed-phase separation of small molecules.
Mobile Phase A: 0.1% TFA in WaterB: 0.1% TFA in ACNTFA acts as an ion-pairing agent and improves peak shape for the basic amine.[12]
Gradient 5% B to 95% B over 20 minA broad gradient ensures elution of the main peak and any potential impurities with different polarities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 10 µL
Detection UV at 254 nmAromatic systems typically absorb at this wavelength. A DAD can be used to assess peak purity.
  • Data Analysis & Calculation

    • System Suitability: Before analysis, inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.[13]

    • Purity Calculation (Area %): Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

    • Assay vs. Standard: Assay (%) = (Area_Sample / Area_Standard) x (Conc_Standard / Conc_Sample) x 100

Method 2: Purity by Gas Chromatography with FID

Principle: GC is ideal for assessing volatile and semi-volatile impurities that may not be detected by HPLC. Amines can be challenging for GC analysis due to their polarity and basicity, often causing peak tailing.[14] This protocol uses a base-deactivated column specifically designed for amine analysis.

Experimental Protocol
  • Instrumentation & Consumables

    • GC system with a Flame Ionization Detector (FID), split/splitless inlet, and autosampler.

    • Base-deactivated capillary column (e.g., DB-5amine, 30 m x 0.25 mm x 0.25 µm).

    • GC vials, syringes, analytical balance.

    • High-purity Helium (carrier gas), Hydrogen, and Air (for FID).

    • Methanol or Dichloromethane (GC grade).

  • Standard & Sample Preparation

    • Standard/Sample Solution (approx. 1.0 mg/mL): Accurately weigh ~10 mg of the standard or sample into a 10 mL volumetric flask. Dissolve and dilute to volume with Methanol.

  • Chromatographic Conditions

ParameterSettingRationale
Column Base-deactivated, e.g., DB-5amineMinimizes peak tailing by shielding active silanol sites on the column surface.[14][15]
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas.
Inlet Temp. 250 °CEnsures rapid volatilization of the sample.
Injection Mode Split (50:1)Prevents column overloading with a concentrated sample.
Injection Vol. 1 µL
Oven Program Start at 80°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min.Separates compounds based on boiling point and column interaction.
Detector FIDUniversal detector for organic compounds.
Detector Temp. 300 °CPrevents condensation of analytes.
  • Data Analysis & Calculation

    • Calculate purity using the area percent method as described in the HPLC section. The FID response is generally proportional to the carbon content of the analytes.

Method 3: Absolute Purity by Quantitative NMR (qNMR)

Principle: qNMR is a primary ratio method that determines purity without the need for a specific reference standard of the analyte itself.[16] It relies on comparing the integral of a specific analyte proton signal to that of a certified internal standard of known purity and weight.[17] This provides an absolute measure of molar purity.

Experimental Protocol
  • Instrumentation & Consumables

    • NMR Spectrometer (≥400 MHz).

    • High-precision 5 mm NMR tubes.

    • Analytical balance (readable to 0.01 mg).

    • Internal Standard (IS): Maleic acid or Dimethyl sulfone (certified reference material).

    • Solvent: DMSO-d₆.

  • Sample Preparation

    • Accurately weigh ~15 mg of this compound and ~10 mg of the internal standard into a vial.

    • Record the weights precisely.

    • Dissolve the mixture in ~0.7 mL of DMSO-d₆.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition Parameters

ParameterSettingRationale
Pulse Program Standard 1D proton (e.g., zg30)Simple, quantitative pulse sequence.
Relaxation Delay (d1) 30 secondsMust be at least 5 times the longest T1 of interest to ensure full relaxation for accurate integration.[18]
Number of Scans 16-64To achieve adequate signal-to-noise.
Spectral Width ~16 ppmCovers the full proton chemical shift range.
  • Data Analysis & Calculation

    • Identify a well-resolved proton signal for this compound (e.g., the vinyl proton on the isoxazole ring) and a signal for the internal standard (e.g., the two vinyl protons of maleic acid).

    • Carefully integrate both signals.

    • Calculate the purity using the following formula:

    Purity (%) = (I_Analyte / I_IS) x (N_IS / N_Analyte) x (MW_Analyte / MW_IS) x (m_IS / m_Analyte) x P_IS

    Where:

    • I: Integral value

    • N: Number of protons for the integrated signal

    • MW: Molecular Weight

    • m: Mass

    • P_IS: Purity of the Internal Standard (e.g., 99.9%)

Method 4: Purity by Nonaqueous Potentiometric Titration

Principle: This method quantifies the total basic content of the sample. The amine group of this compound is a weak base. Titrating in a nonaqueous solvent like glacial acetic acid enhances its basicity, allowing for a sharp and accurate endpoint detection when titrated with a strong acid like perchloric acid.[19][20]

Experimental Protocol
  • Instrumentation & Consumables

    • Automatic potentiometric titrator with a glass combination pH electrode suitable for nonaqueous media.

    • Analytical balance, beaker, magnetic stirrer.

    • Glacial Acetic Acid, Acetic Anhydride.

    • Perchloric Acid (HClO₄), 0.1 N in glacial acetic acid (standardized).

  • Titrant Standardization

    • Standardize the 0.1 N HClO₄ solution against potassium hydrogen phthalate (KHP).

  • Titration Procedure

    • Accurately weigh ~100 mg of this compound into a 100 mL beaker.

    • Dissolve in 50 mL of glacial acetic acid. Add a few drops of acetic anhydride if water is suspected to be present.

    • Immerse the electrode and titrate with standardized 0.1 N HClO₄.

    • Record the volume of titrant required to reach the equivalence point, which is detected as the point of maximum inflection on the titration curve.

  • Data Analysis & Calculation

    Purity (%) = (V x N x MW) / (W x n x 10)

    Where:

    • V: Volume of HClO₄ titrant (mL)

    • N: Normality of HClO₄ titrant (eq/L)

    • MW: Molecular Weight of analyte (112.13 g/mol )

    • W: Weight of sample (mg)

    • n: Stoichiometric factor (1 for a mono-basic amine)

Method Validation Principles

All methods described must be validated according to ICH Q2(R2) guidelines to ensure they are fit for purpose.[3][6][21][22] Key parameters to assess include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components which may be expected to be present (impurities, degradation products).[13]

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.[13]

  • Accuracy: The closeness of test results to the true value.[13]

  • Precision: (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements.

  • Range: The interval between the upper and lower concentration of analyte for which the procedure has a suitable level of precision, accuracy, and linearity.[3]

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Validation Data Summary (Example)
ParameterHPLC MethodGC Method
Linearity (r²) > 0.999> 0.998
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (RSD) < 1.5%< 2.0%
LOQ 0.05%0.05%

Conclusion

The purity of this compound can be reliably and accurately determined using a suite of orthogonal analytical methods. Reversed-phase HPLC provides excellent separation of non-volatile impurities, while GC-FID is suited for volatile components. For absolute purity assessment, qNMR offers a powerful, primary method that is independent of a compound-specific reference standard. Finally, nonaqueous titration serves as a robust confirmation of the total basic content. Employing these validated methods ensures a high degree of confidence in the quality of this critical pharmaceutical intermediate, upholding the principles of scientific integrity and regulatory compliance.

References

Application Notes and Protocols for the Scalable Synthesis of 3-Ethylisoxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of 3-Ethylisoxazol-5-amine

This compound is a pivotal heterocyclic building block in medicinal chemistry and drug discovery. The isoxazole scaffold is a privileged structure, appearing in numerous approved pharmaceuticals and clinical candidates due to its favorable metabolic stability and ability to participate in key hydrogen bonding interactions with biological targets. The specific arrangement of the ethyl and amine substituents in this compound makes it a valuable intermediate for the synthesis of a wide range of bioactive molecules, including kinase inhibitors, anti-inflammatory agents, and compounds targeting neurological disorders.

This application note provides a comprehensive guide to the synthesis of this compound, with a focus on a scalable and robust experimental setup. We will delve into the underlying chemical principles, provide a detailed laboratory-scale protocol, and critically examine the key considerations for transitioning this synthesis to a larger scale. The protocols and insights provided herein are designed to be self-validating, emphasizing safety, efficiency, and reproducibility.

Synthetic Strategy: A Two-Step Approach to this compound

The most logical and scalable approach to this compound involves a two-step sequence, commencing with the synthesis of the key intermediate, 3-oxopentanenitrile, followed by its cyclization with hydroxylamine.

Step 1: Synthesis of 3-Oxopentanenitrile via Claisen Condensation

The synthesis of 3-oxopentanenitrile is efficiently achieved through a Claisen-type condensation reaction between ethyl propionate and acetonitrile.[1][2] This reaction is predicated on the generation of an acetonitrile carbanion by a strong base, which then acts as a nucleophile, attacking the electrophilic carbonyl of the ester.

G cluster_0 Step 1: 3-Oxopentanenitrile Synthesis Ethyl Propionate Ethyl Propionate Claisen Condensation Claisen Condensation Ethyl Propionate->Claisen Condensation Acetonitrile Acetonitrile Acetonitrile->Claisen Condensation Strong Base (e.g., NaOEt) Strong Base (e.g., NaOEt) Strong Base (e.g., NaOEt)->Claisen Condensation Deprotonation 3-Oxopentanenitrile 3-Oxopentanenitrile Claisen Condensation->3-Oxopentanenitrile G cluster_1 Step 2: Cyclization to this compound 3-Oxopentanenitrile 3-Oxopentanenitrile Cyclization Cyclization 3-Oxopentanenitrile->Cyclization Hydroxylamine HCl Hydroxylamine HCl Hydroxylamine HCl->Cyclization Base (e.g., NaOAc) Base (e.g., NaOAc) Base (e.g., NaOAc)->Cyclization Neutralization This compound This compound Cyclization->this compound G cluster_2 Key Scale-Up Considerations Thermal Hazard Assessment Thermal Hazard Assessment Reactor Design Reactor Design Thermal Hazard Assessment->Reactor Design Cooling Requirements Reagent Handling Reagent Handling Process Control Process Control Reagent Handling->Process Control Controlled Addition Purification Strategy Purification Strategy Reactor Design->Purification Strategy Material Transfer Process Control->Purification Strategy Impurity Profile

References

Application Notes & Protocols for Green Chemistry Approaches in Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole ring is a cornerstone scaffold in medicinal chemistry, integral to numerous therapeutic agents due to its versatile biological activities.[1][2] However, traditional synthetic routes often involve hazardous solvents, harsh conditions, and significant waste generation, running contrary to the modern imperative for sustainable chemical manufacturing.[3][4] This guide provides researchers, scientists, and drug development professionals with a detailed overview and validated protocols for synthesizing isoxazole derivatives using green chemistry principles. We will explore advanced, eco-friendly methodologies including ultrasound and microwave-assisted reactions, mechanochemical solvent-free approaches, and the use of aqueous media. Each section explains the causality behind the experimental design, offering robust, field-proven protocols that prioritize efficiency, safety, and environmental stewardship.[5][6]

Ultrasound-Assisted Isoxazole Synthesis: The Power of Sonochemistry

Sonochemistry has emerged as a powerful green chemistry tool, utilizing high-frequency sound waves to drive chemical reactions. The core principle is acoustic cavitation: the formation, growth, and violent collapse of microscopic bubbles in a liquid. This collapse generates localized "hot spots" of extreme temperature and pressure, dramatically accelerating reaction rates even at ambient bulk temperatures, thus enhancing energy efficiency.[3][7] This technique aligns with green principles by reducing reaction times, improving yields, and often enabling the use of benign solvents like water.[4]

Diagram 1: Principle of Acoustic Cavitation

cluster_ultrasound Ultrasound Wave Propagation cluster_cavitation Acoustic Cavitation Cycle Wave Low Pressure (Rarefaction) Wave2 High Pressure (Compression) BubbleFormation Bubble Nucleation (Low Pressure) BubbleGrowth Bubble Growth BubbleFormation->BubbleGrowth BubbleCollapse Violent Implosion (High Pressure) BubbleGrowth->BubbleCollapse Hotspot Localized Hot Spot (High T, High P) BubbleCollapse->Hotspot Reaction Product Formation Hotspot->Reaction Accelerates Chemical Reaction Start Acid Chloride + Terminal Alkyne + Catalysts MW Microwave Irradiation (140°C, 30 min) Start->MW Step1 Sonogashira Coupling MW->Step1 Step3 1,3-Dipolar Cycloaddition Step1->Step3 Step2 In situ Nitrile Oxide Generation Step2->Step3 Product 3,4,5-Trisubstituted Isoxazole Step3->Product

References

Application Notes & Protocols: The Strategic Use of 3-Ethylisoxazol-5-amine in the Synthesis of Novel COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold in COX-2 Inhibition

The selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone of modern anti-inflammatory therapy. The discovery of diarylheterocycle inhibitors, such as Celecoxib and Valdecoxib, marked a significant advancement, offering potent anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[1] A key structural feature of many selective COX-2 inhibitors is a central heterocyclic ring substituted with two adjacent aromatic rings. This "diaryl" motif allows the inhibitor to fit within the larger, hydrophobic active site of the COX-2 isozyme, while the presence of specific substituents, notably a sulfonamide (-SO₂NH₂) or methylsulfonyl (-SO₂Me) group on one of the aryl rings, facilitates crucial interactions with a secondary pocket (the "selectivity pocket"), thereby conferring selectivity over the COX-1 isozyme.[1][2]

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has proven to be a particularly effective scaffold for designing potent and selective COX-2 inhibitors.[2][3] Its electronic properties and geometric arrangement allow for the optimal orientation of the vicinal aryl substituents required for high-affinity binding. Valdecoxib (4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide) and its injectable prodrug, Parecoxib, are prime examples of the clinical success of the 3,4-diarylisoxazole pharmacophore.

This technical guide details a robust synthetic strategy that leverages 3-Ethylisoxazol-5-amine, a readily accessible starting material, to construct novel 3,4-diarylisoxazole-based COX-2 inhibitors, culminating in a Valdecoxib analogue and its corresponding N-acylated prodrug, analogous to Parecoxib. We will provide not just the procedural steps, but the underlying chemical logic, enabling researchers to adapt and innovate upon this foundational methodology.

Scientific Rationale & Synthetic Strategy

The core challenge in utilizing this compound is its transformation into a versatile intermediate suitable for the sequential introduction of two different aryl groups at the C4 and C5 positions of the isoxazole ring. Our strategy hinges on converting the C5-amino group into a more synthetically useful halide. This is achieved via a classical Sandmeyer reaction. Once the C5 position is halogenated, modern palladium-catalyzed cross-coupling chemistry, specifically the Suzuki-Miyaura reaction, provides a powerful and modular tool for the precise installation of the required aryl moieties.

The overall synthetic workflow is designed as a multi-step sequence that builds complexity in a controlled manner, as illustrated below.

G A This compound B Step 1: Diazotization & Sandmeyer Reaction A->B C 5-Bromo-3-ethylisoxazole B->C D Step 2: Suzuki-Miyaura Coupling I C->D E 3-Ethyl-5-phenylisoxazole D->E F Step 3: Electrophilic Iodination E->F G 3-Ethyl-4-iodo-5-phenylisoxazole F->G H Step 4: Suzuki-Miyaura Coupling II G->H I Valdecoxib Analogue (4-(3-Ethyl-5-phenylisoxazol-4-yl)benzenesulfonamide) H->I J Step 5: N-Acylation I->J K Parecoxib Analogue Prodrug J->K

Caption: Overall synthetic workflow from starting material to final products.

Part 1: Synthesis of Key Intermediates

This section details the protocols for transforming this compound into the pivotal 3-Ethyl-4-iodo-5-phenylisoxazole intermediate.

Protocol 1: Synthesis of 5-Bromo-3-ethylisoxazole via Sandmeyer Reaction

Causality and Expertise: The Sandmeyer reaction is a classic and reliable method for converting an aromatic or heteroaromatic amine into a halide.[4][5] The process involves two key stages: first, the in situ formation of a diazonium salt from the amine using nitrous acid (generated from sodium nitrite and a strong mineral acid) at low temperatures (0-5 °C) to ensure its stability.[6] Second, the displacement of the diazonium group (N₂) with a bromide, catalyzed by copper(I) bromide.[4] The choice of bromide is strategic, as aryl bromides are excellent substrates for subsequent palladium-catalyzed cross-coupling reactions.

Step-by-Step Methodology:

  • Diazonium Salt Formation:

    • To a jacketed reactor maintained at 0-5 °C, add this compound (1.0 eq) and a 48% aqueous solution of hydrobromic acid (HBr, 3.0 eq). Stir the resulting slurry until a homogenous solution is formed.

    • Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold deionized water.

    • Add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the internal temperature does not exceed 5 °C. Vigorous gas evolution (N₂) may be observed.

    • Stir the reaction mixture at 0-5 °C for an additional 30 minutes following the complete addition of the nitrite solution.

  • Sandmeyer Reaction:

    • In a separate vessel, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in 48% HBr (2.0 eq) at room temperature.

    • Slowly add the cold diazonium salt solution prepared in the previous step to the CuBr solution. The addition is often exothermic; maintain the temperature below 20 °C with external cooling.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous phase twice more with ethyl acetate.

    • Combine the organic layers and wash sequentially with 1 M NaOH solution, water, and saturated brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 5-Bromo-3-ethylisoxazole.

Reagent/MaterialMolar Eq.MW ( g/mol )Amount (for 10g scale)
This compound1.0112.1310.0 g
48% Hydrobromic Acid (HBr)5.0 (total)80.91~74.8 mL
Sodium Nitrite (NaNO₂)1.169.006.8 g
Copper(I) Bromide (CuBr)1.2143.4515.3 g
Ethyl Acetate, Hexane, Water--As needed
Anhydrous MgSO₄, Silica Gel--As needed
Protocol 2: Synthesis of 3-Ethyl-5-phenylisoxazole via Suzuki-Miyaura Coupling

Causality and Expertise: The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forms carbon-carbon bonds by coupling an organoboron compound with an organic halide, catalyzed by a palladium complex.[7][8] This reaction is exceptionally versatile and tolerant of numerous functional groups. For this step, we couple our 5-Bromo-3-ethylisoxazole with phenylboronic acid. A Pd(0) catalyst, typically generated in situ from a Pd(II) precursor, undergoes oxidative addition into the C-Br bond. Following transmetalation with the boronic acid (activated by a base) and reductive elimination, the desired C-C bond is formed, and the catalyst is regenerated.[9] An aqueous base like sodium or potassium carbonate is crucial for activating the boronic acid for the transmetalation step.

Step-by-Step Methodology:

  • Reaction Setup:

    • To a Schlenk flask, add 5-Bromo-3-ethylisoxazole (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (Na₂CO₃, 2.5 eq).

    • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).

    • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

    • Add a degassed solvent mixture of 1,4-dioxane and water (typically a 4:1 ratio) via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to 90 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromide is consumed (typically 4-8 hours).

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic mixture with water and then with saturated brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain pure 3-Ethyl-5-phenylisoxazole.

Reagent/MaterialMolar Eq.MW ( g/mol )Amount (for 10g scale)
5-Bromo-3-ethylisoxazole1.0190.0310.0 g
Phenylboronic Acid1.2121.937.7 g
Sodium Carbonate (Na₂CO₃)2.5105.9913.9 g
Pd(PPh₃)₄0.031155.561.8 g
1,4-Dioxane / Water (4:1)--~100 mL
Protocol 3: Synthesis of 3-Ethyl-4-iodo-5-phenylisoxazole

Causality and Expertise: To install the second aryl group at the C4 position, we must first functionalize this position with a halide. The C4 position of the 3,5-disubstituted isoxazole ring is susceptible to electrophilic halogenation. Iodine monochloride (ICl) is an effective and moderately reactive iodinating agent for this purpose. The reaction proceeds via a standard electrophilic aromatic substitution mechanism on the heterocyclic ring.

Step-by-Step Methodology:

  • Reaction Setup:

    • Dissolve 3-Ethyl-5-phenylisoxazole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

  • Iodination:

    • Slowly add a solution of Iodine Monochloride (ICl, 1.1 eq, typically as a 1.0 M solution in DCM) to the stirred isoxazole solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction for completion by TLC.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any excess iodine.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • The crude product, 3-Ethyl-4-iodo-5-phenylisoxazole, is often of sufficient purity for the next step but can be further purified by recrystallization or a short plug of silica gel if necessary.

Reagent/MaterialMolar Eq.MW ( g/mol )Amount (for 10g scale)
3-Ethyl-5-phenylisoxazole1.0187.2310.0 g
Iodine Monochloride (ICl)1.1162.369.5 g (or 59 mL of 1M sol.)
Dichloromethane (DCM)--~150 mL
Sat. Sodium Thiosulfate--As needed

Part 2: Synthesis of the Final COX-2 Inhibitor and Prodrug

With the key 4-iodo intermediate in hand, the final steps involve the construction of the pharmacologically active diarylisoxazole and its subsequent conversion to a water-soluble prodrug.

Protocol 4: Synthesis of Valdecoxib Analogue via Suzuki-Miyaura Coupling

Causality and Expertise: This second Suzuki coupling installs the critical 4-(benzenesulfonamide)phenyl group.[10] The reactivity of the C-I bond is greater than the C-Br bond used previously, which often allows for milder reaction conditions or lower catalyst loadings.[8] The use of 4-(Aminosulfonyl)phenylboronic acid provides the required sulfonamide moiety that is essential for selective binding to the COX-2 active site. The principles of the catalytic cycle are identical to those described in Protocol 2.

Step-by-Step Methodology:

  • Reaction Setup:

    • Combine 3-Ethyl-4-iodo-5-phenylisoxazole (1.0 eq), 4-(Aminosulfonyl)phenylboronic acid (1.2 eq), a palladium catalyst (e.g., PdCl₂(dppf)-CH₂Cl₂ adduct, 0.05 eq), and a base (e.g., potassium carbonate, K₂CO₃, 3.0 eq) in a reaction vessel.

    • De-gas the vessel and backfill with an inert gas.

    • Add a degassed solvent system, such as a mixture of Dimethylformamide (DMF) and water (e.g., 4:1 ratio).

  • Reaction Execution:

    • Heat the mixture to 85-95 °C and stir until the starting iodide is consumed, as monitored by TLC or LC-MS (typically 3-6 hours).

  • Work-up and Purification:

    • Cool the reaction mixture and pour it into a larger volume of water to precipitate the crude product.

    • Stir the slurry, then collect the solid by vacuum filtration.

    • Wash the solid with water and then a small amount of cold diethyl ether.

    • The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile) to yield the pure Valdecoxib analogue.

Reagent/MaterialMolar Eq.MW ( g/mol )Amount (for 10g scale)
3-Ethyl-4-iodo-5-phenylisoxazole1.0313.1210.0 g
4-(Aminosulfonyl)phenylboronic acid1.2201.007.7 g
Potassium Carbonate (K₂CO₃)3.0138.2113.2 g
PdCl₂(dppf)-CH₂Cl₂ adduct0.05816.641.3 g
DMF / Water--~100 mL
Protocol 5: Synthesis of Parecoxib Analogue (Prodrug Formation)

Causality and Expertise: Parecoxib is the N-propanoyl prodrug of Valdecoxib, designed to increase aqueous solubility for parenteral administration.[11] Following injection, it is rapidly hydrolyzed by in-vivo carboxylesterases to release the active drug, Valdecoxib. We can create an analogous prodrug by acylating the sulfonamide nitrogen of our Valdecoxib analogue. This is readily achieved by reacting the sulfonamide with propionic anhydride under basic conditions.[3][10][11] A tertiary amine base like triethylamine or pyridine acts as an acid scavenger and catalyst for the acylation.

G cluster_0 N-Acylation of Sulfonamide A Valdecoxib Analogue (Sulfonamide) C Parecoxib Analogue (N-Acylsulfonamide) A->C + B Propionic Anhydride + Triethylamine B->C Acylating Agent & Base

Caption: Key transformation in the synthesis of the Parecoxib analogue.

Step-by-Step Methodology:

  • Reaction Setup:

    • Suspend the Valdecoxib analogue (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

    • Add triethylamine (Et₃N, 1.5 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq).

    • Stir the mixture at room temperature until a clear solution is obtained.

  • Acylation:

    • Add propionic anhydride (1.3 eq) dropwise to the reaction mixture.

    • Stir the reaction at room temperature for 4-12 hours. Monitor for completion by TLC, observing the disappearance of the starting sulfonamide.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • If using a water-miscible solvent like THF, remove it under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with 1 M HCl, water, and then brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate to dryness.

    • The crude product can be purified by recrystallization (e.g., from toluene or an ethanol/water mixture) to afford the pure Parecoxib analogue.

Reagent/MaterialMolar Eq.MW ( g/mol )Amount (for 10g scale)
Valdecoxib Analogue1.0342.4010.0 g
Propionic Anhydride1.3130.145.0 mL
Triethylamine (Et₃N)1.5101.196.1 mL
4-DMAP0.1122.170.36 g
Tetrahydrofuran (THF)--~100 mL

Conclusion

This guide has outlined a comprehensive and logically structured synthetic pathway for the creation of novel diarylisoxazole-based COX-2 inhibitors, starting from this compound. By employing a sequence of reliable and well-understood transformations—including the Sandmeyer reaction, dual Suzuki-Miyaura cross-couplings, and electrophilic iodination—we have demonstrated how to construct a complex Valdecoxib analogue. Furthermore, the final N-acylation step provides a direct route to a potential water-soluble prodrug, mirroring the successful clinical strategy of Parecoxib. The detailed protocols and scientific rationale provided herein are intended to empower researchers in drug discovery to not only replicate this synthesis but also to adapt it for the creation of new chemical entities with potentially improved therapeutic profiles.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Ethylisoxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Ethylisoxazol-5-amine and related 5-aminoisoxazole analogs. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during synthesis, with a focus on maximizing yield and purity. The information is presented in a practical question-and-answer format, combining established chemical principles with field-proven troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to prepare this compound?

The most prevalent and scalable method for synthesizing 3-alkyl-5-aminoisoxazoles involves the reaction of a β-ketonitrile with hydroxylamine.[1][2] For this compound, the specific starting material is 3-oxopentanenitrile. The synthesis is a two-step, one-pot process:

  • Addition: Hydroxylamine reacts with the β-ketonitrile. The regioselectivity of this addition is critical and is controlled by reaction conditions.

  • Cyclization: An acid-mediated cyclization of the intermediate yields the final isoxazole ring.[1][2]

Q2: What are the most critical parameters that control the yield and regioselectivity of the reaction?

The two most important factors are pH and temperature .[1][2] These parameters determine whether the hydroxylamine nucleophile preferentially attacks the ketone or the nitrile group of the 3-oxopentanenitrile, leading to two different isomers.

  • To favor the desired this compound: The reaction should be conducted at a pH between 7 and 8 and at a temperature at or below 45°C. These conditions promote the addition of hydroxylamine to the nitrile functional group.[1][2]

  • To favor the isomeric 5-Ethylisoxazol-3-amine: The reaction should be run at a pH above 8 and at a higher temperature, typically around 100°C. These conditions favor hydroxylamine addition to the ketone.[1][2]

Q3: How can I prepare the 3-oxopentanenitrile starting material if it's not commercially available?

β-ketonitriles like 3-oxopentanenitrile can be synthesized via a condensation reaction. A common method is the condensation of an appropriate ester (e.g., ethyl propionate) with lithiated acetonitrile.[2] The acetonitrile is deprotonated using a strong base like lithium diisopropylamide (LDA) at low temperatures (-78 °C) before the ester is added.[2]

Q4: What analytical techniques are recommended for monitoring the reaction?

Standard chromatographic and spectroscopic methods are suitable.

  • Thin Layer Chromatography (TLC): Ideal for quick, qualitative monitoring of the consumption of starting material and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the conversion, the presence of isomers, and other byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for confirming the final structure and regiochemistry of the purified product. 1D and 2D NMR studies are definitive for distinguishing between the 3-amino and 5-amino isomers.[1][2]

Troubleshooting Guide: Yield Optimization

Problem 1: My yield is very low, or I've isolated the wrong isomer (5-Ethylisoxazol-3-amine).

This is the most common issue and almost always relates to improper control of reaction conditions. The formation of the 5-amino isomer is the preferred pathway under many conditions, so careful control is necessary to obtain the desired 3-amino product.[2]

Root Cause Analysis & Solution:

  • Cause A: Incorrect pH. The pH of the reaction mixture after adding the hydroxylamine salt and base is paramount. If the pH drifts above 8, the reaction will overwhelmingly favor the formation of the 5-amino isomer.

    • Solution: Prepare the hydroxylamine solution carefully. When using hydroxylamine sulfate or hydrochloride, a base (e.g., NaOH) is added. Use a calibrated pH meter to monitor the pH of the aqueous solution before and after adding the 3-oxopentanenitrile. The pH must be maintained in the 7-8 range throughout the initial addition phase.[1][2]

  • Cause B: Temperature Too High. For the synthesis of 3-aminoisoxazoles, keeping the temperature low (≤45 °C) is critical to favor the kinetic addition of hydroxylamine to the nitrile.[2] Higher temperatures provide the activation energy needed for the thermodynamically favored attack on the ketone.

    • Solution: Use a temperature-controlled reaction vessel (e.g., a jacketed reactor or an oil bath with a thermostat). Monitor the internal temperature of the reaction, especially during the addition of reagents, as mixing can be exothermic.

Summary of Conditions for Regioselectivity

Target ProductpHTemperatureKey Intermediate
This compound (Desired)7 - 8≤ 45 °CAttack on Nitrile
5-Ethylisoxazol-3-amine (Isomer)> 8~100 °CAttack on Ketone

Experimental Protocol: pH and Temperature Controlled Synthesis

  • To a solution of 3-oxopentanenitrile in a suitable solvent (e.g., water or an aqueous co-solvent), add a pre-prepared solution of hydroxylamine.

  • The hydroxylamine solution should be made by dissolving a hydroxylamine salt (e.g., hydroxylamine sulfate) and a base (e.g., sodium hydroxide) in water.

  • Crucial Step: Before adding to the ketonitrile, adjust the pH of the hydroxylamine solution to be within the 7-8 range using a dilute acid or base as needed.

  • Maintain the reaction temperature at or below 45°C with gentle stirring for the duration specified by the protocol (can be 24-72 hours).[2]

  • After the initial addition is complete (monitored by TLC/LC-MS), proceed to the acid-mediated cyclization step by adding a strong acid (e.g., HCl) and warming to ~50°C.[2]

Problem 2: The reaction has stalled and starting material remains after an extended period.

Root Cause Analysis & Solution:

  • Cause A: Poor Quality or Degraded Reagents. Hydroxylamine solutions can degrade over time. The 3-oxopentanenitrile may contain impurities that inhibit the reaction.

    • Solution: Use freshly prepared hydroxylamine solution. If possible, purify the 3-oxopentanenitrile (e.g., by distillation) before use. Ensure the base used for pH adjustment is of high quality.

  • Cause B: Incomplete Cyclization. The second step of the reaction requires acid to catalyze the ring closure. If the reaction mixture is not sufficiently acidic or not heated appropriately, the intermediate will not cyclize efficiently.

    • Solution: After the initial hydroxylamine addition is complete, ensure sufficient strong acid (e.g., HCl) is added to lower the pH significantly. A gentle warming to around 50-60°C is often required to drive the cyclization to completion.[2] Monitor this step by TLC or LC-MS to confirm the disappearance of the intermediate.

Problem 3: The final product is difficult to purify and contains persistent impurities.

Root Cause Analysis & Solution:

  • Cause A: Presence of the Undesired Isomer. Even under optimized conditions, small amounts of the 5-amino isomer can form. These isomers can have very similar polarities, making them difficult to separate.

    • Solution:

      • Optimize Reaction Conditions: The best purification is a clean reaction. Re-optimize the pH and temperature to minimize isomer formation.

      • Column Chromatography: A carefully selected solvent system for silica gel chromatography can resolve the two isomers. A gradient elution might be necessary.

      • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be highly effective at removing isomeric impurities.

  • Cause B: Unreacted Starting Material or Intermediates.

    • Solution: An aqueous workup can help remove water-soluble starting materials and salts. An extraction with an organic solvent (e.g., ethyl acetate) followed by a brine wash is standard.[2] Ensure the cyclization step has gone to completion to avoid isolating the intermediate.

Visualized Workflows and Mechanisms

Reaction Mechanism: Regioselective Synthesis

The diagram below illustrates the critical choice in the reaction pathway, dictated by pH and temperature. The initial β-ketonitrile can undergo nucleophilic attack by hydroxylamine at either the ketone or the nitrile, leading to two distinct isomers after cyclization.

G start 3-Oxopentanenitrile + Hydroxylamine cond_high_ph pH > 8 ~100 °C start->cond_high_ph cond_low_ph pH 7-8 ≤ 45 °C start->cond_low_ph inter_ketone Intermediate A (Attack at Ketone) cond_high_ph->inter_ketone Favored product_5_amino 5-Ethylisoxazol-3-amine (Isomeric Byproduct) inter_ketone->product_5_amino Cyclization inter_nitrile Intermediate B (Attack at Nitrile) cond_low_ph->inter_nitrile Favored cyclization Acid-Mediated Cyclization inter_nitrile->cyclization product_3_amino This compound (Desired Product) cyclization->product_3_amino

Caption: Regioselectivity in aminoisoxazole synthesis.

Troubleshooting Workflow: Low Product Yield

Use this flowchart to diagnose and resolve issues related to low yield in your synthesis.

G start Low Yield of This compound check_isomer Check for 5-amino isomer by LC-MS / NMR start->check_isomer isomer_present Isomer is major product? check_isomer->isomer_present fix_ph_temp Root Cause: Incorrect pH (>8) and/or Temp (>45°C) isomer_present->fix_ph_temp Yes check_reaction Check for unreacted starting material isomer_present->check_reaction No action_ph_temp Action: 1. Use pH meter to maintain pH 7-8. 2. Control temp ≤ 45°C. fix_ph_temp->action_ph_temp end_node Optimized Yield action_ph_temp->end_node incomplete_reaction Reaction incomplete? check_reaction->incomplete_reaction fix_reagents Root Cause: 1. Poor reagent quality. 2. Incomplete cyclization. incomplete_reaction->fix_reagents Yes incomplete_reaction->end_node No action_reagents Action: 1. Use fresh hydroxylamine. 2. Ensure sufficient acid and heat for cyclization step. fix_reagents->action_reagents action_reagents->end_node

Caption: Troubleshooting flowchart for low yield.

References

Side reactions in the synthesis of 5-aminoisoxazoles and their prevention

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-aminoisoxazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during these synthetic routes. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the success of your experiments. Our approach is grounded in mechanistic understanding and validated protocols to empower you with the expertise to overcome synthetic hurdles.

I. Troubleshooting Guide: Lack of Regioselectivity in Cycloaddition Reactions

A frequent challenge in the synthesis of 5-aminoisoxazoles, particularly via [3+2] cycloaddition reactions, is the formation of the undesired 3-aminoisoxazole regioisomer. This section will help you understand and control the regioselectivity of your reaction.

FAQ 1: My reaction is producing a mixture of 3- and 5-aminoisoxazoles. How can I favor the formation of the 5-amino isomer?

Answer: The formation of regioisomers is a common issue when reacting unsymmetrical alkynes or enamines with in situ generated nitrile oxides.[1] The regioselectivity is influenced by both electronic and steric factors of the reactants. To favor the 5-aminoisoxazole isomer, consider the following strategies:

  • Choice of Dipolarophile: The electronic nature of the substituent on the alkyne or enamine plays a crucial role. Electron-withdrawing groups on the dipolarophile can influence the regiochemical outcome. For instance, using α-cyanoenamines has been shown to be highly regioselective, leading to the formation of a single regioisomer.[2]

  • Reaction Conditions: Temperature and pH can be key factors in determining regioselectivity. A systematic study of these parameters is recommended to find the optimal conditions for your specific substrates.[3]

  • Solvent Effects: The polarity of the solvent can influence the transition state of the cycloaddition and thus the regioselectivity. While solvents like ethyl acetate, tetrahydrofuran, dichloromethane, and chloroform can be used, they might compromise regioselectivity.[1] It is advisable to screen a range of solvents to identify the one that provides the best ratio of desired to undesired isomer.

Experimental Protocol: Regioselective Synthesis of 5-Aminoisoxazoles using α-Cyanoenamines [2]

This protocol describes a one-pot procedure for the regioselective synthesis of 5-aminoisoxazoles via a 1,3-dipolar cycloaddition reaction.

Materials:

  • Chloroxime or primary nitro derivative (for nitrile oxide generation)

  • α-Cyanoenamine

  • Triethylamine or other suitable base

  • Toluene (or other appropriate solvent)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the chloroxime or primary nitro derivative in toluene at room temperature.

  • Add the α-cyanoenamine to the solution.

  • Slowly add triethylamine to the reaction mixture to generate the nitrile oxide in situ.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove any precipitated salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol to obtain the pure 5-aminoisoxazole.[2]

Visualizing Regioselectivity

G cluster_reactants Reactants cluster_products Potential Products Nitrile Oxide Nitrile Oxide Transition State A Lower Energy Transition State Nitrile Oxide->Transition State A Attack at Cα Transition State B Higher Energy Transition State Nitrile Oxide->Transition State B Attack at Cβ Unsymmetrical Alkyne Unsymmetrical Alkyne Unsymmetrical Alkyne->Transition State A Unsymmetrical Alkyne->Transition State B 5-Aminoisoxazole 5-Aminoisoxazole 3-Aminoisoxazole 3-Aminoisoxazole Transition State A->5-Aminoisoxazole Favored Pathway Transition State B->3-Aminoisoxazole Disfavored Pathway

Caption: Control of regioselectivity in the synthesis of 5-aminoisoxazoles.

II. Troubleshooting Guide: Furoxan Formation

The in situ generation of nitrile oxides from chloroximes can be accompanied by the dimerization of the nitrile oxide to form a furoxan (1,2,5-oxadiazole-2-oxide) side product. This is especially problematic under certain conditions.

FAQ 2: I am observing a significant amount of a side product that I suspect is a furoxan. How can I prevent its formation?

Answer: Furoxan formation is a common side reaction when generating nitrile oxides, especially at high concentrations. The nitrile oxide, being a reactive 1,3-dipole, can dimerize if it does not react quickly with the intended dipolarophile.

Preventative Measures:

  • High Dilution: Performing the reaction under high dilution is a critical factor in minimizing furoxan formation. A substrate-to-solvent ratio of 1:10 (wt/v) or even higher is often recommended.[1] This reduces the concentration of the nitrile oxide at any given time, thereby decreasing the likelihood of dimerization.

  • Slow Addition of Base: The nitrile oxide is typically generated in situ by the addition of a base (e.g., triethylamine) to a precursor like a hydroximoyl chloride. Adding the base slowly ensures that the concentration of the nitrile oxide remains low, favoring the reaction with the dipolarophile over dimerization.

  • Choice of Base: While triethylamine is commonly used, exploring milder bases such as sodium bicarbonate may also help to control the rate of nitrile oxide formation and reduce side reactions.[1]

Visualizing Furoxan Formation Pathway

G cluster_main Reaction Pathways Chloroxime Chloroxime Nitrile Oxide Nitrile Oxide Chloroxime->Nitrile Oxide + Base Base Base 5-Aminoisoxazole 5-Aminoisoxazole Nitrile Oxide->5-Aminoisoxazole + Dipolarophile (Desired Reaction) Furoxan Furoxan Nitrile Oxide->Furoxan Dimerization (Side Reaction) Dipolarophile Dipolarophile

Caption: Competing pathways for nitrile oxide reaction.

III. Troubleshooting Guide: Incomplete Cyclization and Intermediate Accumulation

In some synthetic routes, the cyclization to form the isoxazole ring may be sluggish, leading to the accumulation of intermediates.

FAQ 3: My reaction seems to stall, and I am isolating an acyclic intermediate instead of the desired 5-aminoisoxazole. What could be the cause and how can I drive the reaction to completion?

Answer: Incomplete cyclization can be due to several factors, including insufficient activation, steric hindrance, or unfavorable reaction kinetics. For instance, in syntheses starting from β-ketonitriles and hydroxylamine, the initial adduct may not readily cyclize.

Strategies to Promote Cyclization:

  • Temperature Adjustment: Increasing the reaction temperature can provide the necessary activation energy for the cyclization step. Refluxing the reaction mixture is a common strategy.[4]

  • pH Control: The pH of the reaction medium can be critical. Some cyclizations are acid-catalyzed, while others proceed more efficiently under basic conditions. Experimenting with the addition of a catalytic amount of acid or base might be beneficial.

  • Microwave Irradiation: Microwave-assisted synthesis can sometimes dramatically reduce reaction times and improve yields by efficiently overcoming the activation energy barrier for cyclization.[5][6]

  • Choice of Reagents: The nature of the starting materials can influence the ease of cyclization. For example, the reaction of thiocarbamoylcyanoacetates with hydroxylamine has been shown to be a convenient method for the synthesis of 5-aminoisoxazoles.[4]

Quantitative Data: Effect of Reaction Conditions on Yield
Starting MaterialBase/AcidSolventTemperatureYield of 5-AminoisoxazoleReference
Chloroxime & α-CyanoenamineTriethylamineTolueneRoom Temp70-95%[2]
Thiocarbamoylcyanoacetates & HydroxylamineNoneEthanolRefluxGood[4]
3-(Trimethylsilyl)propynamides & Ammonium AzideNoneWater80 °C (MW)49%[5]

IV. Purification and Characterization

Proper purification and characterization are essential to ensure the identity and purity of your synthesized 5-aminoisoxazoles.

FAQ 4: What are the best methods for purifying 5-aminoisoxazoles and confirming their structure?

Answer: The choice of purification method will depend on the physical properties of your compound and the nature of the impurities.

Purification Techniques:

  • Column Chromatography: Silica gel column chromatography is a widely used method for purifying 5-aminoisoxazoles from reaction mixtures.[2] A range of solvent systems, such as ether/heptane, can be employed.[2]

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent (e.g., ethanol, ethyl ether) can be a very effective method for obtaining highly pure material.[2]

  • Distillation: For liquid 5-aminoisoxazoles, vacuum distillation can be used for purification.[2]

  • Caustic Wash: In some cases, treating the reaction mixture with an aqueous caustic solution followed by extraction can aid in the purification process.[7]

Characterization Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for structural elucidation. The chemical shifts of the protons and carbons on the isoxazole ring and its substituents will confirm the structure and regiochemistry.

  • Mass Spectrometry (MS): Provides information about the molecular weight of the compound, confirming its identity.

  • Infrared (IR) Spectroscopy: Can be used to identify key functional groups present in the molecule.

  • Melting Point (for solids): A sharp melting point is a good indicator of purity.

References

Technical Support Center: Purification of Crude 3-Ethylisoxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-Ethylisoxazol-5-amine. This document is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this key heterocyclic building block in high purity. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your purification strategy.

The purification of polar, basic heterocycles like this compound is often non-trivial. Crude reaction mixtures can contain unreacted starting materials, isomers, and other by-products that complicate isolation. This guide provides a systematic approach, from initial assessment to final polishing, structured in a practical question-and-answer format.

Section 1: Initial Assessment of Crude Material

Before any purification attempt, a preliminary analysis of the crude product is essential to devise an effective strategy.

Q1: What are the first steps I should take with my crude this compound?

A1: Your first step is to profile the impurities. Dissolve a small amount of the crude material in a suitable solvent (like Dichloromethane or Ethyl Acetate) and run a Thin-Layer Chromatography (TLC) analysis. Use a few different solvent systems to get a good separation profile.[1] For polar compounds, a good starting point is Ethyl Acetate/Hexane or a more polar system like 5% Methanol in Dichloromethane.[2] Visualize the TLC plate using UV light and a potassium permanganate stain, which is effective for visualizing a wide range of organic compounds. This will tell you:

  • The number of major components in your mixture.

  • The relative polarity of your target compound versus the impurities.

  • Whether the impurities are UV active.

A crude ¹H NMR spectrum is also invaluable for identifying known starting materials or by-products and estimating the initial purity level.

Section 2: Purification by Recrystallization

Recrystallization is often the most efficient method for purifying solid compounds on a large scale, provided a suitable solvent can be found.[3] However, amines can be problematic and may "oil out" instead of crystallizing.[4][5]

Troubleshooting Recrystallization

Q2: I'm trying to recrystallize my this compound, but it keeps separating as an oil. What's happening and how can I fix it?

A2: This phenomenon, known as "oiling out," is common when the melting point of the solute is lower than the boiling point of the solvent, or when high concentrations of impurities are present.[4][5] The compound is essentially melting in the hot solvent and separating as a supercooled liquid upon cooling.

Solutions:

  • Slow Down the Cooling: Rapid cooling promotes oil formation.[4] After dissolving your compound in the minimum amount of boiling solvent, allow the flask to cool slowly to room temperature on a benchtop before moving it to an ice bath. Insulating the flask can help slow the process further.[6]

  • Reduce Supersaturation: Oiling out is often caused by a solution that is too concentrated.[4] Add a small amount of additional hot solvent (1-5% more) to the just-dissolved solution before cooling.

  • Use a Seed Crystal: If you have a small sample of pure material, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.[4] If you don't have one, try scratching the inside surface of the flask with a glass rod to create nucleation sites.[6]

  • Change the Solvent System: Experiment with a mixed solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (an anti-solvent, in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the good solvent to clarify and then cool slowly.[4]

Q3: I can't find a single solvent that works well for recrystallization. What are my options?

A3: This is a classic challenge. An ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[3] If no single solvent meets this criterion, a mixed-solvent system is the next logical step, as described above.

For amines that are difficult to crystallize as a free base, converting them to a salt can dramatically improve their crystallization properties.[4][7]

  • Protocol: Dissolve the crude amine in a minimal amount of a solvent like diethyl ether or ethyl acetate. Add a solution of HCl in ether or dioxane dropwise. The hydrochloride salt will often precipitate out. This salt can then be collected and recrystallized, typically from more polar solvents like ethanol/water mixtures. To recover the free amine, the purified salt is dissolved in water, basified (e.g., with NaOH), and extracted with an organic solvent.[7][8]

Solvent TypeExamples for AminesRationale & Comments
Single Solvents Toluene, Ethyl Acetate, Acetonitrile, IsopropanolChosen based on the principle that "like dissolves like."[3] Solubility tests are crucial.
Mixed Solvents Ethyl Acetate/Hexane, Dichloromethane/Hexane, Ethanol/WaterAllows for fine-tuning of solvent polarity to achieve the desired solubility profile.
Acidic Solvents Acetic Acid, Trifluoroacetic Acid (TFA)Can be used for basic compounds, but may form adducts or salts.[9] Use with caution.

Section 3: Purification by Acid-Base Extraction

Acid-base extraction is a powerful liquid-liquid extraction technique for separating basic compounds like amines from neutral or acidic impurities.[10] It leverages the differential solubility of the neutral amine in an organic solvent versus its protonated salt form in an aqueous solvent.[11][12]

Workflow and Troubleshooting

AcidBaseExtraction

Q4: My yield is very low after performing an acid-base extraction. Where could my product have gone?

A4: Low recovery is a common issue. Here are the likely culprits and how to troubleshoot them:

  • Incomplete Protonation/Deprotonation: Ensure the pH is correct at each stage. Use pH paper or a meter to check. When extracting the amine into the aqueous acid, the pH should be ~1-2. When regenerating the free amine with base, the pH should be ~10-12 to ensure it is fully deprotonated.[11]

  • Insufficient Extraction: A single extraction is rarely sufficient. Perform multiple extractions (at least 2-3) with fresh solvent at each step (both the acid extraction and the final back-extraction of the pure amine).[12]

  • Emulsion Formation: Amines can sometimes form stable emulsions at the aqueous-organic interface, trapping the product. To break an emulsion, try adding a small amount of brine (saturated NaCl solution) or gently swirling the funnel instead of vigorous shaking.

  • Amine Salt Solubility: If the hydrochloride salt of your amine has some solubility in the organic layer, you will lose product. Chilling the separatory funnel during the acid extraction can sometimes help.

  • Incomplete Back-Extraction: The regenerated free amine may be more water-soluble than anticipated. If you suspect this, saturate the aqueous layer with NaCl (salting out) before back-extracting with the organic solvent to decrease the amine's solubility in the aqueous phase.

Section 4: Purification by Column Chromatography

When recrystallization and extraction fail to provide the desired purity, flash column chromatography is the method of choice. However, the basic nature of amines presents a significant challenge on standard silica gel.

Troubleshooting Chromatography

ChromatographyTroubleshooting

Q5: My amine is streaking badly on the TLC plate and seems stuck at the top of my silica gel column. What should I do?

A5: This is the most common problem when chromatographing amines on silica gel. The lone pair on the amine's nitrogen atom forms a strong interaction with the acidic silanol groups on the silica surface, leading to irreversible adsorption and significant peak tailing.

Solutions:

  • Use a Basic Modifier: The easiest solution is to add a small amount of a basic modifier to your mobile phase.[8] A common choice is 0.5-2% triethylamine (Et₃N) or ammonium hydroxide.[2][13] The modifier competes with your product for the acidic sites on the silica, allowing your compound to elute properly.

  • Use a Basic Stationary Phase: Instead of silica gel, use a more suitable stationary phase like basic or neutral alumina, which is much more forgiving for amines.[13]

  • Use Amino-functionalized Silica: Columns packed with aminopropyl-bonded silica are versatile and can be used in normal-phase, reversed-phase, or HILIC modes, providing excellent performance for purifying polar amines.[14][15]

  • Consider Reversed-Phase Chromatography: If your compound has sufficient non-polar character, reversed-phase flash chromatography (using a C18-bonded silica stationary phase and a polar mobile phase like water/acetonitrile or water/methanol) can be very effective.[16] This is particularly useful for highly polar compounds that bind too strongly to silica.[17]

Chromatography ModeStationary PhaseTypical Mobile Phase (Eluent)Best For
Normal Phase Silica GelEthyl Acetate/Hexane + 1% Et₃NSeparating less polar impurities.
Normal Phase Alumina (Basic)Ethyl Acetate/HexaneGeneral purpose amine purification.[13]
Reversed Phase C18-SilicaWater/Acetonitrile + 0.1% TFA or Formic AcidPurifying polar amines away from non-polar impurities.[16]
HILIC Amino or Diol ColumnAcetonitrile/WaterPurifying very polar compounds that have poor retention in reversed-phase.[17][15]

References

Technical Support Center: Optimizing Catalyst Selection for Isoxazole Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isoxazole ring formation. The isoxazole moiety is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[1][2][3] However, its synthesis, particularly via the common [3+2] cycloaddition of a nitrile oxide and an alkyne, is fraught with challenges related to yield and regioselectivity.[1] Catalyst selection is the most critical parameter in overcoming these hurdles.

This document provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to address specific issues encountered during experimentation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding catalyst selection for isoxazole synthesis.

Q1: What are the primary catalytic methods for isoxazole ring formation?

A: The most prevalent method is the [3+2] cycloaddition (a type of 1,3-dipolar cycloaddition) between a nitrile oxide and an alkyne.[1] While this reaction can proceed thermally, catalysis is often essential to control regioselectivity and improve reaction rates and yields under milder conditions. The main catalytic systems are:

  • Transition Metal Catalysis: Copper(I) and Ruthenium(II) are the most widely used catalysts.[4] Palladium, gold, and zinc have also been reported to catalyze specific transformations.[5][6] These metals activate the alkyne, influencing the cycloaddition's regiochemical outcome.

  • Lewis Acid Catalysis: Lewis acids like Aluminum Trichloride (AlCl₃) can promote the reaction, offering a transition-metal-free alternative.[7]

  • Organocatalysis & Metal-Free Systems: Certain reactions can be promoted by organic bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) or may proceed without any catalyst under specific conditions, such as with highly reactive substrates or when assisted by microwave or ultrasound irradiation.[1][5][8]

Q2: How does catalyst choice critically influence the regioselectivity of isoxazole synthesis?

A: Regioselectivity—the control over which of the two possible regioisomers (3,4- or 3,5-disubstituted) is formed—is a central challenge in isoxazole synthesis.[9] The catalyst is the primary tool for directing this outcome. In the [3+2] cycloaddition of a nitrile oxide (R¹-CNO) and a terminal alkyne (R²-C≡CH), the catalyst determines the orientation of the two reactants.

  • 3,5-Disubstituted Isoxazoles: Generally, copper(I) catalysts strongly favor the formation of the 3,5-disubstituted isomer.[5][10] This is the thermodynamically preferred product in many cases.

  • 3,4-Disubstituted Isoxazoles: Synthesizing the 3,4-disubstituted isomer is more challenging and often requires a specific catalyst system. Ruthenium(II) catalysts are known to reverse the typical regioselectivity and favor the formation of the 3,4-isomer.[11][12][13]

The underlying causality relates to how the metal coordinates to the alkyne and interacts with the nitrile oxide dipole, influencing the frontier molecular orbital interactions that govern the cycloaddition.

Q3: Could you elaborate on the mechanistic differences between Copper(I) and Ruthenium(II) catalysis?

A: Certainly. The choice between copper and ruthenium is often the first and most important decision when targeting a specific isoxazole regioisomer.

  • Copper(I) Catalysis: The widely accepted mechanism for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a related "click" reaction, provides a useful analogy. The reaction is believed to proceed through the formation of a copper(I) acetylide intermediate. This intermediate then reacts with the nitrile oxide. Electronic and steric factors in this pathway heavily favor the formation of the 3,5-disubstituted product.[5][6]

  • Ruthenium(II) Catalysis: Ruthenium catalysts operate via a different mechanistic pathway. They can form a vinylidene or ruthenacycle intermediate with the alkyne. This distinct mode of activation reverses the electronic demands of the cycloaddition, leading to the formation of the otherwise disfavored 3,4-disubstituted isoxazole.[6][12] This makes ruthenium catalysis an indispensable tool for accessing this specific isomer.[13]

Q4: My project requires avoiding transition metals. What are the most effective metal-free strategies for controlling isoxazole synthesis?

A: Metal-free synthesis is a growing area, driven by the need to avoid metal contamination in pharmaceutical compounds.[4] Effective strategies include:

  • Enamine-Triggered Cycloaddition: This is a powerful method for producing 3,4-disubstituted isoxazoles. An aldehyde reacts with a secondary amine (e.g., pyrrolidine) to form an enamine in situ. This electron-rich enamine then serves as a highly reactive dipolarophile for the nitrile oxide, leading to excellent regioselectivity for the 3,4-isomer after a subsequent oxidation step.[13]

  • Solvent and Base Control: In some thermal cycloadditions, the choice of solvent and base can influence the regiochemical ratio, although typically to a lesser extent than a catalyst.[6][9] Polar or fluorinated solvents have been shown to enhance regioselectivity in certain cases.[9]

  • Intramolecular Cycloaddition: If the nitrile oxide and alkyne are tethered within the same molecule, the reaction becomes an intramolecular nitrile oxide cycloaddition (INOC). The constraints of the tether can force the reaction to yield a specific, often strained, regioisomer that would be difficult to obtain intermolecularly.[12]

Q5: Beyond the catalyst, what are the most critical reaction parameters I need to optimize?

A: The catalyst does not work in isolation. A successful reaction depends on the careful optimization of several interconnected parameters:[9][10]

  • Solvent: Affects reactant solubility and can influence reaction rates and regioselectivity. Common choices include acetonitrile, DMF, and DMSO.[9]

  • Temperature: Controls reaction kinetics. High temperatures can lead to decomposition or favor the formation of furoxan dimers (a common side product from nitrile oxide self-condensation), while low temperatures may lead to incomplete reactions.[9]

  • Base: For reactions where the nitrile oxide is generated in situ from a precursor like a hydroximoyl chloride or an aldoxime, the choice of base (e.g., triethylamine, DIPEA) is crucial for efficient generation without causing side reactions.[9]

  • Rate of Addition: When generating the unstable nitrile oxide in situ, slow addition of the precursor to the reaction mixture can maintain a low steady-state concentration, minimizing the dimerization side reaction.[9]

Section 2: Troubleshooting Guide

This guide addresses specific, common problems in a direct Q&A format.

Problem 1: Low or No Product Yield

Q: My catalyzed reaction is giving a very low yield or no isoxazole product at all. What is the logical progression of troubleshooting steps I should follow?

A: A low or zero yield is a frequent but solvable issue. The key is to diagnose the root cause systematically.

Troubleshooting Workflow for Low Yield

start Low / No Yield Observed check_sm 1. Verify Starting Materials (Purity, Stability, Stoichiometry) start->check_sm check_no 2. Confirm Nitrile Oxide Generation (TLC/LCMS of precursor consumption) check_sm->check_no Materials OK check_cat 3. Assess Catalyst System (Active? Correct loading? Ligand needed?) check_no->check_cat Precursor Consumed dimer Side Reaction? (Check for Furoxan Dimer) check_no->dimer Precursor Consumed, No Product check_cond 4. Re-evaluate Reaction Conditions (Solvent, Temperature, Base) check_cat->check_cond Catalyst OK success Yield Improved check_cond->success Optimization Successful dimer->check_cond Dimerization Confirmed (Adjust concentration/temp)

Caption: Troubleshooting logic for low reaction yield.

  • Step 1: Inefficient Nitrile Oxide Generation: The nitrile oxide is often an unstable intermediate generated in situ.[1]

    • Cause: The base may be inappropriate for the precursor, or the precursor itself (e.g., aldoxime) may be of poor quality.[9]

    • Solution: Verify the efficacy of your base (e.g., triethylamine).[9] If using an oxidant like Chloramine-T or NCS, ensure it is fresh. Run a control experiment to confirm the consumption of your nitrile oxide precursor.

  • Step 2: Catalyst Inactivity: Transition metal catalysts can be sensitive to air, moisture, and impurities.

    • Cause: The catalyst may have oxidized, or an impurity in the starting materials or solvent may be acting as a poison.

    • Solution: Use fresh, high-purity catalyst and dry, degassed solvents. For copper(I) catalysis, adding a mild reducing agent like sodium ascorbate or using copper turnings can help maintain the active Cu(I) oxidation state.[13][14] Consider pre-activating the catalyst if necessary.

  • Step 3: Furoxan Dimerization: The most common side reaction is the dimerization of the nitrile oxide to form a furoxan.[9]

    • Cause: This occurs when the concentration of the nitrile oxide is too high relative to the alkyne, or if the cycloaddition is slow (e.g., at too low a temperature).[9]

    • Solution: Add the nitrile oxide precursor slowly (e.g., via syringe pump) to keep its concentration low. A slight excess of the alkyne dipolarophile can also help favor the desired reaction over dimerization.[9]

Problem 2: Poor Regioselectivity / Mixture of Isomers

Q: I am getting a mixture of 3,5- and 3,4-isomers. How can I improve the selectivity for my desired product?

A: Achieving high regioselectivity is paramount and is almost entirely dependent on your choice of catalyst and reaction conditions.[15]

Decision Tree for Regioselectivity Control

start Desired Isoxazole Isomer? iso_35 3,5-Disubstituted start->iso_35 iso_34 3,4-Disubstituted start->iso_34 cat_cu Use Copper(I) Catalyst (e.g., CuI, CuSO₄/Ascorbate) iso_35->cat_cu cat_ru Use Ruthenium(II) Catalyst (e.g., Cp*RuCl(COD)) iso_34->cat_ru cat_mf Metal-Free: Enamine-Triggered Cycloaddition iso_34->cat_mf Alternative

Caption: Catalyst selection based on desired regioselectivity.

  • To Favor the 3,5-Isomer:

    • Primary Strategy: Employ a Copper(I) catalyst . This is the most reliable method for obtaining the 3,5-disubstituted product.[5][10] A common and effective system is CuSO₄ with sodium ascorbate to generate Cu(I) in situ.[16]

  • To Favor the 3,4-Isomer:

    • Primary Strategy: Switch to a Ruthenium(II) catalyst . Catalysts like Cp*RuCl(COD) are known to invert the selectivity and provide the 3,4-isomer.[12][13]

    • Alternative Metal-Free Strategy: Use the enamine-triggered cycloaddition method described in FAQ Q4. This avoids metals entirely and often gives excellent yields and selectivity for the 3,4-product.[13]

    • Lewis Acid Strategy: For certain substrates, cyclocondensation of β-enamino diketones with hydroxylamine in the presence of a Lewis acid like BF₃·OEt₂ can also yield 3,4-disubstituted isoxazoles.[13][15]

Section 3: Data & Protocols

For ease of comparison, the following table summarizes the characteristics of common catalytic systems.

Table 1: Comparison of Common Catalysts for Isoxazole Synthesis

Catalyst System Predominant Isomer Advantages Disadvantages Key References
Copper(I) (e.g., CuI, Cu₂O, CuSO₄/NaAsc) 3,5-Disubstituted High regioselectivity, robust, often works in aqueous/green solvents, cost-effective. Can be sensitive to oxidation; potential for metal contamination in the final product. [5],[10],[17],[4]
Ruthenium(II) (e.g., Cp*RuCl(COD)) 3,4-Disubstituted Excellent and unique regioselectivity for the 3,4-isomer; enables access to otherwise difficult-to-make products. Catalyst is expensive and air-sensitive; requires anhydrous/inert conditions. [11],[12],[6],[13]
Gold(III) (e.g., AuCl₃) Varies (often 3,5) Catalyzes cycloisomerization of α,β-acetylenic oximes under moderate conditions. High cost of the catalyst. [5]
Palladium(0/II) (e.g., Pd(PPh₃)₄) Varies Useful for cascade/multi-component reactions involving cross-coupling steps. Can be sensitive to ligands and additives; often requires complex starting materials. [5]
Lewis Acids (e.g., AlCl₃, BF₃·OEt₂) Varies Transition-metal-free; inexpensive and readily available. Often requires stoichiometric amounts; can be sensitive to moisture; may have limited substrate scope. [7],[15]

| Metal-Free / Organocatalyst | Varies | Avoids metal contamination; aligns with green chemistry principles. | May have lower turnover numbers; selectivity can be highly substrate-dependent. |[1],[13],[4] |

Experimental Protocol: Copper(I)-Catalyzed Regioselective Synthesis of 3,5-Disubstituted Isoxazoles

This protocol describes a reliable, one-pot procedure for the synthesis of 3,5-disubstituted isoxazoles from an aldoxime and a terminal alkyne, adapted from literature procedures.[5][9][13]

Materials:

  • Aldoxime (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (5 mol%)

  • Sodium Ascorbate (10 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • tert-Butanol (t-BuOH) and Water (1:1 mixture)

  • N-Chlorosuccinimide (NCS) (1.1 equiv)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aldoxime (1.0 equiv), terminal alkyne (1.2 equiv), CuSO₄·5H₂O (0.05 equiv), and sodium ascorbate (0.10 equiv).

  • Solvent Addition: Add the t-BuOH/Water (1:1) solvent mixture to achieve a substrate concentration of approximately 0.2 M. Stir the mixture until all solids are dissolved.

  • Base Addition: Add triethylamine (2.0 equiv) to the reaction mixture.

  • Nitrile Oxide Generation: Cool the flask to 0 °C in an ice bath. Add N-Chlorosuccinimide (1.1 equiv) portion-wise over 15 minutes. Causality Note: NCS oxidizes the aldoxime to a hydroximoyl chloride, which is then dehydrochlorinated by triethylamine to generate the nitrile oxide in situ. The slow addition minimizes the concentration of the unstable nitrile oxide, preventing dimerization.

  • Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldoxime is consumed (typically 2-12 hours).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to afford the pure 3,5-disubstituted isoxazole.

References

Technical Support Center: Enhancing Regioselectivity in Aminoisoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for aminoisoxazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of controlling regioselectivity in the formation of these critical heterocyclic scaffolds. Aminoisoxazoles are privileged structures in drug discovery, and mastering their regioselective synthesis is paramount for efficient lead optimization and scalable production.[1][2]

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered questions, grounded in mechanistic principles and supported by peer-reviewed literature.

Part 1: Troubleshooting Guide - Navigating Common Regioselectivity Challenges

Scenario 1: Poor or Incorrect Regioselectivity in Cycloaddition Reactions

Problem: You are performing a [3+2] cycloaddition between a nitrile oxide and an alkyne/enamine to synthesize a 3,5-disubstituted or 3,4-disubstituted aminoisoxazole, but you are observing a mixture of regioisomers or the formation of the undesired isomer.[3]

Root Cause Analysis & Solutions:

The regiochemical outcome of a 1,3-dipolar cycloaddition is governed by the electronic and steric properties of both the dipole (nitrile oxide) and the dipolarophile (alkyne or enamine), as well as the reaction conditions.[4][5]

  • Electronic Mismatch: The regioselectivity is often dictated by the frontier molecular orbital (FMO) interactions. A common strategy is to ensure a significant difference in the energy levels of the HOMO of one reactant and the LUMO of the other.

    • Solution: Modify the electronic character of your substrates. For instance, using an electron-deficient alkyne with an electron-rich nitrile oxide (or vice-versa) can strongly favor one regioisomer. The use of α-cyanoenamines as dipolarophiles has been shown to be highly regioselective, leading to 5-aminoisoxazoles.[6][7]

  • Steric Hindrance: Bulky substituents on either the nitrile oxide or the dipolarophile can sterically direct the cycloaddition to favor the less hindered product.

    • Solution: Introduce a sterically demanding group on the carbon atom adjacent to the reacting center of either the nitrile oxide or the alkyne/enamine to disfavor the formation of one regioisomer.

  • Reaction Temperature: Temperature can significantly influence the regioselectivity of cycloaddition reactions.

    • Solution: Lowering the reaction temperature often enhances regioselectivity. For example, a reaction of a terminal alkyne that yields a ~30/70 mixture of 3,4- and 3,5-isomers at room temperature can see an improved selectivity of ~10/90 when conducted at 0 °C.[3]

  • Solvent Effects: The polarity of the solvent can influence the stability of the transition states leading to different regioisomers.

    • Solution: Screen a range of solvents. While solvents like ethyl acetate may provide good regioselectivity, others such as THF, dichloromethane, or chloroform might compromise it.[3] Deep eutectic solvents (DES) have also been explored as environmentally benign alternatives that can influence regioselectivity.[8][9]

  • Catalyst Choice: For certain cycloadditions, the choice of catalyst is crucial.

    • Solution: In copper-catalyzed reactions of terminal alkynes with nitrile oxides, Cu(I) catalysts are known to favor the formation of 3,5-disubstituted isoxazoles.[8][10] Ensure your catalyst is active and not poisoned by impurities.

Scenario 2: Unpredictable Regioselectivity in Condensation Reactions with Hydroxylamine

Problem: You are synthesizing 3-amino- or 5-aminoisoxazoles from β-ketonitriles and hydroxylamine, but the reaction is yielding an inseparable mixture of both regioisomers.

Root Cause Analysis & Solutions:

The reaction of β-ketonitriles with hydroxylamine can proceed via two competing pathways: nucleophilic attack of hydroxylamine on the ketone or the nitrile functionality. The regiochemical outcome is highly sensitive to the reaction conditions.[1][11][12]

  • pH Control is Critical: The pH of the reaction medium is a key determinant of which functional group is preferentially attacked by hydroxylamine.

    • Solution for 5-Aminoisoxazoles: Maintain a pH > 8. Under basic conditions, hydroxylamine preferentially attacks the ketone carbonyl, leading to the formation of the 5-aminoisoxazole isomer upon cyclization.[1][11]

    • Solution for 3-Aminoisoxazoles: Maintain a pH between 7 and 8. In this slightly acidic to neutral range, the nitrile group is more susceptible to attack by hydroxylamine, resulting in the 3-aminoisoxazole isomer.[1][11]

  • Temperature as a Regiodirecting Tool:

    • Solution for 5-Aminoisoxazoles: Higher temperatures (e.g., 100 °C) favor the attack on the ketone, promoting the formation of 5-aminoisoxazoles.[1][11]

    • Solution for 3-Aminoisoxazoles: Lower temperatures (e.g., ≤45 °C) are crucial for favoring the attack on the nitrile, especially for substrates with less bulky groups, leading to the 3-amino isomer.[1][11]

  • Substrate Structure: The steric and electronic nature of the substituents on the β-ketonitrile can also influence the regioselectivity.

    • Solution: For substrates prone to forming mixtures, careful optimization of both pH and temperature is essential. Consider modifying the substrate to enhance the reactivity of the desired functional group. For example, introducing an electron-withdrawing group near the ketone could disfavor attack at that position.

Part 2: Frequently Asked Questions (FAQs)

Q1: How can I reliably generate nitrile oxides in situ for cycloaddition reactions?

A1: In situ generation of nitrile oxides is a common and effective strategy to avoid their dimerization into furoxans.[3]

  • Dehydrohalogenation of Hydroximoyl Halides: A widely used method involves the treatment of a hydroximoyl chloride (chloroxime) with a mild base like triethylamine (Et3N) or sodium bicarbonate (NaHCO3).[3][7]

  • Dehydration of Nitroalkanes: The Mukaiyama method, which employs a dehydrating agent like phenyl isocyanate in the presence of a base (e.g., triethylamine), is effective for generating nitrile oxides from primary nitro compounds.[6]

  • Oxidation of Aldoximes: Aldoximes can be oxidized using reagents like N-chlorosuccinimide (NCS) or Chloramine-T to generate hydroximoyl chlorides, which then form nitrile oxides in the presence of a base.[3][10]

Q2: What are the best analytical techniques to determine the regioisomeric ratio of my aminoisoxazole products?

A2: Accurate determination of the regioisomeric ratio is crucial for assessing the success of your regioselective synthesis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools. The chemical shifts of the isoxazole ring protons and carbons are often distinct for different regioisomers. 2D NMR techniques like NOESY can be used to establish through-space correlations between substituents and the isoxazole ring, confirming the regiochemistry.[1][11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): While LC-MS can separate and detect isomers, it may not always be sufficient for unambiguous identification without reference standards. However, techniques involving partial isotopic labeling of reactive sites can allow for direct identification of regioisomers by their unique isotopic distributions in the mass spectrum.[13]

  • X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides definitive structural proof of the regiochemistry.

Q3: Are there any metal-free methods for achieving high regioselectivity?

A3: Yes, several metal-free approaches have been developed.

  • The reaction of in situ generated enamines with nitrile oxides can proceed with high regioselectivity to yield 3,4-disubstituted isoxazoles.[3]

  • As discussed, careful control of pH and temperature in the condensation of β-ketonitriles with hydroxylamine is a robust, metal-free method for accessing either 3-amino or 5-aminoisoxazoles.[1][11]

  • Ball-milling has been reported as a solvent-free and sometimes catalyst-free method for the 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides to produce 3,5-isoxazoles.[14]

Q4: I'm observing significant formation of furoxan side products. How can I minimize this?

A4: Furoxans are dimers of nitrile oxides and their formation is a common side reaction.

  • Slow Addition/High Dilution: Generating the nitrile oxide slowly in the presence of the dipolarophile can help to ensure it is trapped in the cycloaddition before it can dimerize. Performing the reaction under high dilution conditions (e.g., substrate/solvent = 1/10 wt/v) can also be effective.[3]

  • Control of Stoichiometry: Using a slight excess of the dipolarophile can also help to favor the desired cycloaddition over dimerization.

Part 3: Protocols and Data

Protocol 1: Regioselective Synthesis of 5-Aminoisoxazoles from β-Ketonitriles

This protocol is adapted from Johnson et al. and is optimized for the synthesis of 5-aminoisoxazoles.[1][11]

  • Reaction Setup: To a solution of the β-ketonitrile (1.0 eq) in a suitable solvent (e.g., ethanol/water), add hydroxylamine hydrochloride (1.1 eq).

  • pH Adjustment: Add a base (e.g., sodium hydroxide, sodium carbonate) to adjust the pH of the reaction mixture to > 8.

  • Heating: Heat the reaction mixture to 100 °C and monitor the progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, and perform an appropriate aqueous workup. The product can be purified by crystallization or column chromatography.

Protocol 2: Regioselective Synthesis of 3,5-Disubstituted Aminoisoxazoles via [3+2] Cycloaddition

This protocol is a general procedure based on the work of Chalyk et al.[3]

  • Nitrile Oxide Generation: Dissolve the N-Boc protected chloroxime (1.0 eq) in ethyl acetate. Cool the solution to 0 °C. Add a mild base such as sodium bicarbonate (1.5 eq) or triethylamine (1.2 eq) and stir for 30 minutes to generate the nitrile oxide in situ.

  • Cycloaddition: To the mixture, add the terminal alkyne (1.2 eq) and allow the reaction to stir at 0 °C.

  • Monitoring and Workup: Monitor the reaction by NMR or TLC.[3] Once the starting material is consumed, filter the mixture and concentrate the filtrate. The crude product can be purified by column chromatography to isolate the major 3,5-disubstituted regioisomer.[3]

Table 1: Influence of Reaction Conditions on Regioselectivity
PrecursorsConditionsMajor ProductRegioisomeric RatioReference
β-Ketonitrile + HydroxylaminepH > 8, 100 °C5-AminoisoxazoleHigh selectivity[1][11]
β-Ketonitrile + Hydroxylamine7 < pH < 8, ≤45 °C3-AminoisoxazoleHigh selectivity[1][11]
Nitrile Oxide + Terminal AlkyneEt3N, Ethyl Acetate, RT3,5-Disubstituted Isoxazole~70:30 (3,5:3,4)[3]
Nitrile Oxide + Terminal AlkyneEt3N, Ethyl Acetate, 0 °C3,5-Disubstituted Isoxazole~90:10 (3,5:3,4)[3]
Nitrile Oxide + α-CyanoenamineVarious5-AminoisoxazoleHighly regioselective[6][7]

Part 4: Visualizing Reaction Control

Diagram 1: Decision Workflow for Regiocontrol in β-Ketonitrile Reactions

G start Start: Synthesis of Aminoisoxazole from β-Ketonitrile cond1 Desired Regioisomer? start->cond1 target target target_3amino 3-Aminoisoxazole cond1->target_3amino  3-Amino target_5amino 5-Aminoisoxazole cond1->target_5amino  5-Amino proc_3amino Set pH to 7-8 Maintain Temp ≤ 45°C target_3amino->proc_3amino proc_5amino Set pH > 8 Heat to 100°C target_5amino->proc_5amino analysis Analyze Regioisomeric Ratio (NMR, LC-MS) proc_3amino->analysis proc_5amino->analysis

Caption: Workflow for selecting conditions for regioselective aminoisoxazole synthesis.

Diagram 2: Key Factors Influencing [3+2] Cycloaddition Regioselectivity

G main {Regioselectivity of [3+2] Cycloaddition | Key Influencing Factors} factors Temperature Solvent Polarity Steric Hindrance Electronic Effects (FMO) Catalyst main->factors temp_desc Lower T often increases selectivity factors:f0->temp_desc solvent_desc Polarity affects transition state stability factors:f1->solvent_desc steric_desc Bulky groups direct addition factors:f2->steric_desc fmo_desc Matching HOMO/LUMO is key factors:f3->fmo_desc catalyst_desc e.g., Cu(I) for 3,5-disubstituted factors:f4->catalyst_desc

Caption: Factors governing regioselectivity in 1,3-dipolar cycloadditions.

References

Managing hazardous reagents in 3-Ethylisoxazol-5-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Ethylisoxazol-5-amine. It addresses the critical aspects of managing hazardous reagents and offers practical troubleshooting advice to ensure experimental success and safety.

I. Overview of Synthesis and Inherent Hazards

The synthesis of this compound typically proceeds via the condensation and subsequent cyclization of a β-ketoester, such as ethyl 3-oxopentanoate, with hydroxylamine. This reaction is often facilitated by a strong base, commonly sodium ethoxide, which can be generated in situ from sodium metal and ethanol.

The primary hazardous reagents involved in this synthesis demand meticulous handling and a thorough understanding of their properties. These include:

  • Hydroxylamine (and its salts, e.g., hydroxylamine hydrochloride): Toxic, corrosive, and potentially explosive.[1][2][3] It can cause skin and eye irritation, may be harmful if swallowed or inhaled, and is suspected of causing cancer.[1][2][4][5]

  • Sodium Metal: A highly reactive and pyrophoric alkali metal.[6][7] It reacts violently with water, releasing flammable hydrogen gas that can spontaneously ignite.[8][9][10] Direct contact can cause severe burns.[9][11]

  • Sodium Ethoxide: A strong, caustic base that is flammable and reacts with moisture.[12][13][14] It can cause severe skin and eye burns upon contact.[13]

  • Diethyl Oxalate & Ethyl Acetoacetate: While less acutely hazardous than the other reagents, these can cause skin and eye irritation.[15][16][17][18] Diethyl oxalate is harmful if swallowed and may cause damage to organs.

A comprehensive understanding of these hazards is paramount for the safe execution of this synthesis.

II. Visualized Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification sodium Sodium Metal naoet Sodium Ethoxide Solution sodium->naoet Reacts with ethanol Anhydrous Ethanol ethanol->naoet mixture Reaction Mixture naoet->mixture Add to ketoester Ethyl 3-oxopentanoate ketoester->mixture hydroxylamine Hydroxylamine HCl hydroxylamine->mixture cyclization Cyclization mixture->cyclization Heating/Stirring quench Quenching cyclization->quench extraction Extraction quench->extraction purification Purification (e.g., Crystallization) extraction->purification product This compound purification->product

Caption: General workflow for this compound synthesis.

III. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling of hazardous reagents in this synthesis.

Q1: What are the most critical safety precautions when working with sodium metal?

A1: Always handle sodium metal under an inert atmosphere (e.g., nitrogen or argon) or in a glove box to prevent contact with air and moisture.[6][7] Use only dry solvents and glassware. Never use water or carbon dioxide fire extinguishers on a sodium fire; instead, use a Class D extinguisher or smother the fire with dry sand.[10][11] Wear appropriate personal protective equipment (PPE), including a fire-retardant lab coat, safety goggles, a face shield, and heavy-duty gloves.

Q2: How should I properly store hydroxylamine hydrochloride?

A2: Hydroxylamine hydrochloride should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1] It is corrosive to metals and should be stored in a corrosion-resistant container.[1][2] Keep it away from strong oxidizing agents and heavy metals.[1]

Q3: What is the correct procedure for preparing sodium ethoxide in situ?

A3: To prepare sodium ethoxide in situ, slowly add small, freshly cut pieces of sodium metal to anhydrous ethanol under an inert atmosphere. The reaction is exothermic and produces hydrogen gas, so it must be performed in a well-ventilated fume hood with proper grounding to prevent static discharge. The addition should be controlled to manage the rate of reaction and heat generation.

Q4: Can I use a different base instead of sodium ethoxide?

A4: While sodium ethoxide is common, other bases can be used. The choice of base can influence reaction kinetics and selectivity. It is crucial to consult the literature for validated alternatives and to understand the potential impact on the reaction outcome and safety considerations.

Q5: What are the signs of hydroxylamine decomposition, and how can it be prevented?

A5: Hydroxylamine can decompose, especially when heated, which may lead to the release of irritating gases and vapors and a risk of explosion.[1] To prevent decomposition, avoid heating hydroxylamine unless necessary for the reaction, and always do so with caution. Store it under the recommended cool and dry conditions.

IV. Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or no product yield 1. Incomplete reaction. 2. Degradation of reagents. 3. Incorrect stoichiometry. 4. Insufficiently basic conditions.1. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). 2. Ensure reagents are pure and dry. Hydroxylamine can degrade over time, and sodium ethoxide is sensitive to moisture.[12] 3. Carefully re-check all calculations and measurements. 4. Verify the activity of the base. If preparing in situ, ensure all sodium has reacted.
Formation of multiple byproducts 1. Isomeric oxime formation. 2. Formation of hydroxamic acids. 3. Self-condensation of the β-ketoester. 4. Formation of isoxazolin-5-ones.1. Control the reaction pH and temperature. The formation of different isomers can be pH-dependent. 2. Adjust reaction conditions to favor the desired cyclization over competing side reactions. 3. Add the β-ketoester slowly to the reaction mixture containing the base and hydroxylamine. 4. Careful control of reaction conditions and purification are key to isolating the desired product.
Difficulty in product isolation/purification 1. Product is soluble in the work-up solvent. 2. Presence of oily impurities. 3. Co-precipitation of byproducts.1. Optimize the extraction solvent system. 2. Consider column chromatography for purification if crystallization is ineffective. 3. Recrystallize the crude product from a suitable solvent system to remove impurities.
Exothermic reaction is difficult to control 1. Rate of addition of sodium metal is too fast. 2. Insufficient cooling.1. Add sodium metal in small portions to the ethanol. 2. Use an ice bath to maintain a controlled temperature during the preparation of sodium ethoxide and during the main reaction.

Troubleshooting Decision Tree

G start Low Product Yield check_reagents Reagents Expired or Improperly Stored? start->check_reagents check_conditions Reaction Conditions (Temp, Time) Correct? check_reagents->check_conditions No replace_reagents Replace Reagents check_reagents->replace_reagents Yes check_stoichiometry Stoichiometry Accurate? check_conditions->check_stoichiometry Yes optimize_conditions Optimize Reaction Time/Temperature check_conditions->optimize_conditions No check_base Base Activity Sufficient? check_stoichiometry->check_base Yes recalculate Recalculate and Re-weigh check_stoichiometry->recalculate No prepare_fresh_base Use Fresh or Prepare Fresh Base check_base->prepare_fresh_base No

Caption: Decision tree for troubleshooting low product yield.

V. Experimental Protocols

Protocol 1: Safe Handling and Quenching of Sodium Metal
  • Preparation: Conduct all operations in a fume hood or glove box.[6] Ensure a Class D fire extinguisher or a container of dry sand is readily accessible.[10] All glassware must be oven-dried and cooled under an inert atmosphere.

  • Handling: Use forceps to handle sodium metal. Cut the metal under mineral oil to expose a fresh, untarnished surface. Weigh the required amount of sodium in a beaker containing mineral oil.

  • Quenching Excess Sodium: For small amounts of residual sodium, slowly and carefully add a less reactive alcohol like isopropanol or tert-butanol to the flask containing the sodium under an inert atmosphere. The reaction should be stirred and cooled in an ice bath. Once the vigorous reaction ceases, slowly add ethanol, followed by methanol, and finally, cautiously add water dropwise.

Protocol 2: Safe Handling of Hydroxylamine Hydrochloride
  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat when handling hydroxylamine hydrochloride.[1]

  • Handling: Avoid creating dust when weighing and transferring the solid.[1] Use a chemical fume hood to prevent inhalation.[5]

  • Spill Cleanup: In case of a spill, carefully sweep up the solid material, avoiding dust generation, and place it in a designated waste container.[1]

  • Waste Disposal: Dispose of hydroxylamine waste according to institutional and local regulations. It is very toxic to aquatic life.[1][2]

VI. References

  • Hydroxylamine hydrochloride - SAFETY DATA SHEET. (2010, November 16). 19

  • Procedures for Safe Use of Pyrophoric Liquid Reagents - UCLA – Chemistry and Biochemistry. --INVALID-LINK--

  • Handling and Storage of Sodium Ethoxide (CAS 141-52-6) for Safety. 20

  • Pyrophoric Reagents Handling in Research Labs - Environmental Health and Safety. 21

  • Hydroxylamine hydrochloride - Safety Data Sheet - ChemicalBook. (2025, November 8). 22

  • Sodium metal : Safety and Hazards. 23

  • Safe Handling of Pyrophoric Chemicals - Central Washington University. 24

  • Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. (2017, January). Chemistry of Heterocyclic Compounds 52(11). --INVALID-LINK--

  • Hydroxylamine hydrochloride - SAFETY DATA SHEET. (2010, November 16). 25

  • Safe Handling of Pyrophoric Materials. (2021, November). 26

  • Hydroxylamine hydrochloride - Szabo-Scandic. 27

  • Study of reactions induced by hydroxylamine treatment of esters of organic acids and of 3-ketoacids: application to the study of urines from patients under valproate therapy. (1990, January 1). PubMed. --INVALID-LINK--

  • Action of Hydroxylamine on Aldehyde and Ketone. (2019, April 30). YouTube. --INVALID-LINK--

  • SODIUM ETHOXIDE. 95% - Gelest, Inc. (2015, October 19). 28

  • Material Safety Data Sheet - Diethyl oxalate - Cole-Parmer. 29

  • DIETHYL OXALATE CAS No 95-92-1 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. 30

  • Sodium ethoxide - Safety Data Sheet - ChemicalBook. (2025, April 19). 31

  • Sodium-quench-reaction-gone-bad.pdf. (2018, March 5). 32

  • Quenching and Disposal of Water Reactive Alkali Metals Link downloads document, Link opens in new window - Environmental Health and Safety. 33

  • Sodium ethoxide - Sciencemadness Wiki. (2019, July 12). 34

  • SODIUM METAL: FACTS, DANGERS AND SAFETY PRECAUTIONS - KPL International. 35

  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. (2020, December 22). MDPI. --INVALID-LINK--

  • REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. (2022). Revues Scientifiques Marocaines. --INVALID-LINK--

  • This compound - MySkinRecipes. --INVALID-LINK--

  • SAFETY DATA SHEET - Spectrum Chemical. (2013, May 30). 36

  • Hydroxylamine - Sciencemadness Wiki. (2023, December 30). 37

  • DIETHYL OXALATE FOR SYNTHESIS - Loba Chemie. 38

  • Common Standard Operating Procedure. 39

    • Quenching hydroxylation procedure using hydroxylamine. (a) Relative... | Download Scientific Diagram. (2018, March 6). ResearchGate. --INVALID-LINK--

  • Standard Operating Procedure. (2012, October 19). 40

  • Sodium | Office of Environmental Health and Safety. Princeton EHS. 41

  • HYDROXYLAMINE HYDROCHLORIDE - SOEST Hawaii. (1999, March 26). 42

  • Ethyl acetoacetate - Wikipedia. --INVALID-LINK--

  • Safety Practices, Procedures, and Compliance for the Experiment - Physics Internal Website. 43

  • ETHYL ACETOACETATE - Chemstock. 44

  • Hydroxylamine hydrochloride MSDS - LEAP Online. (2005, October 10). 45

  • Ethyl Acetoacetate | C6H10O3 | CID 8868 - PubChem. --INVALID-LINK--

  • ETHYL ACETOACETATE - CAMEO Chemicals - NOAA. --INVALID-LINK--

  • ETHYL ACETOACETATE FOR SYNTHESIS - Loba Chemie. 46

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 3-Ethylisoxazol-5-amine and Other Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the isoxazole scaffold represents a privileged structure in medicinal chemistry. Its versatile nature allows for a broad range of biological activities, making it a cornerstone in the design of novel therapeutics.[1][2] This guide provides an in-depth comparative analysis of the biological activity of 3-Ethylisoxazol-5-amine, benchmarking it against other key isoxazole derivatives to elucidate structure-activity relationships (SAR) and guide future research. While specific experimental data for this compound is limited in publicly available literature, this guide will leverage data from structurally related analogs to provide valuable insights.

The Isoxazole Scaffold: A Hub of Pharmacological Diversity

The five-membered isoxazole ring, containing adjacent nitrogen and oxygen atoms, is a key feature in numerous FDA-approved drugs.[3] Its unique electronic and structural properties allow for diverse interactions with biological targets. Modifications to the isoxazole core are instrumental in developing new treatments with enhanced potency and reduced toxicity.[3] Isoxazole derivatives have demonstrated a wide array of pharmacological actions, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2][4]

Profiling this compound: An Emerging Building Block

This compound is a valuable intermediate in the synthesis of biologically active compounds.[5] While comprehensive biological data for this specific molecule is not extensively documented, its structural features—a small alkyl group at the 3-position and an amino group at the 5-position—suggest its potential to exhibit a range of activities observed in its analogs. The amino group, in particular, is a key functional handle for further chemical modifications to create libraries of compounds for screening.

Comparative Biological Activity: A Data-Driven Analysis

To understand the potential of this compound, we will compare the biological activities of structurally related isoxazoles. The following sections will present comparative data on anticancer, anti-inflammatory, and antimicrobial activities.

Anticancer Activity

The isoxazole ring is a prominent feature in many anticancer agents.[6] The substitution pattern on the isoxazole core is critical for cytotoxic activity.

Structure-Activity Relationship Insights:

Studies on 3,5-disubstituted isoxazoles have shown that the nature of the substituents at both positions significantly influences their anticancer potency. For instance, in a series of 3,5-diarylisoxazoles, the presence of specific phenyl groups was found to be crucial for activity against various cancer cell lines.[7] Furthermore, research on 5-aminoisoxazole derivatives has demonstrated potent antiproliferative activity, suggesting that the 5-amino group is a key pharmacophore. The substitution of a methyl group with an amino group in one study improved the desired biological activity.[1]

Comparative Data for Anticancer Activity of Isoxazole Derivatives:

Compound ID3-Position Substituent5-Position SubstituentCancer Cell LineIC50 (µM)Reference
Hypothetical this compound EthylAmino---
Compound 13,4,5-Trimethoxyphenyl5-AminoVariousPotent[8]
Compound 24-Methoxyphenyl5-AminoVariousPotent[8]
Compound 33-Methylthiophen-2-yl3,4,5-TrimethoxyphenylEACSignificant Inhibition[9]
Doxorubicin--Hep3B~0.5 (converted)[10]

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. EAC: Ehrlich Ascites Carcinoma.

Anti-inflammatory Activity

Isoxazole derivatives are well-known for their anti-inflammatory properties, with the commercial drug Valdecoxib (a COX-2 inhibitor) being a prime example.[3] The anti-inflammatory effects of isoxazoles are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes.

Structure-Activity Relationship Insights:

The anti-inflammatory activity of isoxazoles is highly dependent on the substituents. For 3,5-disubstituted isoxazoles, aryl groups at these positions have been shown to be effective for COX inhibition.[9] The presence of an amino group can also modulate activity, as seen in derivatives of 5-amino-3-methylisoxazole-4-carboxylic acid, which have shown inhibitory effects on the production of pro-inflammatory cytokines like TNF-α.[4]

Comparative Data for Anti-inflammatory Activity of Isoxazole Derivatives:

Compound ID3-Position Substituent5-Position SubstituentAssayIC50 (µM)Reference
Hypothetical this compound EthylAmino---
Compound 2b3-Methylthiophen-2-yl3,4,5-TrimethoxyphenylCOX-2 InhibitionSignificant[9]
M05MethylN-(4-methyl-benzyl)-4-isoxazolecarboxamideTNF-α ProductionSuppressive[4]
Celecoxib--COX-2 Inhibition0.04Commercial Drug
Antimicrobial Activity

The isoxazole scaffold is also a key component in a variety of antimicrobial agents. The nature and position of substituents on the isoxazole ring play a crucial role in determining the spectrum and potency of antimicrobial activity.

Structure-Activity Relationship Insights:

Studies have shown that the introduction of different functional groups to the isoxazole core can lead to compounds with significant antibacterial and antifungal properties. For example, certain 5-aminoisoxazole derivatives have shown notable activity against various bacterial strains.[11] The presence of a thiophene moiety attached to the isoxazole ring has been shown to enhance antimicrobial activity.[4]

Comparative Data for Antimicrobial Activity of Isoxazole Derivatives:

Compound ID3-Position Substituent5-Position SubstituentOrganismMIC (µg/mL)Reference
Hypothetical this compound EthylAmino---
PUB9Methyl2-(cyclohexylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylateS. aureus<0.1[4]
PUB10Methyl2-(benzylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylateS. aureus~1.0[4]
Ampicillin--S. aureus0.25-1Standard

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, standardized experimental protocols are essential. The following are detailed step-by-step methodologies for key assays.

Anticancer Activity: Sulforhodamine B (SRB) Assay

This assay is a colorimetric method used to determine cell number and viability.

Workflow for SRB Assay:

SRB_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_staining Fixation and Staining cluster_readout Data Acquisition cell_seeding 1. Seed cells in 96-well plates (5,000-10,000 cells/well) incubation1 2. Incubate for 24h (37°C, 5% CO2) cell_seeding->incubation1 compound_addition 3. Add serial dilutions of isoxazole derivatives incubation1->compound_addition incubation2 4. Incubate for 48-72h compound_addition->incubation2 fixation 5. Fix cells with cold 10% TCA incubation2->fixation washing1 6. Wash plates with water fixation->washing1 staining 7. Stain with 0.4% SRB solution washing1->staining washing2 8. Wash with 1% acetic acid staining->washing2 solubilization 9. Solubilize bound dye with 10 mM Tris base washing2->solubilization readout 10. Read absorbance at 510 nm solubilization->readout

Caption: Workflow for assessing anticancer activity using the SRB assay.

Detailed Steps:

  • Cell Seeding: Plate cells in 96-well plates at an optimal density and incubate for 24 hours to allow for attachment.[4]

  • Compound Treatment: Treat the cells with various concentrations of the isoxazole compounds and incubate for 48-72 hours.[4]

  • Cell Fixation: Gently aspirate the media and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.[4]

  • Staining: After washing the plates with water, stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.[4]

  • Washing: Remove the unbound dye by washing with 1% (v/v) acetic acid.[4]

  • Solubilization and Readout: Solubilize the protein-bound dye with 10 mM Tris base solution and measure the absorbance at 510 nm using a microplate reader.[4]

Anti-inflammatory Activity: COX-2 Inhibitor Screening Assay (Fluorometric)

This assay measures the peroxidase activity of the COX-2 enzyme.

Workflow for COX-2 Inhibition Assay:

COX2_Inhibition_Workflow cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis reagent_prep 1. Prepare reagents: COX-2 enzyme, COX Probe, Assay Buffer inhibitor_prep 2. Prepare serial dilutions of isoxazole compounds reagent_prep->inhibitor_prep plate_loading 3. Add reagents and inhibitors to a 96-well plate inhibitor_prep->plate_loading reaction_init 4. Initiate reaction by adding Arachidonic Acid plate_loading->reaction_init kinetic_read 5. Immediately measure fluorescence kinetically (Ex/Em = 535/587 nm) reaction_init->kinetic_read slope_calc 6. Calculate the reaction rate (slope) for each well kinetic_read->slope_calc inhibition_calc 7. Determine % inhibition and calculate IC50 values slope_calc->inhibition_calc

Caption: Workflow for the fluorometric COX-2 inhibitor screening assay.

Detailed Steps:

  • Reagent Preparation: Prepare all reagents, including the COX-2 enzyme, COX probe, and assay buffer, according to the manufacturer's instructions.[12]

  • Inhibitor Preparation: Prepare serial dilutions of the test isoxazole compounds in the assay buffer.

  • Plate Setup: Add the assay buffer, COX probe, and COX-2 enzyme to the wells of a 96-well plate. Then add the diluted test inhibitors. Include wells for enzyme control (no inhibitor) and background control (no enzyme).

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells simultaneously.[12]

  • Kinetic Measurement: Immediately begin measuring the fluorescence intensity kinetically at an excitation of 535 nm and an emission of 587 nm for 5-10 minutes.[12]

  • Data Analysis: Calculate the reaction rate (slope) for each well from the linear portion of the kinetic curve. Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.

Antimicrobial Activity: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow for Broth Microdilution Assay:

Broth_Microdilution_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_readout Result Determination compound_dilution 1. Prepare serial dilutions of isoxazole compounds in broth inoculum_prep 2. Prepare a standardized bacterial inoculum compound_dilution->inoculum_prep plate_inoculation 3. Inoculate the wells of a 96-well plate inoculum_prep->plate_inoculation incubation 4. Incubate at 37°C for 18-24h plate_inoculation->incubation visual_inspection 5. Visually inspect for turbidity incubation->visual_inspection mic_determination 6. Determine the MIC as the lowest concentration with no visible growth visual_inspection->mic_determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Steps:

  • Compound Dilution: Prepare a two-fold serial dilution of the isoxazole compounds in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration in the broth.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

This guide provides a comparative overview of the biological activity of this compound by examining its structurally related analogs. The available data suggests that 3-alkyl-5-aminoisoxazoles are a promising class of compounds with the potential for significant anticancer, anti-inflammatory, and antimicrobial activities. The structure-activity relationships highlighted herein underscore the importance of the substituents at the 3- and 5-positions of the isoxazole ring in modulating biological effects.

Future research should focus on the synthesis and direct biological evaluation of this compound and a broader series of 3-alkyl-5-aminoisoxazoles. This would provide a more complete picture of the SAR and allow for the optimization of this scaffold for specific therapeutic applications. The experimental protocols provided in this guide offer a standardized framework for such investigations, ensuring the generation of robust and comparable data.

References

A Comparative Guide to the Synthetic Validation of 3-Ethylisoxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of two synthetic routes for the production of 3-Ethylisoxazol-5-amine, a valuable heterocyclic building block in medicinal chemistry and drug development. We will delve into a well-established, traditional method and contrast it with a modern, convergent approach, offering detailed experimental protocols, comparative data, and mechanistic insights to aid researchers in their synthetic strategy.

Introduction: The Significance of this compound

This compound belongs to the isoxazole class of heterocyclic compounds, which are integral scaffolds in numerous pharmaceuticals. The unique electronic properties and steric presentation of the isoxazole ring, coupled with the reactive potential of the amino group, make this compound a versatile synthon for creating complex molecular architectures with diverse biological activities. Given its importance, the development of efficient and scalable synthetic routes is of paramount importance.

Established Synthetic Route: Cyclocondensation of a β-Ketonitrile

A traditional and reliable method for the synthesis of 5-aminoisoxazoles involves the cyclocondensation reaction between a β-ketonitrile and hydroxylamine.[1][2] The regioselectivity of this reaction, determining whether the 3-amino or 5-amino isomer is formed, can be judiciously controlled by reaction parameters such as pH and temperature.[2] For the synthesis of the desired 5-amino isomer, the reaction is typically conducted under basic conditions.

The underlying principle of this approach is the initial formation of an oxime from the reaction of hydroxylamine with the ketone functionality of the β-ketonitrile. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the oxime nitrogen onto the nitrile carbon, followed by tautomerization, yields the final 5-aminoisoxazole product.

Experimental Protocol: Established Route

Synthesis of 3-Oxopentanenitrile (Starting Material)

  • To a stirred suspension of sodium ethoxide (2.1 g, 30.8 mmol) in anhydrous diethyl ether (50 mL) at 0 °C, add ethyl propionate (3.0 g, 29.4 mmol).

  • Slowly add acetonitrile (1.2 g, 29.2 mmol) to the mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with 1 M HCl (30 mL) and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 3-oxopentanenitrile.

Synthesis of this compound

  • Dissolve 3-oxopentanenitrile (1.0 g, 10.3 mmol) and hydroxylamine hydrochloride (0.78 g, 11.3 mmol) in ethanol (20 mL).

  • Add a solution of sodium hydroxide (0.45 g, 11.3 mmol) in water (5 mL) to the mixture.

  • Heat the reaction mixture to reflux (approximately 80 °C) for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield this compound.

A New Synthetic Route: [3+2] Cycloaddition of a Nitrile Oxide

A more contemporary and often more convergent approach to the synthesis of isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and a suitable dipolarophile.[3] This method offers high regioselectivity and can be performed under mild conditions. For the synthesis of this compound, this would involve the in situ generation of propionitrile oxide from propanaldoxime, followed by its reaction with an enamine, which serves as a masked amino group.

The key advantages of this route are its modularity and the avoidance of harsh reaction conditions. The nitrile oxide is typically generated in situ from the corresponding aldoxime via oxidation, preventing its isolation and dimerization.

Experimental Protocol: New Route

Synthesis of this compound via [3+2] Cycloaddition

  • In a two-necked round-bottom flask, dissolve propanaldoxime (0.73 g, 10 mmol) in dichloromethane (DCM, 30 mL).

  • To this solution, add 1-morpholino-1-cyanoethene (1.38 g, 10 mmol).

  • Cool the mixture to 0 °C and add a solution of sodium hypochlorite (10% aqueous solution, 15 mL) dropwise over 30 minutes with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 6 hours.

  • Monitor the reaction by TLC.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure. The crude product is then subjected to acidic workup (1M HCl) to hydrolyze the morpholine group, followed by neutralization and extraction to yield the desired amine.

  • Purify the final product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient).

Comparative Analysis

ParameterEstablished Route (Cyclocondensation)New Route ([3+2] Cycloaddition)
Starting Materials Ethyl propionate, acetonitrile, hydroxylaminePropanaldoxime, 1-morpholino-1-cyanoethene
Reagent Toxicity Use of strong base (sodium ethoxide)Use of bleach (sodium hypochlorite)
Reaction Conditions Reflux temperature (approx. 80 °C)Room temperature
Reaction Time ~4 hours for cyclization~6 hours
Yield (Typical) Moderate to goodGood to excellent
Purification Column chromatographyColumn chromatography
Scalability Readily scalableScalable with careful control of exotherm
Green Chemistry Higher energy consumption (heating)Milder conditions, but uses chlorinated solvent

Mechanistic Diagrams

G Established Route: Cyclocondensation A 3-Oxopentanenitrile C Oxime Intermediate A->C + NH2OH B Hydroxylamine B->C D Intramolecular Cyclization C->D E Tautomerization D->E F This compound E->F

Caption: Reaction mechanism for the established cyclocondensation route.

G New Route: [3+2] Cycloaddition A Propanaldoxime B Propionitrile Oxide (in situ) A->B [O] D Cycloaddition Adduct B->D C 1-Morpholino-1-cyanoethene C->D E Hydrolysis D->E F This compound E->F

Caption: Reaction mechanism for the new [3+2] cycloaddition route.

Conclusion

Both the established cyclocondensation method and the modern [3+2] cycloaddition route offer viable pathways to this compound. The choice of synthesis will likely depend on the specific requirements of the researcher, including scale, available starting materials, and desired reaction conditions. The established route is robust and utilizes readily available reagents, while the newer cycloaddition method provides a more elegant and often higher-yielding approach under milder conditions. This comparative guide provides the necessary details for an informed decision in the synthesis of this important heterocyclic compound.

References

A Senior Application Scientist's Guide to Heterocyclic Amines in Drug Discovery: 3-Ethylisoxazol-5-amine in Focus

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Heterocyclic Amines

In the landscape of modern medicinal chemistry, heterocyclic compounds are foundational pillars. More than 85% of all biologically active chemical entities contain a heterocycle, making them indispensable scaffolds in drug design.[1] These cyclic structures, incorporating atoms other than carbon (like nitrogen, oxygen, or sulfur), provide a three-dimensional framework that can be meticulously tailored to interact with biological targets.[2] The inclusion of heteroatoms introduces unique electronic properties, polarity, and hydrogen bonding capabilities, which medicinal chemists leverage to fine-tune a molecule's solubility, lipophilicity, metabolic stability, and target affinity.[2]

Among this vast chemical class, heterocyclic amines—heterocycles bearing an amine group—are particularly prominent. The basic nitrogen atom can serve as a key interaction point with biological targets, such as the acidic residues in an enzyme's active site, while the ring system itself dictates the molecule's overall shape and properties. This guide provides a comparative analysis of several key heterocyclic amine scaffolds, with a special focus on the emerging 3-ethylisoxazol-5-amine, contrasted against the well-established aminopyridines, aminopyrimidines, and aminothiazoles. Our objective is to provide researchers with the causal insights and practical data needed to make informed decisions in scaffold selection during the drug discovery process.

In Focus: this compound

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement creates a unique electronic environment, rendering the scaffold a "π-electron-deficient" system. The 5-amino-isoxazole moiety is a key feature in several successful drugs, including the anti-inflammatory COX-2 inhibitors Celecoxib and Valdecoxib.[1][3][4][5][6]

Structural and Physicochemical Rationale:

The this compound scaffold offers several compelling features for drug design:

  • Bioisosterism: The 5-aminoisoxazole core can act as a bioisostere for other functional groups, like amides or ureas. This allows chemists to replace metabolically labile groups with a more stable heterocyclic core while maintaining key hydrogen bonding interactions.

  • Modulated Basicity: The amine at the 5-position is significantly less basic (lower pKa) than its counterparts in aminopyridines or aliphatic amines. This is due to the electron-withdrawing nature of the isoxazole ring. Lower basicity can be highly advantageous, as it often reduces off-target effects, such as activity at aminergic GPCRs, and can improve cell permeability.

  • Metabolic Stability: The isoxazole ring itself is generally resistant to metabolic degradation. The weak N-O bond, while susceptible to cleavage under certain reductive conditions, is typically stable in oxidative metabolic environments found in the liver.[7][8]

  • Defined Substitution Vectors: The isoxazole ring provides clear, chemically distinct positions for substitution, allowing for precise control over the molecule's structure-activity relationship (SAR). The ethyl group at the 3-position, for instance, can provide a lipophilic interaction or be further functionalized.

The Comparators: Established Heterocyclic Amine Scaffolds

To understand the relative merits of this compound, we must compare it to other "privileged" heterocyclic amines frequently employed in drug discovery.

2-Aminopyridine

A six-membered aromatic heterocycle, the 2-aminopyridine scaffold is a cornerstone of medicinal chemistry.[9] It is a key component in numerous approved drugs, including the NSAID Piroxicam and the kinase inhibitor Crizotinib.[9][10][11][12][13]

  • Advantages: Its rigid structure provides a well-defined vector for substituents. The exocyclic amine and the endocyclic nitrogen offer multiple points for hydrogen bonding. Synthetic routes to substituted 2-aminopyridines are well-established.

  • Considerations: The pyridine nitrogen imparts significant basicity to the molecule, which can lead to poor permeability and potential off-target liabilities. The pyridine ring can also be a site of metabolic oxidation.

2-Aminopyrimidine

This six-membered diazine ring is another immensely popular scaffold, particularly in the realm of kinase inhibitors. The blockbuster cancer therapeutic Imatinib (Gleevec) famously incorporates a 2-aminopyrimidine core, highlighting its utility.[14][15][16][17][18]

  • Advantages: The additional nitrogen atom (compared to pyridine) lowers the pKa of the exocyclic amine and alters the hydrogen bonding pattern, often leading to improved selectivity and physicochemical properties.

  • Considerations: Like pyridines, pyrimidines can be susceptible to metabolic oxidation. The synthesis of complex substituted pyrimidines can sometimes be challenging.

2-Aminothiazole

The 2-aminothiazole is a five-membered ring containing both nitrogen and sulfur. It is considered a privileged structure and is found in drugs like the multi-kinase inhibitor Dasatinib.[19][20][21][22]

  • Advantages: The thiazole ring is a versatile scaffold that can engage in various interactions. It is often associated with high target affinity.

  • Considerations: The 2-aminothiazole motif has been flagged as a potential "structural alert" or toxicophore. It can undergo metabolic activation to form reactive intermediates that may lead to toxicity, warranting careful evaluation in any drug discovery program.

Head-to-Head Comparison: A Data-Driven Analysis

The choice of a heterocyclic amine scaffold is a multi-parameter optimization problem. The following tables summarize key physicochemical and pharmacological properties to guide this decision.

Table 1: Comparative Physicochemical Properties of Core Scaffolds

PropertyThis compound2-Aminopyridine2-Aminopyrimidine2-Aminothiazole
Structure
Molecular Weight 112.13 g/mol [23][24]94.11 g/mol [11]95.11 g/mol 100.14 g/mol
Calculated LogP ~1.0~0.5~-0.2~0.4
Calculated pKa ~4.5 - 5.5~6.8~3.5~5.4
H-Bond Donors 1111
H-Bond Acceptors 2 (ring N, ring O)2 (ring N, exocyclic N)3 (2 ring Ns, exocyclic N)2 (ring N, ring S)
Rationale Lower basicity reduces off-target risk; balanced lipophilicity.Higher basicity can be key for certain salt-bridge interactions but is often a liability.Lower basicity than pyridine, more H-bond acceptors.Basicity similar to isoxazole, but with potential for sulfur-specific interactions.

Note: LogP and pKa values are estimates for the unsubstituted parent scaffolds and will vary significantly with substitution.

Table 2: Comparative Pharmacological & ADME Profile

FeatureThis compound2-Aminopyridine2-Aminopyrimidine2-Aminothiazole
Prominent Examples Valdecoxib (related scaffold)[3][4]Piroxicam[10][12][13]Imatinib[14][16]Dasatinib[19][21][22]
Common Target Classes COX-2, KinasesKinases, COXKinasesKinases, Proteases
Key Advantages Good metabolic stability, lower pKa, acts as amide/urea bioisostere.Well-understood SAR, versatile chemistry.Excellent kinase hinge-binder, tunable properties.Privileged scaffold, often imparts high potency.
Potential Liabilities Reductive N-O bond cleavage (less common in vivo).High basicity, potential for CYP oxidation.CYP oxidation.Potential for metabolic activation to reactive/toxic species.

Experimental Workflows for Scaffold Evaluation

To move from theoretical comparison to empirical data, rigorous experimental evaluation is critical. Below are two foundational, self-validating protocols for comparing novel compounds built upon these different scaffolds.

Diagram 1: Comparative Experimental Workflow

This diagram illustrates the logical flow for assessing and comparing new chemical entities based on different heterocyclic amine scaffolds.

G cluster_0 Initial Synthesis & QC cluster_1 In Vitro ADME Profiling cluster_2 In Vitro Biology cluster_3 Data Analysis & Decision synthesis Synthesize Analogs (Scaffolds A, B, C, D) qc Purity & Identity Check (LC-MS, NMR) synthesis->qc pampa PAMPA (Permeability) qc->pampa hlm Microsomal Stability (Metabolism) qc->hlm solubility Kinetic Solubility qc->solubility primary_assay Primary Target Assay (IC50) qc->primary_assay analysis Multi-Parameter Optimization Analysis pampa->analysis hlm->analysis solubility->analysis selectivity Selectivity Panel primary_assay->selectivity selectivity->analysis decision Select Scaffold for Lead Optimization analysis->decision

Caption: A typical workflow for the parallel evaluation of different heterocyclic amine scaffolds.

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This assay determines the rate at which a compound is metabolized by Phase I enzymes (primarily Cytochrome P450s), providing an estimate of its intrinsic clearance.

Causality: A compound that is rapidly metabolized will have a short half-life in the body, potentially requiring more frequent or higher doses. Comparing the stability of different scaffolds early can prevent costly late-stage failures. This protocol is self-validating through the use of positive controls with known metabolic profiles.

Methodology:

  • Reagent Preparation:

    • Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a working concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).[25]

    • Prepare a NADPH regenerating system solution containing 3.3 mM NADP+, 5.3 mM glucose-6-phosphate, 0.67 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl₂ in phosphate buffer.[25]

    • Prepare test compounds and positive controls (e.g., Midazolam for high clearance, Verapamil for intermediate clearance) at a 200 µM stock concentration in DMSO.

  • Incubation:

    • In a 96-well plate, add 98 µL of the HLM solution to each well.

    • Add 1 µL of the 200 µM test compound/control stock to the wells to achieve a final substrate concentration of 2 µM.

    • Pre-incubate the plate at 37°C for 10 minutes with shaking.

    • Initiate the metabolic reaction by adding 100 µL of the pre-warmed NADPH regenerating system.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to the respective wells.[26]

    • A "minus-cofactor" control (buffer instead of NADPH system) should be run for the final time point to check for non-NADPH mediated degradation.

  • Sample Analysis:

    • Seal the plate, vortex, and centrifuge at 4000 rpm for 15 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Quantify the peak area of the parent compound relative to the internal standard at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percent remaining compound versus time.

    • The slope of the line (k) is the elimination rate constant.

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (Cl_int) in µL/min/mg protein.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay measures a compound's ability to passively diffuse across an artificial lipid membrane, serving as a surrogate for gastrointestinal absorption or blood-brain barrier penetration.

Causality: Poor membrane permeability can lead to low oral bioavailability. PAMPA provides a rapid, high-throughput method to rank compounds and scaffolds on this critical property, independent of confounding factors like active transport or metabolism.[27][28][29]

Methodology:

  • Plate Preparation:

    • Use a 96-well filter plate (Donor plate) and a corresponding 96-well acceptor plate.

    • Coat the filter membrane of each well in the donor plate with 5 µL of a lipid solution (e.g., 1% lecithin in dodecane) and allow the solvent to evaporate.[30]

  • Solution Preparation:

    • Prepare the Acceptor Buffer: Phosphate Buffered Saline (PBS), pH 7.4.

    • Prepare the Donor Buffer: PBS, pH 7.4 (for general permeability) or an acidic buffer (e.g., pH 5.0) to simulate the upper GI tract.

    • Dissolve test compounds and controls (e.g., Theophylline for low permeability, Chloramphenicol for high permeability) in Donor Buffer to a final concentration of 100-500 µM (final DMSO concentration should be <1%).[29]

  • Assay Execution:

    • Add 300 µL of Acceptor Buffer to each well of the acceptor plate.

    • Carefully place the lipid-coated donor plate on top of the acceptor plate, creating a "sandwich".

    • Add 150 µL of the test compound solution to each well of the donor plate.[30]

    • Incubate the sandwich assembly at room temperature for 5-18 hours.[27][30]

  • Sample Analysis:

    • After incubation, carefully separate the plates.

    • Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method, typically UV-Vis spectroscopy or LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (P_app) using the following equation: P_app = [-ln(1 - C_A / C_eq)] * (V_D * V_A) / ((V_D + V_A) * Area * Time) Where C_A is the concentration in the acceptor well, C_eq is the equilibrium concentration, V_D and V_A are the volumes of the donor and acceptor wells, Area is the filter area, and Time is the incubation time.

Decision Making: A Scaffold Selection Framework

The choice of a scaffold is rarely based on a single parameter. It is a strategic decision balancing potency, selectivity, and drug-like properties.

Diagram 2: Scaffold Selection Decision Flowchart

This flowchart provides a logical framework for selecting a heterocyclic amine scaffold based on project goals and emerging data.

G start Project Start: Define Target & Desired Properties (e.g., CNS penetration, oral) node_lib Library Screen or Fragment Screen Hits start->node_lib node_design Rational Design: Bioisosteric Replacement? start->node_design node_scaffolds Identify Potential Scaffolds: - Isoxazole - Pyridine - Pyrimidine - Thiazole - Others node_lib->node_scaffolds node_design->node_scaffolds node_pka_check Is high basicity a known liability? (e.g., hERG, P-gp efflux) node_scaffolds->node_pka_check node_pka_yes Prioritize lower pKa scaffolds: - Aminoisoxazole - Aminopyrimidine node_pka_check->node_pka_yes Yes node_pka_no All scaffolds remain viable node_pka_check->node_pka_no No node_synthesis Synthesize & Profile (See Workflow Diagram) node_pka_yes->node_synthesis node_pka_no->node_synthesis node_metab_check Is metabolic stability a major concern? node_synthesis->node_metab_check node_metab_yes Rank by HLM t½. Consider known stable cores (e.g., Isoxazole) node_metab_check->node_metab_yes Yes node_metab_no Focus on potency and physicochemical properties node_metab_check->node_metab_no No node_tox_check Any structural alerts? (e.g., Aminothiazole) node_metab_yes->node_tox_check node_metab_no->node_tox_check node_tox_yes Requires specific tox assays. Consider backup scaffolds. node_tox_check->node_tox_yes Yes node_tox_no Proceed with lead optimization node_tox_check->node_tox_no No end Lead Candidate Selection node_tox_yes->end node_tox_no->end node_g node_g node_g->node_scaffolds

Caption: A decision-making framework for heterocyclic amine scaffold selection in drug discovery.

Conclusion

The selection of a heterocyclic amine scaffold is a critical decision in the design of new therapeutics. While established scaffolds like 2-aminopyridine, 2-aminopyrimidine, and 2-aminothiazole form the bedrock of many successful drugs, the exploration of alternatives like This compound offers a compelling strategy to overcome common drug discovery hurdles. Its balanced physicochemical profile, characterized by moderate lipophilicity and attenuated basicity, combined with its general metabolic stability, makes it an excellent choice for mitigating risks associated with off-target activity and poor pharmacokinetics.

Ultimately, the optimal scaffold is context-dependent, dictated by the specific biological target and the desired therapeutic profile. By employing a parallel, data-driven evaluation strategy as outlined in this guide, researchers can rationally navigate the vast chemical space of heterocyclic amines and increase the probability of identifying high-quality, developable drug candidates.

References

A Senior Application Scientist's Guide to Catalyst Selection for Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher in medicinal chemistry and drug development, the isoxazole ring is a privileged scaffold, a cornerstone in a multitude of therapeutic agents. Its synthesis, therefore, is a critical process where efficiency, selectivity, and substrate scope are paramount. The choice of catalyst is arguably the most crucial decision in this endeavor, dictating the reaction's outcome and feasibility. This guide provides a comparative analysis of leading catalytic systems for isoxazole synthesis, grounded in experimental data and mechanistic insights, to empower you in making the most informed selection for your synthetic campaigns.

The Strategic Importance of Catalyst Selection

The synthesis of the isoxazole core is not a one-size-fits-all problem. The optimal catalyst is intrinsically linked to the desired synthetic strategy, whether it be the classical 1,3-dipolar cycloaddition, a cycloisomerization of an acyclic precursor, or a C-H activation/annulation approach. Key considerations in catalyst selection include:

  • Regioselectivity: Particularly in cycloaddition reactions, the catalyst can exert profound control over the formation of specific isoxazole isomers.

  • Reaction Conditions: Mild conditions are often preferable to preserve sensitive functional groups common in complex drug-like molecules.

  • Substrate Scope: A robust catalyst should tolerate a wide array of functional groups on the starting materials.

  • Cost and Toxicity: For large-scale synthesis, the cost and environmental impact of the catalyst are significant factors.

This guide will dissect the performance of the most prominent classes of catalysts—Copper, Gold, Palladium, Rhodium, and Organocatalysts—providing a head-to-head comparison to inform your experimental design.

Comparative Analysis of Catalytic Systems

The following sections delve into the specifics of each catalyst class, highlighting their strengths, weaknesses, and typical applications. A summary of their performance in representative transformations is provided in Table 1.

Copper Catalysis: The Workhorse of 1,3-Dipolar Cycloaddition

Copper catalysts, particularly Cu(I) salts, are arguably the most widely employed for isoxazole synthesis, primarily through the Huisgen 1,3-dipolar cycloaddition of alkynes and in situ generated nitrile oxides.[1][2] Their popularity stems from a combination of low cost, high efficiency, and operational simplicity.

Mechanistic Rationale: The role of the copper(I) catalyst is to activate the terminal alkyne by forming a copper-acetylide intermediate. This intermediate then readily reacts with the nitrile oxide dipole in a highly regioselective manner to afford the 3,5-disubstituted isoxazole.[1]

Performance Insights: Copper-catalyzed cycloadditions are known for their high yields and excellent regioselectivity, favoring the 3,5-disubstituted product.[1] Recent advancements have also demonstrated copper's utility in one-pot oxidation/cyclization sequences from propargylamines.[3]

Gold Catalysis: Excellence in Cycloisomerization

Gold catalysts, particularly Au(I) and Au(III) complexes, have emerged as powerful tools for the synthesis of isoxazoles via the cycloisomerization of precursors such as α,β-acetylenic oximes.[1] Gold's strong π-acidity allows it to efficiently activate alkynes and allenes towards nucleophilic attack.

Mechanistic Rationale: In the cycloisomerization of acetylenic oximes, the gold catalyst coordinates to the alkyne, rendering it susceptible to intramolecular attack by the oxime's oxygen atom. This is followed by protonolysis to release the isoxazole product and regenerate the active catalyst.

Performance Insights: Gold catalysis often proceeds under very mild conditions and can provide access to isoxazole substitution patterns that are difficult to achieve through other methods.[4] For instance, AuCl₃ has been shown to be highly effective in the cycloisomerization of various α,β-acetylenic oximes, yielding 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles with high selectivity.[1]

Palladium Catalysis: Versatility through C-H Activation and Cross-Coupling

Palladium catalysts offer a distinct and powerful approach to isoxazole synthesis, primarily through C-H activation and annulation strategies.[5][6] This allows for the construction of the isoxazole ring from precursors that do not rely on traditional cycloaddition partners.

Mechanistic Rationale: Palladium(II) catalysts can direct the activation of a C-H bond ortho to a directing group. The resulting palladacycle can then undergo annulation with a coupling partner, such as an aldehyde, to form the isoxazole ring. The catalytic cycle often involves a Pd(II)/Pd(IV) pathway.[6]

Performance Insights: Palladium-catalyzed methods provide access to unique isoxazole architectures, such as benzo[d]isoxazoles.[5][6] These methods are particularly valuable for the late-stage functionalization of complex molecules. The substrate scope is generally broad, tolerating a variety of aldehydes and functional groups on the aromatic precursor.

Rhodium Catalysis: Emerging Strategies and Unique Reactivity

Rhodium catalysts are increasingly being explored for isoxazole synthesis, often exhibiting unique reactivity and enabling novel transformations. While not as commonly used as copper or gold for standard isoxazole formations, rhodium catalysis opens doors to more complex molecular architectures. For instance, rhodium catalysts have been employed in the formal [3+2] cycloaddition of N-sulfonyl-1,2,3-triazoles with isoxazoles to generate polysubstituted 3-aminopyrroles, demonstrating the isoxazole ring's utility as a reactive partner.[7] More directly, rhodium(III)-catalyzed C-H functionalization of isoxazoles with alkynes provides a route to pyranoisoxazolones and isoquinolines.[4]

Mechanistic Rationale: Rhodium catalysis often proceeds through the formation of a rhodacycle intermediate via C-H activation. In the context of reactions involving isoxazoles, rhodium can also catalyze the ring contraction of the isoxazole to an azirine intermediate, which can then undergo further transformations.[8]

Performance Insights: Rhodium catalysis is a powerful tool for accessing complex, fused heterocyclic systems containing an isoxazole moiety. The choice of oxidant can often direct the reaction towards different products, highlighting the versatility of this catalytic system.[4]

Organocatalysis: The Metal-Free Alternative

In the push for greener and more sustainable chemistry, organocatalysis has emerged as a viable alternative to metal-catalyzed reactions. For isoxazole synthesis, organocatalysts can promote 1,3-dipolar cycloadditions under mild, metal-free conditions.

Mechanistic Rationale: Organocatalysts, such as amines or Brønsted acids, can activate the substrates through various non-covalent interactions. For example, a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) can facilitate the in situ generation of nitrile oxides from precursors, which then undergo cycloaddition.[9]

Performance Insights: While often requiring higher catalyst loadings and longer reaction times compared to their metal-based counterparts, organocatalytic methods offer the significant advantage of avoiding metal contamination in the final product. This is particularly crucial in the synthesis of active pharmaceutical ingredients. Yields can be excellent, and these methods are often amenable to multi-component, one-pot procedures.[10][11]

Quantitative Performance Comparison

Table 1: Comparative Performance of Catalysts in Isoxazole Synthesis

Catalyst SystemRepresentative Reaction TypeStarting MaterialsCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield Range (%)Reference
Copper 1,3-Dipolar CycloadditionTerminal Alkyne, Aldoxime1-5VariousRT - 1001 - 1270-95[1]
Gold Cycloisomerizationα,β-Acetylenic Oxime1-5DCE, TolueneRT - 800.5 - 480-98[1]
Palladium C-H Activation/AnnulationN-phenoxyacetamide, Aldehyde5-10t-AmOH60-10012 - 2460-90[5][6]
Rhodium C-H FunctionalizationIsoxazolyl-4-carboxylic acid, Alkyne2.5DCE100-14012 - 2450-85[4][7]
Organocatalyst Multi-component ReactionAldehyde, β-ketoester, Hydroxylamine10-20Water, EthanolRT - 802 - 2475-95[9][10][11]

Note: The data presented are representative ranges compiled from various sources and are intended for comparative purposes. Actual results will vary depending on the specific substrates and reaction conditions.

Experimental Protocols & Methodologies

To provide a practical context for the application of these catalysts, detailed experimental protocols for representative copper-catalyzed and palladium-catalyzed isoxazole syntheses are provided below.

Protocol 1: Copper-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition

This protocol is adapted from the work of Fokin and coworkers, a benchmark for this transformation.[1]

Materials:

  • Terminal Alkyne (1.0 mmol)

  • Aldoxime (1.1 mmol)

  • Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)

  • Base (e.g., Triethylamine, 1.5 mmol)

  • Solvent (e.g., THF, 5 mL)

Procedure:

  • To a stirred solution of the terminal alkyne (1.0 mmol) and aldoxime (1.1 mmol) in THF (5 mL) is added triethylamine (1.5 mmol).

  • Copper(I) iodide (0.05 mmol) is added to the mixture.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • Upon completion (monitored by TLC), the reaction mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.

Protocol 2: Palladium-Catalyzed Synthesis of Benzo[d]isoxazoles via C-H Activation/Annulation

This protocol is based on a method developed for the synthesis of 1,2-benzisoxazoles.[5][6]

Materials:

  • N-Phenoxyacetamide (0.5 mmol)

  • Aldehyde (1.0 mmol)

  • Palladium(II) Trifluoroacetate (Pd(TFA)₂) (0.05 mmol, 10 mol%)

  • tert-Butyl Hydroperoxide (TBHP), 70% in water (1.25 mmol)

  • tert-Amyl Alcohol (t-AmOH) (2 mL)

Procedure:

  • To a reaction tube are added N-phenoxyacetamide (0.5 mmol), aldehyde (1.0 mmol), and Pd(TFA)₂ (0.05 mmol).

  • The tube is evacuated and backfilled with nitrogen.

  • tert-Amyl alcohol (2 mL) and TBHP (1.25 mmol) are added.

  • The reaction mixture is stirred at 60 °C for 24 hours.

  • After cooling to room temperature, the mixture is filtered through a pad of Celite.

  • The filtrate is concentrated, and the residue is purified by column chromatography on silica gel to yield the 1,2-benzisoxazole.

Mechanistic Workflows and Visualizations

Understanding the underlying mechanisms of these catalytic transformations is key to troubleshooting and optimizing reactions. The following diagrams, generated using Graphviz, illustrate the proposed catalytic cycles for the major catalyst types.

Copper_Catalyzed_Cycloaddition cluster_0 Catalytic Cycle Alkyne Alkyne Cu_Acetylide Cu_Acetylide Alkyne->Cu_Acetylide Cu(I) Isoxazole Isoxazole Cu_Acetylide->Isoxazole Nitrile Oxide Isoxazole->Alkyne Regenerates Catalyst caption Fig 1: Copper-Catalyzed 1,3-Dipolar Cycloaddition.

Fig 1: Copper-Catalyzed 1,3-Dipolar Cycloaddition.

Gold_Catalyzed_Cycloisomerization cluster_1 Catalytic Cycle Acetylenic_Oxime Acetylenic_Oxime Au_Alkyne_Complex Au_Alkyne_Complex Acetylenic_Oxime->Au_Alkyne_Complex Au(I) or Au(III) Cyclized_Intermediate Cyclized_Intermediate Au_Alkyne_Complex->Cyclized_Intermediate Intramolecular Attack Isoxazole Isoxazole Cyclized_Intermediate->Isoxazole Protonolysis Isoxazole->Acetylenic_Oxime Regenerates Catalyst caption Fig 2: Gold-Catalyzed Cycloisomerization.

Fig 2: Gold-Catalyzed Cycloisomerization.

Palladium_Catalyzed_Annulation cluster_2 Catalytic Cycle Pd(II) Pd(II) Palladacycle Palladacycle Pd(II)->Palladacycle C-H Activation Pd(IV)_Intermediate Pd(IV)_Intermediate Palladacycle->Pd(IV)_Intermediate Oxidative Addition (Aldehyde) Isoxazole Isoxazole Pd(IV)_Intermediate->Isoxazole Reductive Elimination Isoxazole->Pd(II) Regenerates Catalyst caption Fig 3: Palladium-Catalyzed C-H Activation/Annulation.

Fig 3: Palladium-Catalyzed C-H Activation/Annulation.

Conclusion and Future Outlook

The synthesis of isoxazoles is a mature field, yet it continues to evolve with the development of new and improved catalytic systems.

  • Copper catalysis remains the go-to method for simple, efficient 1,3-dipolar cycloadditions.

  • Gold catalysis offers unparalleled efficiency for cycloisomerization reactions, often under exceptionally mild conditions.

  • Palladium catalysis provides a versatile platform for constructing isoxazoles through C-H activation, enabling the synthesis of complex, fused ring systems.

  • Rhodium catalysis is a frontier in isoxazole chemistry, with the potential for discovering novel and powerful transformations.

  • Organocatalysis presents a compelling, metal-free alternative that aligns with the principles of green chemistry.

The choice of catalyst will ultimately depend on the specific synthetic challenge at hand. By understanding the strengths, mechanisms, and practical considerations of each catalytic system, researchers can strategically design synthetic routes to access novel isoxazole-containing molecules with greater efficiency and precision, accelerating the pace of drug discovery and development.

References

The Ticking Clock of Resistance: Evaluating 3-Ethylisoxazol-5-amine Derivatives as a New Frontier in Antimicrobial Development

Author: BenchChem Technical Support Team. Date: January 2026

The relentless rise of antimicrobial resistance (AMR) constitutes a silent pandemic, threatening to dismantle the cornerstones of modern medicine. Pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE) have rendered many frontline antibiotics obsolete, creating an urgent need for novel chemical scaffolds with potent and resilient mechanisms of action. Among the promising avenues of research, isoxazole derivatives have emerged as a versatile class of heterocyclic compounds with a broad spectrum of biological activities, including significant antibacterial potential.[1][2]

This guide provides a comparative analysis of the efficacy of 3-alkyl-5-aminoisoxazole derivatives against drug-resistant bacteria. While direct, extensive experimental data on 3-ethylisoxazol-5-amine derivatives is emerging, we will draw upon the well-documented activities of its close analogue, 3-methylisoxazol-5-amine, and related structures. By examining the structure-activity relationships (SAR), we can extrapolate the potential of the ethyl-substituted scaffold and provide a scientifically grounded perspective for researchers in drug discovery. This analysis is supported by established experimental protocols and in silico modeling to offer a comprehensive resource for the scientific community.

The Isoxazole Core: A Privileged Scaffold in Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a "privileged scaffold" in medicinal chemistry due to its favorable physicochemical properties and ability to engage in diverse biological interactions.[1] Its derivatives have been successfully developed into drugs for a range of therapeutic areas. In the realm of infectious diseases, the isoxazole core is present in clinically used antibiotics like oxacillin and cloxacillin, validating its utility as an antibacterial pharmacophore.

The 5-aminoisoxazole moiety, in particular, has been a focal point of research. The amino group at the 5-position is crucial for establishing key interactions with biological targets, while the substituent at the 3-position offers a site for chemical modification to modulate potency, selectivity, and pharmacokinetic properties.

Comparative Efficacy of 3-Alkyl-5-Aminoisoxazole Derivatives

While awaiting specific data on this compound, we can infer its potential by examining its closest chemical relatives. The antibacterial activity of isoxazole derivatives is often influenced by the nature of the substituent at the 3-position.

A study on 5-amino-3-methylisoxazole-4-carbohydrazide derivatives showed weak to mild antibacterial activity against a panel of Gram-positive and Gram-negative bacteria.[3] However, specific substitutions on the carbohydrazide moiety led to enhanced activity, with methyl-substituted phenyl rings on certain derivatives showing the most promise.[3] This highlights the importance of the entire molecular structure in determining antibacterial efficacy.

Another study on isoxazole derivatives revealed that compounds with a 5-nitrofuran-2-yl substituent at the 3-position of the isoxazole ring exhibited high bacteriostatic effects.[4] This suggests that electron-withdrawing groups at this position can significantly enhance antibacterial activity.

The principle of bioisosteric replacement is a cornerstone of medicinal chemistry, where one functional group is replaced by another with similar physical or chemical properties to improve biological activity.[5] Replacing a methyl group with an ethyl group is a common and subtle modification. While it increases lipophilicity, which can sometimes enhance cell membrane penetration, it can also introduce steric hindrance that may negatively impact binding to a target enzyme. One study on oxadiazoles, which are bioisosteres of isoxazoles, found that increasing the length of the alkyl chain attached to the ring led to a decrease in antiviral activity.[6] This underscores the necessity of empirical testing for each new derivative.

Below is a table summarizing the reported Minimum Inhibitory Concentrations (MICs) for various isoxazole and related heterocyclic derivatives against resistant bacterial strains to provide a comparative landscape.

Compound Class/DerivativeTest Organism(s)MIC Range (µg/mL)Reference
3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine derivativesMRSA248–372 µM (converted)[7]
2-(cyclohexylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (PUB9)S. aureus>1000-fold lower than other derivatives[2]
5-amino-3-methylisoxazole-4-carbohydrazide derivativesVarious bacteriaWeak to mild activity[3]
Isoxazole-proline conjugatesE. durans, B. subtilis, R. qingshengii, E. coli0.06-2.5[4]

Note: Direct conversion of µM to µg/mL requires the molecular weight of the specific compound and is provided here for comparative context where available.

Postulated Mechanism of Action: Targeting Bacterial Cell Wall Synthesis

The precise mechanism of action for many novel isoxazole derivatives is still under investigation. However, docking studies on some active compounds suggest that they may target key enzymes involved in bacterial cell wall biosynthesis. For instance, some thiazole derivatives, which are structurally related to isoxazoles, are predicted to inhibit E. coli MurB, an enzyme essential for peptidoglycan synthesis. This mode of action is attractive as it targets a pathway absent in humans, potentially minimizing off-target toxicity.

The following diagram illustrates a simplified workflow for investigating the antibacterial efficacy and mechanism of action of novel this compound derivatives.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Efficacy cluster_2 Mechanism of Action cluster_3 Safety & Selectivity Synthesis Synthesis of this compound Derivatives Characterization Structural Characterization (NMR, MS) Synthesis->Characterization MIC MIC Determination vs. Drug-Resistant Strains (MRSA, VRE) Characterization->MIC MBC MBC Determination MIC->MBC Cytotoxicity Cytotoxicity Assay (e.g., on mammalian cell lines) MIC->Cytotoxicity TimeKill Time-Kill Kinetics MBC->TimeKill TargetID Target Identification (e.g., MurB inhibition assay) TimeKill->TargetID Docking In Silico Molecular Docking TargetID->Docking Membrane Membrane Permeability Assay TargetID->Membrane Hemolysis Hemolysis Assay Cytotoxicity->Hemolysis

Caption: Experimental workflow for evaluating novel antibacterial agents.

Experimental Protocols

To ensure scientific rigor and reproducibility, the following are detailed protocols for key experiments in the evaluation of novel antibacterial agents.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Methodology (Broth Microdilution):

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 isolated colonies of the test bacterium (e.g., MRSA ATCC 43300) from an agar plate.

    • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in MHB in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (bacteria in broth without compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Reading the Results:

    • The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Protocol 2: Cytotoxicity Assay (MTT Assay)

Objective: To assess the effect of a compound on the viability of mammalian cells.

Methodology:

  • Cell Culture:

    • Culture a mammalian cell line (e.g., HEK293) in appropriate media and conditions.

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Replace the old medium in the cell plate with the medium containing the compound dilutions.

    • Incubate for 24-48 hours.

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce MTT to formazan crystals.

  • Solubilization and Absorbance Reading:

    • Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

Future Directions and Conclusion

The fight against antimicrobial resistance necessitates a multi-pronged approach, with the discovery and development of new chemical entities being paramount. While the existing literature provides a strong rationale for investigating 3-alkyl-5-aminoisoxazole derivatives, a dedicated and systematic exploration of the 3-ethyl variant is crucial.

Future research should focus on:

  • Synthesis of a focused library of this compound derivatives with diverse substitutions at other positions of the molecule.

  • Head-to-head comparison of the antibacterial activity of 3-methyl and 3-ethyl analogues to elucidate the specific impact of this alkyl group modification.

  • In-depth mechanistic studies to identify the precise molecular targets of the most potent compounds.

  • In vivo efficacy studies in animal models of infection to translate in vitro findings into potential therapeutic applications.

References

A Comparative Stability Analysis of 3-Ethylisoxazol-5-amine: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring, a five-membered heterocycle, is a cornerstone of medicinal chemistry, featuring prominently in a range of pharmaceuticals.[1][2][3] Its versatile scaffold is present in drugs from the COX-2 inhibitor valdecoxib to the antibiotic sulfamethoxazole and the immunomodulatory agent leflunomide.[3][4] The value of this moiety lies in its unique electronic properties and its ability to act as a bioisostere for other functional groups, enhancing pharmacological profiles. However, the inherent chemical characteristics that make the isoxazole ring useful also present specific stability challenges. The weak N-O bond, in particular, is a known liability, susceptible to cleavage under various environmental conditions.[1][5][6][7]

For drug development professionals, understanding a molecule's stability is not merely an academic exercise; it is a critical regulatory requirement and a fundamental aspect of creating a safe, effective, and reliable therapeutic product.[8][9] Forced degradation studies, or stress testing, provide essential insights into the intrinsic stability of a drug substance, helping to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[10]

This guide provides an in-depth technical framework for benchmarking the stability of 3-Ethylisoxazol-5-amine , a valuable building block in organic synthesis,[11][12] against structurally similar compounds. We will explore the causality behind experimental design, present detailed protocols for a comprehensive forced degradation study, and interpret the anticipated results to build a robust stability profile.

Part 1: Foundational Principles of Isoxazole Stability

The isoxazole ring is generally considered an aromatic and stable system. However, this stability is conditional and highly influenced by the substitution pattern and external stressors. The primary vulnerability is the N-O bond, which can be cleaved via several mechanisms:

  • Hydrolytic Degradation: The ring is particularly susceptible to base-catalyzed hydrolysis, which leads to ring opening.[5][13] Studies on the drug leflunomide have shown that its isoxazole ring is stable in acidic and neutral pH but decomposes readily under basic conditions, a process that is accelerated at higher temperatures.[13] Acid-catalyzed degradation can also occur, though often under more forcing conditions.[14]

  • Photochemical Degradation: Under UV irradiation, the isoxazole ring can undergo rearrangement to a more stable oxazole isomer.[4][5] This photoisomerization proceeds through a high-energy azirine intermediate, highlighting the molecule's lability when exposed to light.[4][6]

  • Thermal Degradation: High temperatures can provide the energy needed to cleave the N-O bond, leading to fragmentation or rearrangement. Studies on isoxazoline compounds show thermal decomposition occurring at temperatures between 160–280°C.[15]

Part 2: Designing the Benchmarking Study

A meaningful stability comparison requires the careful selection of comparator compounds. The goal is to isolate specific structural variables to understand their impact on stability. For this guide, we propose comparing this compound against three logically chosen analogues.

cluster_target Target Compound cluster_comparators Comparator Compounds Target This compound (Target) A Comparator A: 3-Methylisoxazol-5-amine (Effect of Alkyl Chain Length) B Comparator B: 5-Ethylisoxazol-3-amine (Effect of Regioisomerism) C Comparator C: 2-Ethyl-oxazol-5-amine (Effect of Heterocycle Isomer)

Figure 1: Target compound and selected comparators for the stability study.
  • Comparator A (3-Methylisoxazol-5-amine): This compound allows for the direct assessment of the C3-alkyl substituent's influence. Comparing ethyl versus methyl helps determine if steric bulk or electronic effects from a longer alkyl chain impact stability.

  • Comparator B (5-Ethylisoxazol-3-amine): As a regioisomer, this molecule helps elucidate the importance of the substituent positions. The relative placement of the amine and ethyl groups can significantly alter the electron distribution within the ring and its susceptibility to attack.

  • Comparator C (2-Ethyl-oxazol-5-amine): The oxazole ring is a structural isomer of isoxazole and is generally more chemically stable.[5] Including this compound provides a benchmark for a highly stable analogue, contextualizing the degradation observed in the isoxazole series.

Part 3: Experimental Framework for Forced Degradation

The following protocols outline a comprehensive forced degradation study designed to generate relevant degradation products and establish a robust, stability-indicating analytical method.[8][16] The objective is not to achieve complete degradation, but rather to induce a target degradation of 10-20%, which is sufficient to detect and identify major degradation products.[16]

Caption: Workflow for the forced degradation study of this compound.
Detailed Experimental Protocols

A. Stock Solution Preparation:

  • Prepare a 1 mg/mL stock solution of this compound and each comparator compound in a 50:50 acetonitrile:water mixture.

  • Causality: Acetonitrile is a common organic modifier that ensures solubility for a wide range of compounds and is compatible with reverse-phase HPLC.

B. Hydrolytic Stability:

  • Acidic: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C.

  • Basic: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH. Keep at room temperature.

  • Neutral: Mix 1 mL of stock solution with 9 mL of purified water. Incubate at 60°C.

  • Withdraw aliquots at 0, 2, 4, 8, and 24 hours. Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, before analysis.

  • Causality: Elevated temperature for acidic and neutral conditions accelerates slow degradation processes to generate data within a practical timeframe. Basic hydrolysis is often rapid at room temperature.[13]

C. Oxidative Stability:

  • Mix 1 mL of stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the mixture at room temperature, protected from light.

  • Withdraw aliquots at 0, 2, 4, 8, and 24 hours for analysis.

  • Causality: 3% H₂O₂ is a standard oxidizing agent used to simulate oxidative stress without being overly aggressive.[10]

D. Photostability:

  • Expose the drug substance (solid powder) and the drug solution (in water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.

  • Maintain a parallel set of samples protected from light (dark controls) at the same temperature.

  • Analyze the samples after the exposure period.

  • Causality: Following ICH guidelines ensures that the photostability test is standardized and relevant to regulatory submissions. The dark control is crucial to differentiate between thermal and photolytic degradation.

E. Thermal Stability:

  • Place the solid drug substance in a thermostatically controlled oven at 80°C.

  • Separately, incubate a solution of the drug substance (100 µg/mL in water) at 80°C.

  • Analyze samples at 1, 3, and 7 days.

  • Causality: Testing both solid and solution states is important, as degradation pathways can differ significantly between the two phases.

Analytical Methodology: Stability-Indicating HPLC-UV/MS

A stability-indicating method is one that can accurately measure the decrease in the active ingredient's concentration due to degradation and separate its peak from those of any degradation products.

  • System: HPLC with UV and Mass Spectrometric detectors (LC-MS/MS).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 3 minutes, and re-equilibrate.

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 254 nm; MS in positive electrospray ionization (ESI+) mode, scanning for the parent mass and potential degradation products.

  • Causality: A C18 column is a versatile workhorse for separating small polar molecules. The formic acid provides protons for better ionization in the mass spectrometer. A gradient elution is essential to separate the parent compound from potentially more or less polar degradation products formed during the stress tests. LC-MS/MS provides unequivocal identification of impurities.[17][18]

Part 4: Anticipated Results & Structure-Stability Discussion

Based on established isoxazole chemistry, we can predict a hierarchy of stability among the tested compounds. The following table summarizes the hypothetical quantitative data from this study.

Stress ConditionThis compound (% Degradation)Comparator A (3-Methyl) (% Degradation)Comparator B (5-Ethyl) (% Degradation)Comparator C (2-Ethyl-oxazole) (% Degradation)
0.1 M HCl, 60°C, 24h 8%12%15%< 1%
0.1 M NaOH, RT, 8h 18%20%12%< 2%
3% H₂O₂, RT, 24h 5%6%4%< 1%
Photolytic (ICH Q1B) 15% (Rearrangement)16% (Rearrangement)14% (Rearrangement)3%
Thermal (80°C, 7 days) 4%5%3%< 1%
Interpretation of Structure-Stability Relationships
  • Ethyl vs. Methyl (Target vs. A): The slightly lower degradation of the 3-ethyl compound compared to the 3-methyl analogue in acidic conditions could be attributed to increased steric hindrance from the larger ethyl group, which may partially shield the ring from nucleophilic attack.

  • Regioisomerism (Target vs. B): The position of the electron-donating amine group is critical. In the target compound, the 5-amino group may make the C4 position more susceptible to electrophilic attack. In basic conditions, having the ethyl group at the 5-position (Comparator B) appears more stabilizing, potentially by altering the site of deprotonation or nucleophilic attack during ring cleavage.

  • Isoxazole vs. Oxazole (Target vs. C): As expected, the 2-ethyl-oxazol-5-amine (Comparator C) demonstrates significantly higher stability across all conditions. This confirms the inherent lability of the isoxazole N-O bond compared to the more robust arrangement of atoms in the oxazole ring.[5] This result validates the experimental setup and provides a clear upper boundary for stability.

Proposed Degradation Pathways

The primary degradation pathways for this compound can be inferred from the stress conditions that induce the most significant changes.

cluster_pathways Proposed Degradation Pathways cluster_base Base-Catalyzed Hydrolysis cluster_photo Photochemical Rearrangement Start This compound Base_Intermediate Ring-Opened Intermediate (β-Ketonitrile derivative) Start->Base_Intermediate OH⁻ Photo_Intermediate Azirine Intermediate Start->Photo_Intermediate UV Light (hν) Base_Product Further Degradation Products Base_Intermediate->Base_Product Photo_Product 2-Ethyl-oxazol-5-amine (Isomerization Product) Photo_Intermediate->Photo_Product

References

A Senior Application Scientist's Guide to In Vitro vs. In Vivo Activity of 3-Ethylisoxazol-5-amine Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison for Drug Development Professionals

In the landscape of medicinal chemistry, the isoxazole ring is a privileged scaffold, integral to numerous pharmaceuticals due to its versatile chemical properties and broad spectrum of biological activities.[1][2] Derivatives of 3-Ethylisoxazol-5-amine, a specific isoxazole-based structure, are of particular interest for their potential as building blocks in the synthesis of more complex molecules with therapeutic properties.[3] However, the journey from a promising compound in a petri dish to a viable therapeutic in a living system is fraught with challenges. This guide provides a comparative analysis of in vitro and in vivo testing methodologies for this compound derivatives, offering field-proven insights into experimental design, data interpretation, and the critical transition from benchtop to preclinical models.

The Foundational Divide: Understanding In Vitro and In Vivo

The terms in vitro (Latin for "in glass") and in vivo (Latin for "within the living") represent the two fundamental pillars of preclinical drug discovery.[4][5]

  • In Vitro Studies: These experiments are performed outside of a living organism, typically in controlled environments like test tubes or petri dishes, using isolated cells, tissues, or enzymes.[5][6] They are indispensable for initial screening, determining a compound's mechanism of action, and assessing its direct effect on a biological target.[4][7]

  • In Vivo Studies: These experiments are conducted within a whole, living organism, such as animal models (e.g., mice, rats).[5][6] They are crucial for evaluating the systemic effects of a drug candidate, including its safety, efficacy, metabolism, and how it is distributed throughout the body.[4][8]

While in vitro tests offer speed and cost-effectiveness for high-throughput screening, they cannot replicate the complex interplay of systems within a living body.[6][8] Consequently, a compound that shows remarkable potency in vitro may fail spectacularly in vivo due to poor absorption, rapid metabolism, or unforeseen toxicity. This guide will dissect this critical translational gap.

Part 1: The In Vitro Arena – Gauging Initial Potency and Mechanism

The primary goal of in vitro testing is to rapidly identify compounds with desired biological activity and to understand how they work at a molecular level. For this compound derivatives, which possess a wide range of potential applications from anticancer to antimicrobial, a multi-pronged in vitro screening approach is essential.[2][9][10]

Common In Vitro Assays for Isoxazole Derivatives:
  • Anticancer Activity: Cytotoxicity assays against various cancer cell lines (e.g., LNCaP prostate cancer, A549 lung cancer) are performed to determine the concentration at which a compound inhibits cell growth by 50% (IC50).[10][11]

  • Anti-inflammatory Activity: Assays measuring the inhibition of inflammatory enzymes like Cyclooxygenases (COX-1/COX-2) or the reduction of pro-inflammatory cytokine production (e.g., TNF-α) in immune cells are common.[12][13]

  • Antimicrobial Activity: The Minimum Inhibitory Concentration (MIC) is determined to assess the lowest concentration of a compound that prevents the visible growth of a microorganism, such as E. coli or S. aureus.[14][15][16]

  • Antioxidant Potential: The compound's ability to scavenge free radicals is often measured using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) method.[17]

Hypothetical In Vitro Screening Data

To illustrate, consider three hypothetical this compound derivatives (Compounds A, B, and C) screened for anticancer activity against the A549 lung cancer cell line and antibacterial activity against E. coli.

CompoundR-Group ModificationA549 Cytotoxicity (IC50, µM)E. coli Inhibition (MIC, µg/mL)
Compound A 4-chlorophenyl1.564
Compound B 3,4-dimethoxyphenyl12.88
Compound C N-benzyl0.95>128

From this data, Compound C appears to be the most potent anticancer agent, while Compound B shows the most promise as an antibacterial agent. Compound A displays moderate activity in both assays. This initial screen provides the basis for selecting candidates for more complex in vivo studies.

Experimental Protocol: In Vitro Cell Viability (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of a compound on a cancer cell line.

Objective: To determine the IC50 value of a test compound.

Methodology:

  • Cell Culture: A549 human lung carcinoma cells are cultured in appropriate media and conditions until they reach 80% confluency.

  • Seeding: Cells are seeded into a 96-well plate at a density of 5,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The this compound derivative is dissolved in DMSO to create a stock solution and then serially diluted in culture media to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The diluted compounds are added to the wells, with a vehicle control (DMSO only) included.

  • Incubation: The plate is incubated for 48-72 hours.

  • MTT Addition: MTT reagent is added to each well and the plate is incubated for another 4 hours. Viable cells with active mitochondria will convert the MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of each well is read using a microplate reader at a wavelength of 570 nm.

  • Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle control. The IC50 value is calculated by plotting viability against the log of the compound concentration and fitting the data to a dose-response curve.

Self-Validation: The inclusion of a vehicle control and a known positive control (e.g., a standard chemotherapy drug) is critical. The experiment should be run in triplicate to ensure reproducibility.

Visualization: In Vitro Screening Workflow

G cluster_0 Compound Preparation cluster_1 Assay Execution cluster_2 Data Analysis Compound_Library This compound Derivative Library Solubilization Solubilization in DMSO (Stock Solution) Compound_Library->Solubilization Serial_Dilution Serial Dilution (Working Concentrations) Solubilization->Serial_Dilution Treatment Add Compound Dilutions to Cells Serial_Dilution->Treatment Cell_Seeding Seed Cells in 96-Well Plates Cell_Seeding->Treatment Incubation Incubate for 48-72h Treatment->Incubation Assay_Reagent Add Assay Reagent (e.g., MTT) Incubation->Assay_Reagent Read_Plate Measure Absorbance/ Fluorescence Assay_Reagent->Read_Plate Calculate_Viability Calculate % Viability vs. Control Read_Plate->Calculate_Viability Dose_Response Generate Dose-Response Curve Calculate_Viability->Dose_Response Determine_IC50 Determine IC50 Value Dose_Response->Determine_IC50 Hit_Identification Hit_Identification Determine_IC50->Hit_Identification Select 'Hits'

Caption: Workflow for high-throughput in vitro screening.

Part 2: The In Vivo Gauntlet – Assessing Systemic Viability

A promising IC50 value is only the first step. The true test of a drug candidate is its performance in a complex, living system.[8] In vivo studies are designed to answer critical questions that in vitro models cannot: Is the drug absorbed into the bloodstream? Does it reach its target tissue? Is it rapidly metabolized and cleared? Is it safe for the whole organism?[5][8] This is the domain of pharmacokinetics (PK) and pharmacodynamics (PD).

The Transition from In Vitro Success to In Vivo Reality

Many potent in vitro compounds fail at this stage. This discrepancy arises because a living organism introduces a host of complex variables:

  • Absorption, Distribution, Metabolism, Excretion (ADME): A compound must survive the gastrointestinal tract (if orally administered), be absorbed into the circulation, distribute to the target organ, and resist being immediately broken down by the liver or excreted by the kidneys.

  • Toxicity: A compound may be non-toxic to isolated cells but cause significant side effects in a whole animal by affecting other organs or systems.

  • Bioavailability: This measures the fraction of an administered dose of unchanged drug that reaches the systemic circulation. Low bioavailability is a common reason for in vivo failure.

Hypothetical In Vivo Efficacy and PK Data

Let's revisit our hypothetical compounds, now tested in a mouse xenograft model where A549 tumors are grown on the flank of the mice.

CompoundAdministration RouteTumor Growth Inhibition (%)Oral Bioavailability (F%)Plasma Half-Life (t1/2, hours)Observed Toxicity
Compound A Oral45%35%4.2None
Compound B Oral5%<2%0.5None
Compound C Intraperitoneal62%Not Tested (Poor Solubility)6.8Mild weight loss

Analysis:

  • Compound C , the most potent in vitro, also shows the highest efficacy in vivo. However, its poor solubility prevented oral administration, and it showed some toxicity, indicating a narrow therapeutic window.

  • Compound A demonstrates moderate efficacy in vivo, consistent with its in vitro data, and has decent oral bioavailability. It represents a balanced lead candidate for further optimization.

  • Compound B , despite its excellent antibacterial in vitro profile, shows almost no anticancer effect in vivo. Its dismal oral bioavailability and rapid clearance (short half-life) mean the compound likely never reached the tumor at a high enough concentration to be effective. This is a classic example of in vitro to in vivo disconnect.

Experimental Protocol: In Vivo Tumor Xenograft Study

Objective: To evaluate the antitumor efficacy of a test compound in a mouse model.

Methodology:

  • Animal Acclimatization: Immunocompromised mice (e.g., athymic nude) are obtained and allowed to acclimate to the facility for at least one week. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Implantation: A549 cells are harvested and injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow, and their volume is measured regularly with calipers until they reach a specified size (e.g., 100-150 mm³).

  • Randomization and Dosing: Once tumors reach the target size, mice are randomized into treatment groups (e.g., Vehicle Control, Compound A, Compound C).

  • Compound Administration: The compound is formulated in a suitable vehicle and administered to the mice via the chosen route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule (e.g., once daily for 21 days).

  • Monitoring: Tumor volume and body weight are measured 2-3 times per week. The animals are monitored daily for any signs of toxicity.

  • Endpoint: At the end of the study, the mice are euthanized, and the final tumor volumes and weights are recorded.

  • Data Analysis: Tumor Growth Inhibition (TGI) is calculated as the percentage difference in the mean final tumor volume between the treated and vehicle groups. Statistical significance is determined using appropriate tests (e.g., t-test or ANOVA).

Self-Validation: A vehicle control group is essential to measure the natural growth of the tumor. A positive control group treated with a standard-of-care drug can provide a benchmark for efficacy. Blinding the researchers who measure the tumors can reduce bias.

Visualization: The Drug Discovery Funnel

G node_invitro In Vitro Screening (>10,000 Compounds) Target Potency (IC50/MIC) node_invivo In Vivo Preclinical Models (~10-20 Compounds) Efficacy, Safety, PK/PD node_invitro->node_invivo Hit-to-Lead Optimization node_clinical Clinical Trials (<5 Compounds) Human Safety & Efficacy node_invivo->node_clinical Candidate Selection node_fda FDA Approved Drug (1 Compound) node_clinical->node_fda Regulatory Approval

Caption: The transition from in vitro discovery to in vivo validation.

Synthesizing the Data: A Holistic View for Lead Optimization

The ultimate goal is to find a compound that balances potent in vitro activity with favorable in vivo properties. The comparative data from our hypothetical example highlights the decision-making process in drug discovery.

  • Compound C: The focus would be on medicinal chemistry efforts to improve its solubility and reduce toxicity while maintaining its high potency. This might involve creating prodrugs or modifying peripheral functional groups.[18]

  • Compound A: This compound serves as a solid lead. Optimization would aim to increase its potency (in vitro) and further improve its bioavailability (in vivo).

  • Compound B: For anticancer purposes, this compound would likely be deprioritized. However, its strong in vitro antibacterial activity suggests it could be re-evaluated for that indication, perhaps with a different formulation or administration route (e.g., topical) that bypasses the issue of poor oral absorption.

This iterative process of designing, synthesizing, and testing compounds based on both in vitro and in vivo feedback is the engine of modern drug discovery.[19][20]

Visualization: Integrated Decision-Making Workflow

G start New this compound Derivative in_vitro_assay In Vitro Assay (Potency, Selectivity) start->in_vitro_assay decision_vitro Potent & Selective? in_vitro_assay->decision_vitro in_vivo_pk In Vivo PK Study (ADME, Bioavailability) decision_vitro->in_vivo_pk Yes optimize Chemical Optimization (Improve Properties) decision_vitro->optimize No decision_pk Good PK Profile? in_vivo_pk->decision_pk in_vivo_efficacy In Vivo Efficacy Model (e.g., Xenograft) decision_pk->in_vivo_efficacy Yes decision_pk->optimize No decision_final Efficacious & Safe? in_vivo_efficacy->decision_final decision_final->optimize No lead_candidate Lead Candidate decision_final->lead_candidate Yes stop Deprioritize optimize->in_vitro_assay

Caption: Iterative cycle of in vitro and in vivo testing.

Conclusion

The development of novel therapeutics from the this compound scaffold, as with any chemical series, is a tale of two testing grounds. In vitro assays provide essential, high-throughput data on potency and mechanism, allowing for the rapid screening of many derivatives. However, this controlled environment represents an idealized state. In vivo studies provide the indispensable, real-world context, revealing how a compound behaves within the complex, dynamic system of a living organism.

Success in drug development hinges on the intelligent integration of both datasets. A disconnect between in vitro and in vivo results is not a failure, but rather a critical piece of data that guides the next cycle of molecular design. By understanding the strengths and limitations of each approach and meticulously planning the transition from one to the other, researchers can more effectively unlock the therapeutic potential of promising compound families like the this compound derivatives.

References

The Isomeric Advantage: A Head-to-Head Comparison of Isoxazole Isomers in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Subtle Power of Isomeric Variation in Drug Discovery

In the landscape of medicinal chemistry, the isoxazole scaffold stands out as a privileged five-membered heterocycle, integral to a multitude of pharmacologically active compounds.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] The isoxazole ring, with its unique arrangement of nitrogen and oxygen atoms, offers a versatile template for drug design. However, the true elegance and complexity of isoxazole chemistry lie in its isomerism. The specific placement of substituents on the isoxazole ring—creating 3,4-, 3,5-, or 4,5-disubstituted isomers, among others—can profoundly influence the molecule's physicochemical properties and, consequently, its biological efficacy and target specificity.[1]

This guide provides a head-to-head comparison of different isoxazole isomers based on available experimental data from biological assays. We will delve into the nuances of how isomeric changes impact anticancer, antibacterial, and anti-inflammatory activities, offering researchers, scientists, and drug development professionals a comprehensive technical overview to inform future research and development.

Visualizing the Isoxazole Isomers

The fundamental structures of disubstituted isoxazole isomers are depicted below, highlighting the distinct connectivity of the substituent groups (R1 and R2).

Caption: The core structures of 3,4-, 3,5-, and 4,5-disubstituted isoxazole isomers.

Head-to-Head Comparison of Biological Activities

The spatial arrangement of substituents on the isoxazole ring dictates the molecule's interaction with biological targets. The following sections present a comparative analysis of isoxazole isomers in key therapeutic areas.

Anticancer Activity: A Tale of Two Isomers

Direct comparative studies on the anticancer activity of isoxazole isomers are limited in the literature. However, a notable study on diarylisoxazoles as antimitotic agents revealed a significant difference in activity based on the substitution pattern.

A key finding indicates that 4,5-diarylisoxazoles demonstrated greater antimitotic activity than their 3,4-diarylisoxazole counterparts .[1] This suggests that the arrangement of the aryl groups at the 4 and 5 positions of the isoxazole ring is more favorable for interaction with the biological target, likely tubulin, compared to the 3,4-disubstituted arrangement.

While direct comparisons with 3,5-disubstituted isomers in the same study are not available, numerous studies have highlighted the potent anticancer activity of 3,5-diarylisoxazole derivatives against various cancer cell lines, including prostate (PC3) and breast (MCF-7) cancer.[3]

Table 1: Comparative Anticancer Activity of Isoxazole Isomers

Isoxazole Isomer ClassKey FindingsRepresentative Compound(s) & ActivityTarget Cell Line(s)Reference(s)
4,5-Diarylisoxazoles Showed greater antimitotic activity compared to 3,4-diarylisoxazoles.Specific compounds and IC50 values from the direct comparative study are not detailed in the review.Not specified in the review.[1]
3,4-Diarylisoxazoles Exhibited lower antimitotic activity than 4,5-diarylisoxazoles.[1]Specific compounds and IC50 values from the direct comparative study are not detailed in the review.Not specified in the review.[1]
3,5-Diarylisoxazoles Demonstrates significant anticancer activity.Compound 26 (a specific 3,5-diarylisoxazole) showed high selectivity towards prostate cancer cells.PC3 (prostate)[3]

Note: The data for 3,5-diarylisoxazoles is from a separate study and not a direct head-to-head comparison with the other isomers in the same assay.

Antibacterial Activity: The Influence of Substitution Patterns

The antibacterial efficacy of isoxazole derivatives is also influenced by their isomeric structure and the nature of their substituents. Studies on N3, N5-di(substituted)isoxazole-3,5-diamines have shown promising activity against both Gram-positive and Gram-negative bacteria.[4]

For instance, certain 3,5-disubstituted derivatives have demonstrated potent activity against Escherichia coli and Staphylococcus aureus.[4] The presence of electron-withdrawing groups, such as fluorine and chlorine, on the phenyl rings at the 3 and 5 positions has been shown to enhance antibacterial activity.[4]

Table 2: Antibacterial Activity of 3,5-Disubstituted Isoxazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) (μg/mL)Standard Drug (Cloxacillin) MIC (μg/mL)Reference
178f E. coli95120[4]
178e E. coli110120[4]
178d E. coli117120[4]
178f S. aureus>100100[4]
178e S. aureus95100[4]
178d S. aureus100100[4]
Anti-inflammatory Activity: Targeting COX-2

The anti-inflammatory properties of isoxazole derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in the inflammatory cascade.[5] Several 3,5-disubstituted isoxazole derivatives have been investigated as selective COX-2 inhibitors.[6][7]

For example, certain 3,5-diaryl isoxazole derivatives have shown significant selective inhibition of COX-2 over COX-1, which is a desirable characteristic for reducing the gastrointestinal side effects associated with non-selective NSAIDs.[5][7] The selectivity and potency of these compounds are influenced by the substituents on the aryl rings.

A direct comparison of the COX-2 inhibitory activity of different isoxazole isomers in a single study is not available in the reviewed literature. However, the wealth of data on 3,5-disubstituted isoxazoles suggests this is a well-explored and promising scaffold for developing anti-inflammatory agents.

Experimental Protocols

To facilitate further comparative studies, this section provides detailed, step-by-step methodologies for key biological assays.

General Workflow for Comparative Biological Evaluation

The following diagram illustrates a general workflow for the comparative biological evaluation of isoxazole isomers.

Workflow cluster_synthesis Synthesis & Characterization cluster_assays Biological Assays cluster_analysis Data Analysis & Comparison synthesis Synthesis of Isoxazole Isomers (3,4-, 3,5-, 4,5-disubstituted) characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization anticancer Anticancer Assays (e.g., MTT Assay) characterization->anticancer antibacterial Antibacterial Assays (e.g., Agar Well Diffusion) characterization->antibacterial anti_inflammatory Anti-inflammatory Assays (e.g., COX-2 Inhibition) characterization->anti_inflammatory data_collection Data Collection (IC50, MIC, Zone of Inhibition) anticancer->data_collection antibacterial->data_collection anti_inflammatory->data_collection comparison Head-to-Head Comparison of Isomer Activity data_collection->comparison sar Structure-Activity Relationship (SAR) Analysis comparison->sar

Caption: A generalized workflow for the synthesis, biological evaluation, and comparative analysis of isoxazole isomers.

MTT Assay for Anticancer Activity (Cytotoxicity)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8] It is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, PC3) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the isoxazole isomer compounds in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Agar Well Diffusion Assay for Antibacterial Activity

The agar well diffusion method is a widely used technique to determine the antimicrobial activity of a substance.[9]

Protocol:

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., E. coli, S. aureus) equivalent to a 0.5 McFarland standard.

  • Inoculation of Agar Plates: Uniformly spread the bacterial inoculum over the surface of Mueller-Hinton agar plates using a sterile cotton swab.

  • Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar plates using a sterile cork borer.

  • Compound Application: Add a fixed volume (e.g., 100 µL) of the isoxazole isomer solutions (at a specific concentration) into the wells. Include a positive control (a standard antibiotic) and a negative control (the solvent used to dissolve the compounds).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

COX-2 Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme. A common method involves a fluorometric detection of prostaglandin G2, an intermediate product of the COX enzyme.[10]

Protocol:

  • Reagent Preparation: Prepare the COX-2 enzyme, arachidonic acid (substrate), and a fluorescent probe according to the manufacturer's instructions (e.g., from a commercial kit).

  • Inhibitor and Enzyme Incubation: In a 96-well plate, add the assay buffer, the COX-2 enzyme, and the isoxazole isomer test compounds at various concentrations. Include a no-enzyme control, a vehicle control, and a positive control (a known COX-2 inhibitor like celecoxib). Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the rate of the reaction for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Calculate the IC50 value for COX-2 inhibition. A similar assay can be performed for COX-1 to determine selectivity.

Conclusion and Future Directions

The isomeric form of the isoxazole scaffold is a critical determinant of its biological activity. The available data, though not exhaustive in its direct comparisons, strongly indicates that the substitution pattern on the isoxazole ring significantly influences its anticancer, antibacterial, and anti-inflammatory properties. The superior antimitotic activity of 4,5-diarylisoxazoles over their 3,4-isomers highlights the importance of spatial arrangement in target interaction.[1] Furthermore, the 3,5-disubstituted isoxazole framework has been extensively and successfully explored for a range of biological activities.

To build a more comprehensive understanding, future research should focus on systematic, head-to-head comparisons of all major isoxazole isomers in a standardized panel of biological assays. Such studies would provide invaluable structure-activity relationship data, accelerating the rational design of next-generation isoxazole-based therapeutics with enhanced potency and selectivity. The detailed protocols provided in this guide offer a foundation for conducting such rigorous comparative evaluations.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Ethylisoxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their responsible disposal. This guide provides a procedural framework for the safe and compliant disposal of 3-Ethylisoxazol-5-amine (CAS No. 77479-49-3). The protocols herein are designed to ensure personnel safety, regulatory compliance, and environmental stewardship, reflecting the standards of excellence we uphold in the laboratory.

Part 1: Core Principle: Waste Characterization

The foundational step in any chemical disposal procedure is the correct characterization of the waste. Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits specific characteristics or is explicitly listed in the regulations.[1][2] The generator of the waste is legally responsible for making this determination.[3]

For this compound, a specific listing is unlikely. Therefore, characterization must be based on the four hazardous waste characteristics:

  • Ignitability: Refers to the ability to catch fire.[4] Based on its structure, this compound is not expected to be highly ignitable, but this should be confirmed with a Safety Data Sheet (SDS) if available.

  • Corrosivity: Pertains to highly acidic or basic wastes that can corrode metal.[4] The amine functional group imparts basic properties, meaning a concentrated solution could potentially be corrosive.

  • Reactivity: Describes wastes that are unstable, can react violently with water, or generate toxic gases.[4]

  • Toxicity: Applies to wastes that are harmful or fatal when ingested or absorbed.[4] Many amine compounds exhibit toxicity.

Given the presence of the amine group and the general properties of heterocyclic compounds, it is prudent to treat this compound waste as hazardous chemical waste unless you have specific data (e.g., from an SDS or analytical testing) to prove otherwise. This conservative approach ensures the highest level of safety and compliance.

Part 2: Safety First: PPE and Spill Management

Before handling or preparing for disposal, the appropriate Personal Protective Equipment (PPE) must be worn. This is a non-negotiable aspect of laboratory safety designed to prevent exposure via inhalation, ingestion, or skin/eye contact.

EquipmentSpecificationRationale
Eye Protection Chemical splash goggles or safety glasses with side shields.Protects eyes from accidental splashes of the chemical or its solutions.[5][6]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents direct skin contact. Always inspect gloves for tears before use and wash hands after removal.
Protective Clothing Standard laboratory coat.Protects skin and personal clothing from contamination.[5]

Spill Management Protocol:

  • Minor Spill (Contained on a benchtop):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, dry sand, or chemical absorbent pads).[5]

    • Collect the contaminated absorbent material using non-sparking tools and place it in a designated, labeled hazardous waste container.

    • Clean the spill area with a suitable solvent, collecting the rinsate as hazardous waste.

  • Major Spill (Larger volume or outside of containment):

    • Evacuate the immediate area and alert others.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[5]

    • Prevent entry into the area until cleared by trained personnel.

Part 3: Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's official hazardous waste program. This "cradle-to-grave" approach ensures the waste is handled safely from the point of generation to its final disposal.[1][3]

Step 1: Waste Segregation The causality is critical: mixing incompatible chemicals can lead to violent reactions, gas generation, or fire. Always keep this compound waste separate from other waste streams, especially acids and oxidizing agents.[7][8] This practice prevents hazardous reactions and ensures proper handling by disposal technicians.[7]

Step 2: Containerization Select a waste container that is in good condition, leak-proof, and chemically compatible with the waste.[8] High-density polyethylene (HDPE) containers are generally suitable for amine waste. The container must have a secure, tight-fitting lid to prevent the release of fumes.[7] At no time should a waste container be left open.[8]

Step 3: Labeling Proper labeling is a key regulatory requirement. The label must be affixed to the container at the moment the first drop of waste is added. The label must include:

  • The words "HAZARDOUS WASTE" .[8]

  • The full chemical name: "this compound" . Do not use abbreviations or formulas.[8]

  • A clear indication of the hazards (e.g., "Toxic," "Corrosive").

  • The date when waste was first added to the container (the "Accumulation Start Date").

Step 4: Accumulation in a Satellite Accumulation Area (SAA) Store the labeled waste container in a designated SAA, which should be at or near the point of generation and under the control of the laboratory personnel.[8] The SAA must be in a secondary containment tray to capture any potential leaks.

Step 5: Arranging for Disposal Once the waste container is full (do not exceed 90% capacity) or you are approaching your institution's time limit for accumulation, submit a request for pickup to your EHS department or licensed chemical waste contractor.[6][8] Follow your organization's specific procedures for this request.

Part 4: Prohibited Disposal Methods

To ensure safety and environmental protection, the following disposal methods are strictly forbidden:

  • Drain Disposal: Never pour this compound or its solutions down the sink.[7] Amines and other organic compounds can harm aquatic life, interfere with wastewater treatment processes, and violate environmental regulations.[5][7]

  • Regular Trash Disposal: Un-rinsed containers or solid waste contaminated with this chemical must not be placed in the regular trash. Treat all contaminated materials as hazardous waste.[6]

  • Evaporation in a Fume Hood: This is not a disposal method. It releases chemical vapors into the environment, which is a violation of environmental regulations and can create an inhalation hazard.[9]

Part 5: Workflow and Visualization

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G Disposal Workflow for this compound cluster_collection Waste Collection & Accumulation cluster_disposal Final Disposal cluster_prohibited Prohibited Actions gen Waste Generation (this compound) container Select Compatible Container (HDPE, leak-proof) gen->container Start prohibited DO NOT: - Pour Down Drain - Discard in Regular Trash - Evaporate in Fume Hood gen->prohibited label_node Label Container ('Hazardous Waste', Name, Hazards, Date) container->label_node segregate Segregate from Incompatibles (e.g., Acids, Oxidizers) label_node->segregate saa Store in Satellite Accumulation Area (SAA) with Secondary Containment segregate->saa check_full Container Full or Time Limit Reached? saa->check_full check_full->saa No request_pickup Request Pickup from EHS or Licensed Contractor check_full->request_pickup Yes final_disposal Proper Off-Site Disposal request_pickup->final_disposal

Caption: Decision workflow for the compliant disposal of this compound waste.

Disclaimer: This guide provides general procedures based on established safety protocols and regulations. Researchers are REQUIRED to consult their institution's specific Environmental Health and Safety (EHS) guidelines and comply with all local, state, and federal regulations.

References

Navigating the Handling of 3-Ethylisoxazol-5-amine: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Potential Hazards: A Rationale for Precaution

Isoxazole derivatives and aromatic amines as chemical classes present a range of potential hazards. Commonly observed risks include skin and eye irritation, and in some cases, skin sensitization or respiratory irritation, particularly with powdered substances that can be easily inhaled. Therefore, a comprehensive PPE strategy is not merely a suggestion but a critical component of the experimental workflow.

Core Personal Protective Equipment for 3-Ethylisoxazol-5-amine

The following table outlines the recommended PPE for handling this compound in various laboratory settings. This tiered approach ensures that the level of protection is commensurate with the potential for exposure.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Chemical splash gogglesNitrile or neoprene glovesLaboratory coatRecommended if handling powder outside of a certified chemical fume hood
Conducting reactions and workups Chemical splash goggles or a face shield worn over safety glassesNitrile or neoprene gloves (consider double-gloving for extended operations)Laboratory coatWork in a certified chemical fume hood is strongly advised
Purification (e.g., chromatography) Chemical splash gogglesNitrile or neoprene glovesLaboratory coatWork in a well-ventilated area or a chemical fume hood
Handling of the neat compound Chemical splash goggles and a face shieldNitrile or neoprene glovesLaboratory coatMandatory use of a certified chemical fume hood
Spill cleanup Chemical splash goggles and a face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant apron over a laboratory coatAir-purifying respirator with appropriate cartridges if spill is large or in a poorly ventilated area

A Step-by-Step Guide to Donning and Doffing PPE

The correct sequence for putting on and taking off PPE is crucial to prevent cross-contamination.

Donning Sequence:
  • Lab Coat: Put on a clean, properly fitting laboratory coat and fasten it completely.

  • Respiratory Protection (if required): Perform a fit check to ensure a proper seal.

  • Eye Protection: Put on chemical splash goggles. If a higher level of protection is needed, add a face shield over the goggles.

  • Gloves: Select the appropriate chemical-resistant gloves. Ensure they are free of tears or defects. Pull the cuffs of the gloves over the sleeves of the lab coat.

Doffing Sequence:
  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare hands.

  • Face Shield and Goggles: Remove eye protection from the back to the front.

  • Lab Coat: Unfasten the lab coat and remove it by rolling it inside out, ensuring the contaminated exterior is contained.

  • Respiratory Protection (if used): Remove the respirator.

  • Hand Hygiene: Thoroughly wash your hands with soap and water.

Visualizing Your PPE Workflow

To further clarify the decision-making process for PPE selection, the following diagram illustrates a logical workflow based on the task at hand.

PPE_Workflow cluster_0 Task Assessment cluster_1 PPE Selection cluster_2 Required PPE Start Start Task Identify Handling Task Start->Task Weighing Weighing/ Solution Prep Task->Weighing Reaction Reaction/ Workup Task->Reaction Purification Purification Task->Purification Neat Handling Neat Task->Neat Spill Spill Cleanup Task->Spill Base_PPE Goggles, Gloves, Lab Coat Weighing->Base_PPE Hood Work in Fume Hood Weighing->Hood if powder Reaction->Base_PPE Reaction->Hood Purification->Base_PPE Neat->Base_PPE Neat->Hood Face_Shield Goggles & Face Shield Neat->Face_Shield Spill->Face_Shield Respirator Respirator Required Spill->Respirator if large/poor ventilation Heavy_Gloves_Apron Heavy-Duty Gloves & Apron Spill->Heavy_Gloves_Apron

Caption: Decision workflow for selecting appropriate PPE when handling this compound.

Disposal Plan: A Critical Final Step

Proper disposal of used PPE is essential to prevent the spread of contamination.

  • Gloves: Dispose of used gloves in a designated hazardous waste container immediately after removal.

  • Disposable Lab Coats and Aprons: If grossly contaminated, these should be disposed of as hazardous waste. Otherwise, follow institutional guidelines for laboratory laundry or disposal.

  • Reusable PPE: Clean and decontaminate reusable items such as face shields and goggles according to the manufacturer's instructions and institutional protocols.

By adhering to these guidelines, researchers can confidently and safely handle this compound, minimizing personal risk and ensuring a secure laboratory environment.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethylisoxazol-5-amine
Reactant of Route 2
Reactant of Route 2
3-Ethylisoxazol-5-amine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。